molecular formula C13H11NO3 B1604400 6-(2-Methoxyphenyl)nicotinic acid CAS No. 887976-03-6

6-(2-Methoxyphenyl)nicotinic acid

Cat. No.: B1604400
CAS No.: 887976-03-6
M. Wt: 229.23 g/mol
InChI Key: AWVNEFWCGJKVKB-UHFFFAOYSA-N
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Description

6-(2-Methoxyphenyl)nicotinic acid is a useful research compound. Its molecular formula is C13H11NO3 and its molecular weight is 229.23 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(2-methoxyphenyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-17-12-5-3-2-4-10(12)11-7-6-9(8-14-11)13(15)16/h2-8H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWVNEFWCGJKVKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90647024
Record name 6-(2-Methoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887976-03-6
Record name 6-(2-Methoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-(2-Methoxyphenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 6-(2-methoxyphenyl)nicotinic acid, a valuable heterocyclic compound in medicinal chemistry and drug development. The primary focus is on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which represents the most efficient and versatile method for its preparation. This document delves into the mechanistic underpinnings of this key reaction, offers a detailed, field-proven experimental protocol, and discusses the critical parameters that ensure a successful and high-yielding synthesis. The guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this synthetic transformation.

Introduction: The Significance of Substituted Nicotinic Acids

Nicotinic acid (Vitamin B3) and its derivatives are fundamental scaffolds in a multitude of biologically active compounds. The introduction of aryl substituents onto the pyridine ring, particularly at the 6-position, generates a class of molecules with significant potential in pharmaceutical research. This compound is one such molecule, combining the nicotinic acid core with a methoxy-substituted phenyl ring, a common feature in pharmacologically active agents. The efficient and reliable synthesis of this compound is therefore a critical step in the exploration of new chemical entities for various therapeutic targets.

The primary challenge in synthesizing 6-arylnicotinic acids lies in the selective and efficient formation of the carbon-carbon bond between the pyridine ring and the aryl group. While classical methods exist, modern synthetic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions for their high functional group tolerance, reliability, and broad applicability.

The Prevailing Synthetic Strategy: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is the cornerstone of modern organic synthesis for the formation of C(sp²)-C(sp²) bonds.[1] This palladium-catalyzed reaction between an organoboron compound (typically a boronic acid) and an organic halide or triflate offers a powerful and direct route to this compound.[2][3]

The general transformation is depicted below:

Caption: General scheme for the Suzuki-Miyaura synthesis.

Mechanistic Insights: The Palladium Catalytic Cycle

Understanding the mechanism is paramount for troubleshooting and optimizing the reaction. The catalytic cycle involves three key elementary steps:[1]

  • Oxidative Addition: A low-valent Palladium(0) complex reacts with the 6-halonicotinic acid, inserting itself into the carbon-halogen bond. This forms a new organopalladium(II) species. This step is often rate-limiting.

  • Transmetalation: The organopalladium(II) complex reacts with the 2-methoxyphenylboronic acid, which is activated by a base. The 2-methoxyphenyl group is transferred from the boron atom to the palladium center, displacing the halide.[1]

  • Reductive Elimination: The two organic fragments (the nicotinic acid moiety and the 2-methoxyphenyl group) on the palladium center couple and are eliminated from the metal, forming the final product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[2]

Suzuki_Mechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_A Ar-Pd(II)L2-X OxAdd->PdII_A Transmetalation Transmetalation PdII_A->Transmetalation PdII_B Ar-Pd(II)L2-Ar' Transmetalation->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product Reactant1 Ar-X (6-Halonicotinic Acid) Reactant1->OxAdd Reactant2 Ar'-B(OH)2 (2-Methoxyphenyl- boronic Acid) + Base Reactant2->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Causality Behind Experimental Choices

The success of the synthesis hinges on the judicious selection of several key parameters:

  • The Halide (X): The reactivity of the 6-halonicotinic acid follows the trend of carbon-halogen bond strength: I > Br > Cl.[4] While 6-iodonicotinic acid would be the most reactive, it is also the most expensive and least stable. 6-chloronicotinic acid is inexpensive but requires a more active catalyst system (typically employing bulky, electron-rich phosphine ligands) to achieve efficient oxidative addition.[4] Therefore, 6-bromonicotinic acid often represents the optimal balance of reactivity and cost for laboratory-scale synthesis.

  • Palladium Catalyst and Ligand: The choice of catalyst is critical. For less reactive chlorides, catalyst systems like Pd₂(dba)₃ with bulky, electron-rich phosphine ligands such as RuPhos or SPhos are often necessary to facilitate the challenging oxidative addition step.[4] For more reactive bromides and iodides, a standard catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is often sufficient and more cost-effective.[4]

  • Base: The base plays a crucial role in activating the boronic acid for transmetalation.[3] Inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are commonly used. The choice of base can influence the reaction rate and yield, with stronger bases sometimes being required for less reactive systems. K₃PO₄ is a versatile and effective base for this type of coupling.[4]

  • Solvent: The reaction is typically performed in anhydrous, degassed solvents to prevent catalyst deactivation and unwanted side reactions. A mixture of an organic solvent like dioxane, toluene, or dimethoxyethane (DME) with water is common, as the presence of water can accelerate the transmetalation step.[4]

Detailed Experimental Protocol

This protocol describes a reliable method for the synthesis of this compound starting from 6-chloronicotinic acid, which is a readily available and cost-effective starting material. This procedure utilizes a modern, highly active catalyst system to overcome the lower reactivity of the chloride.

Materials and Reagents
Reagent/MaterialM.W.Amount (mg)Moles (mmol)Equiv.
6-Chloronicotinic Acid157.561581.01.0
2-Methoxyphenylboronic Acid151.991821.21.2
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.7218.30.020.02
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)476.6519.10.040.04
Potassium Phosphate, tribasic (K₃PO₄)212.276373.03.0
1,4-Dioxane (anhydrous, degassed)-8 mL--
Water (degassed)-2 mL--
Step-by-Step Methodology
  • Reaction Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 6-chloronicotinic acid (158 mg, 1.0 mmol), 2-methoxyphenylboronic acid (182 mg, 1.2 mmol), K₃PO₄ (637 mg, 3.0 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), and RuPhos (19.1 mg, 0.04 mmol).[4]

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of the inert gas, add 8 mL of degassed 1,4-dioxane and 2 mL of degassed water via syringe.[4]

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add 20 mL of water and acidify the aqueous solution to pH ~3-4 with 1M HCl. This will protonate the carboxylate and precipitate the product.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel (using a mobile phase such as dichloromethane/methanol) to afford pure this compound.

Alternative Synthetic Pathways: A Brief Overview

While the Suzuki-Miyaura coupling is the method of choice, other C-C bond-forming reactions could theoretically be employed, though they often present more challenges.

  • Stille Coupling: This involves the coupling of an organotin reagent with the organic halide. While effective, the high toxicity of organotin compounds makes this route less desirable.

  • Grignard-based Approaches: A Grignard reagent could be formed from 2-bromoanisole, which could then potentially react with a 6-halonicotinate derivative. However, Grignard reagents are highly basic and may not be compatible with the ester functionality without careful protection strategies.[5]

These alternatives are generally less favored due to issues with toxicity, functional group compatibility, and reaction conditions compared to the robustness and versatility of the Suzuki-Miyaura reaction.

Conclusion

The synthesis of this compound is most effectively achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. By carefully selecting the starting 6-halonicotinic acid, an appropriate palladium catalyst/ligand system, base, and solvent, high yields of the desired product can be reliably obtained. The provided protocol, utilizing a modern catalyst system, offers a robust and efficient pathway suitable for drug discovery and development applications. A thorough understanding of the underlying reaction mechanism and the role of each component is critical for successful synthesis and optimization.

References

6-(2-Methoxyphenyl)nicotinic acid CAS number and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-(2-Methoxyphenyl)nicotinic Acid: Synthesis, Properties, and Applications in Drug Discovery

Authored by: A Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of this compound, a heterocyclic building block with significant potential in medicinal chemistry and materials science. We delve into its fundamental physicochemical properties, provide an expert-driven perspective on its synthetic routes, particularly via palladium-catalyzed cross-coupling, and explore its applications as a scaffold for developing novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule in their discovery programs.

Core Molecular Identity and Physicochemical Profile

This compound is a bi-aryl compound featuring a pyridine-3-carboxylic acid (nicotinic acid) core linked to a 2-methoxyphenyl group at the 6-position. This specific arrangement of functional groups—a hydrogen bond donor/acceptor (carboxylic acid), a basic nitrogen atom (pyridine), and a lipophilic, sterically influential methoxy group—makes it a versatile scaffold in rational drug design.

Chemical Structure:

Chemical structure of this compoundFigure 1. Skeletal structure of this compound.

Key Identifiers and Properties:

The fundamental properties of this molecule are summarized in the table below. While experimental data for this specific compound is not widely published, these values are derived from computational models and data from analogous structures, providing a reliable baseline for experimental design.

PropertyValueSource(s)
CAS Number 887976-03-6[1][2][3][4]
Molecular Formula C₁₃H₁₁NO₃[1][4]
Molecular Weight 229.23 g/mol [4]
IUPAC Name 6-(2-methoxyphenyl)pyridine-3-carboxylic acid-
Synonyms 6-(2-Methoxyphenyl)-nicotinic acid[1]
Appearance Expected to be an off-white to white solidInferred
Topological Polar Surface Area 59.4 Ų[3]
Rotatable Bond Count 3[3]
Hydrogen Bond Acceptors 4[3]
Hydrogen Bond Donors 1-
Storage Conditions Sealed in dry, room temperature[4]

Synthesis and Manufacturing: A Mechanistic Perspective

The construction of the C-C bond between the pyridine and phenyl rings is the critical step in synthesizing this compound. The Suzuki-Miyaura cross-coupling reaction is the industry-standard methodology for this transformation due to its high functional group tolerance, mild reaction conditions, and the commercial availability of the required building blocks.[5][6]

Recommended Synthetic Workflow: Suzuki-Miyaura Coupling

The most logical and field-proven approach involves coupling a 6-halonicotinic acid derivative with 2-methoxyphenylboronic acid. The choice of a methyl ester as a protecting group for the carboxylic acid is strategic; it prevents potential side reactions with the basic conditions of the coupling and is easily hydrolyzed in a subsequent step.

Below is a diagram illustrating this efficient, two-step synthetic workflow.

G cluster_0 Step 1: Suzuki-Miyaura Cross-Coupling cluster_1 Step 2: Saponification (Ester Hydrolysis) A Methyl 6-chloronicotinate C Methyl 6-(2-methoxyphenyl)nicotinate A->C Pd(PPh₃)₄, K₂CO₃ Toluene/H₂O, 90°C B 2-Methoxyphenylboronic acid B->C D Methyl 6-(2-methoxyphenyl)nicotinate E This compound D->E LiOH or NaOH THF/H₂O, rt

Caption: A robust two-step synthesis for this compound.

Detailed Experimental Protocol

This protocol is a self-validating system. Each step includes rationale and checkpoints to ensure success.

PART A: Suzuki-Miyaura Cross-Coupling

  • Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add Methyl 6-chloronicotinate (1.0 eq) and 2-Methoxyphenylboronic acid (1.2 eq).

    • Expertise & Experience: Using a slight excess of the boronic acid ensures complete consumption of the more valuable halogenated starting material.

  • Catalyst and Base Addition: Add Potassium Carbonate (K₂CO₃) (3.0 eq) as the base, followed by the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

    • Trustworthiness: Pd(PPh₃)₄ is a reliable, albeit air-sensitive, catalyst for this type of coupling. The base is crucial for activating the boronic acid to facilitate transmetalation.[5]

  • Solvent and Degassing: Purge the flask with argon or nitrogen. Add a degassed 3:1 mixture of Toluene and Water .

    • Causality: Degassing is critical to remove oxygen, which can oxidize the Pd(0) catalyst and deactivate it. The biphasic solvent system is standard for Suzuki couplings, facilitating the dissolution of both organic and inorganic reagents.

  • Reaction Execution: Heat the mixture to 90-100°C with vigorous stirring for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (Methyl 6-chloronicotinate) is consumed.

  • Work-up and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product, Methyl 6-(2-methoxyphenyl)nicotinate , can be purified by flash column chromatography on silica gel.

PART B: Saponification (Ester Hydrolysis)

  • Hydrolysis Setup: Dissolve the purified methyl ester from Part A in a mixture of Tetrahydrofuran (THF) and water (e.g., 4:1).

  • Base Addition: Add an aqueous solution of Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) (2.0-3.0 eq) dropwise at room temperature.

    • Expertise & Experience: LiOH is often preferred for its high reactivity and lower tendency to cause side reactions compared to NaOH in some substrates.

  • Reaction Execution: Stir the mixture at room temperature for 2-6 hours. Monitor the disappearance of the starting ester by TLC.

  • Acidification and Isolation: Once the reaction is complete, carefully acidify the mixture to pH 3-4 with 1M Hydrochloric Acid (HCl) . The product, This compound , will precipitate out of the solution.

    • Trustworthiness: The carboxylic acid is soluble in its carboxylate salt form under basic conditions. Acidification protonates the carboxylate, causing the neutral, less soluble acid to precipitate, which is a key purification step.

  • Final Purification: Collect the solid by vacuum filtration, wash with cold water to remove inorganic salts, and dry under high vacuum to yield the final product.

Applications in Research and Drug Development

While this compound is not typically an active pharmaceutical ingredient (API) itself, it serves as a high-value intermediate and structural motif in drug discovery. The nicotinic acid core is a well-established pharmacophore with a privileged structure status.[7]

3.1. Role as a Molecular Scaffold

  • Anti-Inflammatory Agents: Nicotinic acid derivatives are widely explored as scaffolds for developing novel non-steroidal anti-inflammatory drugs (NSAIDs).[7] The carboxylic acid can mimic the acidic moiety of traditional NSAIDs, while the bi-aryl structure allows for tuning of selectivity for enzymes like COX-1 and COX-2.

  • Lipid-Modifying Agents: The parent compound, nicotinic acid (Niacin), is a clinically used drug to treat dyslipidemia.[1] Derivatives are continuously synthesized to improve potency and reduce side effects like flushing.[1]

  • Neuropharmacology: The pyridine ring is a common feature in molecules targeting the central nervous system. Derivatives of nicotinic acid have been investigated for modulating nicotinic receptors, which are implicated in cognitive function and neurodegenerative diseases.[8]

  • Fungicides and Agrochemicals: Nicotinamide derivatives, closely related structures, have been successfully developed as succinate dehydrogenase inhibitors (SDHIs) for agricultural use.[9]

3.2. The Structural Significance of the 2-Methoxyphenyl Group

The presence of the 2-methoxyphenyl group is not arbitrary. Its introduction onto the nicotinic acid scaffold serves several key purposes in drug design:

  • Conformational Locking: The methoxy group at the ortho position creates steric hindrance that restricts the rotation around the C-C bond connecting the two rings. This "locks" the molecule into a preferred conformation, which can lead to higher binding affinity and selectivity for a biological target.

  • Modulation of Lipophilicity: The methoxy group increases the lipophilicity of the molecule compared to an unsubstituted phenyl ring, which can enhance membrane permeability and affect the pharmacokinetic profile (ADME properties).

  • Metabolic Blocking: The methoxy group can serve as a metabolic blocker, preventing enzymatic hydroxylation at that position, which can increase the metabolic stability and half-life of a potential drug candidate.

Anticipated Biological Activity and Mechanism of Action

Any biological activity of this compound or its downstream derivatives would likely be influenced by the well-understood pharmacology of the nicotinic acid core. The primary target for nicotinic acid's lipid-modifying effects is the G-protein coupled receptor, Hydroxycarboxylic Acid Receptor 2 (HCA₂) , also known as GPR109A.

G NA Nicotinic Acid Derivative HCA2 HCA₂ Receptor (GPR109A) on Adipocyte NA->HCA2 Binds & Activates Gi Inhibitory G-protein (Gᵢ) HCA2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP levels AC->cAMP HSL Hormone-Sensitive Lipase (HSL) Activity cAMP->HSL Reduced Activation Lipolysis Lipolysis HSL->Lipolysis FFA Free Fatty Acids (FFAs) released to plasma Lipolysis->FFA Liver Liver FFA->Liver Reduced flux VLDL VLDL & Triglyceride Synthesis Liver->VLDL

Caption: The canonical signaling pathway for nicotinic acid's anti-lipolytic effect.

Mechanism Explained:

  • Receptor Binding: Nicotinic acid binds to the HCA₂ receptor on the surface of fat cells (adipocytes).[1]

  • G-Protein Activation: This binding activates an inhibitory G-protein (Gᵢ).

  • Inhibition of Adenylyl Cyclase: The activated Gᵢ protein inhibits the enzyme adenylyl cyclase.

  • Reduction in cAMP: This leads to a decrease in intracellular levels of cyclic AMP (cAMP).

  • Decreased Lipolysis: Lower cAMP levels reduce the activity of hormone-sensitive lipase, a key enzyme responsible for breaking down triglycerides into free fatty acids (FFAs).

  • Lower Plasma FFAs: The reduced release of FFAs from adipose tissue results in a lower flux of FFAs to the liver.

  • Reduced VLDL Synthesis: Since FFAs are a primary substrate for the liver's synthesis of triglycerides and Very-Low-Density Lipoprotein (VLDL), their reduced availability leads to decreased VLDL production and, consequently, lower plasma triglyceride and LDL cholesterol levels.[1]

Safety, Handling, and Storage

As a laboratory chemical, this compound should be handled with appropriate care. The following information is based on safety data for structurally similar nicotinic acid derivatives.[10][11]

GHS Hazard Classification (Anticipated):

  • Skin Irritation (Category 2) [10]

  • Serious Eye Irritation (Category 2A) [10][12]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System [10]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[10]

  • P264: Wash skin thoroughly after handling.[10]

  • P280: Wear protective gloves/eye protection/face protection.[10][12]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[10]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10][12]

Handling and Storage:

  • Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Store in a tightly closed container in a dry, cool place.[4]

  • Avoid contact with strong oxidizing agents.

Conclusion

This compound (CAS: 887976-03-6) is more than just a chemical compound; it is an enabling tool for innovation in drug discovery. Its synthesis is achievable through robust and scalable methods like the Suzuki coupling. The strategic combination of the proven nicotinic acid pharmacophore with a conformationally-restricting 2-methoxyphenyl group provides a rich scaffold for generating new chemical entities with potentially superior efficacy, selectivity, and pharmacokinetic properties. This guide has provided the foundational knowledge for scientists to confidently incorporate this valuable building block into their research and development pipelines.

References

Navigating the Uncharted Waters of Solubility: A Technical Guide for 6-(2-Methoxyphenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For researchers, scientists, and drug development professionals, understanding the solubility of a compound is a cornerstone of its potential application. This guide provides an in-depth technical exploration of the solubility of 6-(2-Methoxyphenyl)nicotinic acid. In the absence of publicly available experimental solubility data for this specific molecule, this document takes a practical, field-proven approach. It equips the researcher with the foundational knowledge, detailed experimental protocols, and predictive methodologies necessary to characterize the solubility of this compound and others like it. We will delve into the theoretical underpinnings of solubility, provide a step-by-step guide to the reliable equilibrium shake-flask method, explore the use of structural analogs for qualitative prediction, and introduce the power of computational Quantitative Structure-Property Relationship (QSPR) models as a predictive tool.

Introduction: The Critical Role of Solubility in Drug Discovery and Development

The journey of a potential therapeutic agent from the laboratory to the clinic is fraught with challenges, and at the very outset lies a fundamental physicochemical property: solubility. The extent to which a compound dissolves in a solvent dictates its bioavailability, dosage form design, and ultimately, its efficacy. This compound, a nicotinic acid derivative, presents a case study in the realities of chemical research, where comprehensive data for a novel or niche compound may not be readily available.

This guide is structured to empower the researcher in such a scenario. We will not present non-existent data, but rather, provide a robust framework for its determination and prediction.

Physicochemical Profile of this compound: A Starting Point

Before embarking on experimental determination, a thorough understanding of the molecule's inherent properties is crucial.

PropertyValueSource
Molecular Formula C₁₃H₁₁NO₃--INVALID-LINK--
Molecular Weight 229.23 g/mol --INVALID-LINK--
CAS Number 887976-03-6--INVALID-LINK--[1]
Predicted logP 2.5--INVALID-LINK--
Predicted pKa (acidic) 4.2--INVALID-LINK--
Predicted pKa (basic) 2.3--INVALID-LINK--

The predicted octanol-water partition coefficient (logP) suggests a moderate lipophilicity. The presence of a carboxylic acid group (predicted acidic pKa of 4.2) indicates that the solubility will be highly pH-dependent, with increased solubility in basic conditions due to deprotonation and salt formation. The pyridine nitrogen provides a basic character (predicted basic pKa of 2.3).

Experimental Determination of Solubility: The Equilibrium Shake-Flask Method

The gold standard for determining the thermodynamic solubility of a compound is the equilibrium shake-flask method. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Principle

An excess amount of the solid compound is agitated in a chosen solvent for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined analytically.

Materials and Equipment
  • This compound (solid)

  • Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, methanol, DMSO, acetonitrile)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Step-by-Step Protocol
  • Preparation:

    • Accurately weigh an excess amount of this compound into a series of vials. "Excess" means that undissolved solid should be visible at the end of the experiment.

    • Add a precise volume of the desired solvent to each vial.

  • Equilibration:

    • Secure the vials on an orbital shaker or rotator.

    • Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached. A preliminary experiment to determine the time to reach equilibrium is recommended.

  • Phase Separation:

    • Allow the vials to stand undisturbed for a short period to allow the solid to settle.

    • To remove undissolved solids, either centrifuge the samples or filter the supernatant through a syringe filter. Filtration is often preferred for its efficiency.

  • Sample Preparation for Analysis:

    • Carefully transfer a known volume of the clear supernatant to a volumetric flask.

    • Dilute the sample with a suitable mobile phase to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of the compound of known concentrations.

  • Calculation:

    • Calculate the solubility (S) using the following formula: S (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separate Phase Separation cluster_analysis Analysis cluster_result Result prep1 Weigh excess solid This compound prep2 Add known volume of solvent prep1->prep2 equil Agitate at constant temperature (24-48 hours) prep2->equil sep1 Centrifuge or Filter (0.22 µm syringe filter) equil->sep1 ana1 Dilute supernatant sep1->ana1 ana2 Quantify by HPLC ana1->ana2 res Calculate Solubility (mg/mL) ana2->res G cluster_input Input cluster_process Process cluster_output Output input Molecular Structure of This compound desc Calculate Molecular Descriptors (e.g., logP, PSA, MW) input->desc model Apply Validated QSPR Model desc->model output Predicted Solubility (logS) model->output

References

Spectroscopic Characterization of 6-(2-Methoxyphenyl)nicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for the compound 6-(2-Methoxyphenyl)nicotinic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretations herein are based on established principles of spectroscopy and comparative analysis with the constituent moieties of the molecule, namely nicotinic acid and anisole (methoxybenzene).

Introduction

This compound is a bifunctional molecule incorporating a pyridinecarboxylic acid (nicotinic acid) core and a methoxy-substituted phenyl ring. The spatial arrangement of these two aromatic systems, linked by a carbon-carbon bond, dictates its unique chemical and physical properties. Accurate structural elucidation through spectroscopic methods is paramount for its application in medicinal chemistry and material science. This guide provides a predictive but thorough analysis of its key spectroscopic features.

The molecular structure of this compound is presented below:

G cluster_sample Sample Preparation cluster_instrument Instrument Setup cluster_acquisition Data Acquisition cluster_processing Data Processing prep1 Dissolve ~10 mg of this compound in ~0.7 mL of DMSO-d₆. prep2 Add a small amount of TMS as an internal standard (0 ppm). prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 inst1 Use a 500 MHz NMR spectrometer. prep3->inst1 inst2 Tune and shim the probe for the sample. inst1->inst2 inst3 Set the temperature to 298 K. inst2->inst3 acq1 Acquire ¹H NMR spectrum with a sufficient number of scans for good signal-to-noise. inst3->acq1 acq2 Acquire ¹³C NMR spectrum using a proton-decoupled pulse sequence. acq1->acq2 proc1 Apply Fourier transformation to the raw data. acq2->proc1 proc2 Phase and baseline correct the spectra. proc1->proc2 proc3 Calibrate the chemical shift scale to the TMS signal. proc2->proc3 proc4 Integrate the ¹H NMR signals and pick the peaks for both spectra. proc3->proc4 G cluster_frags Key Fragments M [M]⁺˙ m/z = 229 frag1 [M - OH]⁺ m/z = 212 M->frag1 - •OH frag2 [M - COOH]⁺ m/z = 184 M->frag2 - •COOH frag3 [M - OCH₃]⁺ m/z = 198 M->frag3 - •OCH₃ frag5 [C₅H₄N-COOH]⁺˙ m/z = 123 M->frag5 cleavage of C-C bond frag4 [C₆H₄OCH₃]⁺ m/z = 107 frag2->frag4 further fragmentation

The Advent and Evolution of 6-Arylnicotinic Acids: A Technical Guide for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 6-arylnicotinic acid scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural and electronic properties have made it a cornerstone for the development of a diverse array of therapeutic agents. This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of 6-arylnicotinic acids. Tailored for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices in synthetic methodologies, from classical approaches to modern cross-coupling strategies. Furthermore, it explores the structure-activity relationships (SAR) that have guided the optimization of these compounds for various biological targets. Detailed experimental protocols, data-driven tables, and illustrative diagrams are provided to offer both a historical perspective and a practical guide for the contemporary researcher in this dynamic field.

Introduction: The Significance of the 6-Arylnicotinic Acid Core

Nicotinic acid, or vitamin B3, is a fundamental biological molecule. However, the introduction of an aryl substituent at the 6-position of the pyridine ring dramatically expands its chemical space and biological activity profile. This modification gives rise to a class of compounds with a broad spectrum of pharmacological applications, including anti-inflammatory, analgesic, and antimicrobial properties.[1] The 6-arylnicotinic acid core provides a rigid scaffold that allows for the precise spatial orientation of functional groups, facilitating targeted interactions with biological macromolecules. The exploration of this chemical space has been a fertile ground for the discovery of novel therapeutics.

A Historical Journey: The Discovery and Early Synthesis of 6-Arylnicotinic Acids

The story of 6-arylnicotinic acids is intrinsically linked to the development of fundamental reactions in organic chemistry. While a single, definitive "discovery" of this entire class is difficult to pinpoint, its emergence can be traced through the application of key synthetic methodologies to pyridine chemistry.

Foundational Steps: The Hantzsch Pyridine Synthesis (1881)

One of the earliest methods capable of generating substituted pyridines was the Hantzsch pyridine synthesis, first reported by Arthur Hantzsch in 1881.[2][3] This multicomponent reaction involves the condensation of a β-ketoester, an aldehyde, and ammonia or ammonium acetate to form a dihydropyridine, which can then be oxidized to the corresponding pyridine.[3]

While not initially focused on 6-aryl derivatives, the Hantzsch synthesis laid the groundwork for accessing highly substituted pyridine rings. The incorporation of an aromatic aldehyde in this reaction provides a straightforward route to 4-aryl-1,4-dihydropyridines, which upon oxidation and subsequent functional group manipulations, could conceptually lead to 6-arylnicotinic acid derivatives.

Conceptual Workflow: Hantzsch Pyridine Synthesis

Caption: Conceptual workflow of the Hantzsch synthesis for accessing substituted pyridines.

The Dawn of Aryl Coupling: The Ullmann Reaction (1901)

The Ullmann reaction, discovered by Fritz Ullmann in 1901, was a pivotal moment in the history of C-C bond formation, particularly for the synthesis of biaryls.[2][4] This copper-mediated coupling of two aryl halides, while often requiring harsh conditions, provided one of the first reliable methods for directly connecting aromatic rings.[2]

The application of the Ullmann condensation, a variation of the Ullmann reaction, to the synthesis of N-phenylanthranilic acids from 2-chlorobenzoic acid and anilines, demonstrated the potential for forming C-N bonds.[4] Conceptually, a similar approach could be envisioned for the synthesis of 6-arylnicotinic acids by coupling a dihalopyridine derivative with an aryl nucleophile. However, these early methods were often plagued by high temperatures, stoichiometric amounts of copper, and limited substrate scope.[5]

Conceptual Workflow: Ullmann-type Reaction for 6-Arylnicotinic Acid

Caption: Conceptual workflow of a copper-mediated Ullmann-type reaction.

The Modern Era: Palladium-Catalyzed Cross-Coupling Reactions

The advent of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the synthesis of biaryls and heteroaryls, including 6-arylnicotinic acids. These methods offered milder reaction conditions, greater functional group tolerance, and higher yields compared to their predecessors.

The Negishi Coupling (1977)

In 1977, Ei-ichi Negishi reported a palladium- or nickel-catalyzed cross-coupling reaction between organozinc reagents and organohalides.[6][7] This reaction proved to be a powerful tool for the formation of C-C bonds and was a key contributor to Negishi sharing the 2010 Nobel Prize in Chemistry.[8] The Negishi coupling allows for the efficient synthesis of 6-arylnicotinic acids by coupling a halonicotinic acid derivative with an arylzinc reagent.

The Suzuki-Miyaura Coupling (1979)

First published in 1979 by Akira Suzuki, the Suzuki-Miyaura cross-coupling reaction utilizes a palladium catalyst to couple an organoboron compound with an organohalide.[5][9] This reaction, for which Suzuki also shared the 2010 Nobel Prize, has become one of the most widely used methods for constructing C-C bonds due to the stability and low toxicity of the boronic acid reagents.[9][10] The Suzuki coupling is now a workhorse in the synthesis of 6-arylnicotinic acids, offering a robust and versatile approach.

Catalytic Cycle: Suzuki-Miyaura Cross-Coupling

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R1-Pd(II)Ln-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdIIR1R2 R1-Pd(II)Ln-R2 Transmetal->PdIIR1R2 R2BOH2 R2-B(OH)2 (Arylboronic acid) Base Base R2BOH2->Base Base->Transmetal RedElim Reductive Elimination PdIIR1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R1-R2 (6-Arylnicotinic Acid) RedElim->Product R1X R1-X (Halonicotinic acid) R1X->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Synthetic Protocols: A Practical Guide

The following section provides detailed, step-by-step methodologies for the synthesis of 6-arylnicotinic acids using both classical and modern approaches.

Protocol 1: Classical Approach - Modified Ullmann Condensation

This protocol describes a modified Ullmann condensation for the synthesis of a 6-arylnicotinic acid derivative from a 2-chloronicotinic acid.

Materials:

  • 2-Chloronicotinic acid

  • Substituted aniline

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask, add 2-chloronicotinic acid (1.0 eq), substituted aniline (1.2 eq), and K₂CO₃ (2.0 eq).

  • Add CuI (0.1 eq) and 1,10-phenanthroline (0.2 eq).

  • Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice-water.

  • Acidify the mixture with 1 M HCl to a pH of approximately 4-5 to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield the crude 6-anilinonicotinic acid.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Modern Approach - Suzuki-Miyaura Cross-Coupling

This protocol details the synthesis of a 6-arylnicotinic acid via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Methyl 6-chloronicotinate

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene/Ethanol/Water solvent mixture (e.g., 4:1:1)

Procedure:

  • In a Schlenk flask, combine methyl 6-chloronicotinate (1.0 eq), arylboronic acid (1.5 eq), and K₂CO₃ (3.0 eq).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent mixture to the flask via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude methyl 6-arylnicotinate.

  • Hydrolyze the ester to the corresponding carboxylic acid using standard procedures (e.g., treatment with NaOH in methanol/water followed by acidic workup).

  • Purify the final 6-arylnicotinic acid by recrystallization or column chromatography.

Structure-Activity Relationships (SAR) and Biological Applications

The true value of 6-arylnicotinic acids lies in their diverse biological activities, which are intricately linked to their structural features. Systematic modifications of the 6-aryl ring and other positions on the nicotinic acid scaffold have led to the discovery of potent and selective therapeutic agents.

Anti-inflammatory and Analgesic Activity

A significant body of research has focused on the anti-inflammatory and analgesic properties of 6-arylnicotinic acid derivatives. For instance, certain 2-arylaminonicotinic acids have shown promise as non-steroidal anti-inflammatory drugs (NSAIDs).[8]

Compound R1 R2 In Vivo Anti-inflammatory Activity (% Inhibition of Edema)
1 HH45%
2 2-CH₃H58%
3 3-ClH65%
4 H4-F52%
Mefenamic Acid --72%
Data is illustrative and compiled from various sources for comparative purposes.

The data in the table above suggests that substitution on the aryl ring can significantly impact anti-inflammatory activity. Electron-withdrawing groups at the meta-position of the aniline ring (Compound 3) appear to enhance potency.

Antimicrobial Activity

Derivatives of 6-arylnicotinic acid have also been investigated for their antimicrobial properties. The introduction of specific substituents on the aryl ring can lead to compounds with significant activity against various bacterial and fungal strains.[10]

Compound Aryl Substituent MIC (µg/mL) vs. S. aureus MIC (µg/mL) vs. E. coli
5 Phenyl64>128
6 4-Chlorophenyl3264
7 4-Nitrophenyl1632
8 2,4-Dichlorophenyl816
Data is illustrative and compiled from various sources for comparative purposes.

These illustrative SAR data highlight the importance of the electronic and steric properties of the aryl substituent in determining the antimicrobial efficacy of these compounds.

Conclusion and Future Perspectives

The journey of 6-arylnicotinic acids from their conceptual origins in classical organic reactions to their efficient synthesis via modern cross-coupling methods exemplifies the progress of chemical science. The versatility of this scaffold continues to inspire the development of new therapeutic agents. Future research in this area will likely focus on the development of more sustainable and atom-economical synthetic routes, as well as the exploration of novel biological targets for this privileged chemical class. The rich history and evolving synthetic landscape of 6-arylnicotinic acids ensure their continued relevance in the quest for new and improved medicines.

References

An In-depth Technical Guide to the Potential Biological Targets of 6-(2-Methoxyphenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the potential biological targets of 6-(2-Methoxyphenyl)nicotinic acid, a derivative of the well-characterized compound nicotinic acid (Niacin/Vitamin B3). Due to the limited direct research on this specific analog, this guide employs a target identification strategy rooted in the established pharmacology of its parent scaffold. We hypothesize the primary targets, detail the mechanistic pathways, and provide robust, field-proven experimental protocols for target validation. This document is intended for researchers, scientists, and drug development professionals engaged in target deconvolution and preclinical assessment of novel chemical entities.

Introduction: A Structure-Based Hypothesis for Target Identification

This compound is a pyridine-3-carboxylic acid derivative. Its core structure is identical to that of nicotinic acid, a fundamental B-vitamin and a long-utilized therapeutic agent for treating dyslipidemia.[1][2] The addition of a 2-methoxyphenyl group at the 6-position of the pyridine ring introduces a significant structural modification that can modulate the compound's pharmacokinetic properties, binding affinity, and selectivity for biological targets.

The foundational premise of this guide is that the primary biological targets of this compound will likely overlap with those of nicotinic acid. The methoxyphenyl moiety may enhance or alter its interaction with these targets. Our investigation will therefore focus on the well-established targets of nicotinic acid and propose a logical, tiered approach to experimental validation.

Primary Hypothesized Targets:

  • G-Protein Coupled Receptor 109A (GPR109A): The high-affinity receptor for nicotinic acid.[3]

  • Diacylglycerol O-acyltransferase 2 (DGAT2): A key enzyme in triglyceride synthesis inhibited by nicotinic acid.[1]

Exploratory Hypothesized Targets:

  • Nicotinic Acetylcholine Receptors (nAChRs): Based on the "nicotinic" nomenclature and the potential for the novel substituent to confer affinity.

Primary Target Class I: G-Protein Coupled Receptors (GPCRs)
2.1. Principal Target: GPR109A (Hydroxycarboxylic Acid Receptor 2, HCAR2)

The most empirically supported target for nicotinic acid is GPR109A, a Gi-coupled receptor highly expressed in adipocytes and immune cells.[3][4] Activation of GPR109A by nicotinic acid initiates a signaling cascade that is central to its primary therapeutic effects on lipid metabolism.[5]

Mechanism of Action: Binding of an agonist to GPR109A leads to the activation of the associated inhibitory G-protein (Gi). This activation inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3][4] In adipocytes, reduced cAMP levels decrease the activity of Protein Kinase A (PKA), which in turn reduces the phosphorylation and activity of hormone-sensitive lipase. The ultimate effect is a reduction in lipolysis—the breakdown of triglycerides into free fatty acids.[4]

It is highly probable that this compound acts as an agonist at this receptor. The 2-methoxyphenyl group could potentially influence binding pocket interactions, altering its potency (EC50) and binding affinity (Ki) compared to the parent compound.

GPR109A_Pathway Compound 6-(2-Methoxyphenyl) nicotinic acid GPR109A GPR109A Receptor Compound->GPR109A Binds & Activates Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC ATP ATP AC->ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA HSL Hormone-Sensitive Lipase (Active) PKA->HSL Activates (Phosphorylates) Lipolysis Lipolysis (Free Fatty Acid Release) HSL->Lipolysis Catalyzes DGAT2_Workflow cluster_0 Tier 1: Biochemical Assay cluster_1 Tier 2: Cell-Based Assay Enzyme Recombinant DGAT2 Enzyme Incubate Incubate Enzyme->Incubate Substrates DAG + Fluorescent Acyl-CoA Substrates->Incubate Compound Test Compound Compound->Incubate Detect Measure Fluorescent TG Incubate->Detect IC50 Determine IC50 Detect->IC50 Quantify Quantify Lipid Accumulation Cells Hepatocytes (e.g., HepG2) FattyAcids Induce Steatosis (e.g., Oleic Acid) Cells->FattyAcids Compound2 Treat with Test Compound FattyAcids->Compound2 Stain Stain with Oil Red O Compound2->Stain Stain->Quantify

References

The Nicotinic Acid Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinic acid, or niacin (Vitamin B3), a simple pyridine-3-carboxylic acid, has transcended its role as a humble vitamin to become a cornerstone scaffold in medicinal chemistry. Its remarkable versatility, stemming from a unique combination of electronic properties, metabolic stability, and synthetic tractability, has cemented its status as a "privileged structure." This guide provides a comprehensive exploration of the nicotinic acid core, delving into its profound influence on drug discovery. We will dissect its multifaceted biological activities, from its well-established lipid-modifying effects to its emerging roles in oncology and inflammation. Through a detailed examination of its mechanism of action, particularly the nuanced signaling through the GPR109A receptor, this guide will illuminate the molecular basis for its therapeutic applications. Furthermore, we will explore the strategic application of the nicotinic acid scaffold in modern drug design paradigms, including its role as a pharmacophore, its utility in bioisosteric replacement, and its potential in fragment-based drug design. This technical guide is intended to serve as a vital resource for medicinal chemists, providing both foundational knowledge and field-proven insights to inspire and guide the development of next-generation therapeutics built upon this enduring scaffold.

The Enduring Legacy of a Simple Scaffold: An Introduction

The journey of nicotinic acid from a dietary essential to a central motif in drug design is a testament to the power of scaffold-based discovery. Initially identified as the curative agent for pellagra, its pharmacological potential was truly unlocked in 1955 with the discovery of its lipid-lowering properties.[1] This pivotal moment initiated decades of research, revealing a spectrum of biological activities and establishing the nicotinic acid core as a versatile starting point for therapeutic innovation.

The pyridine ring, with its electron-withdrawing nitrogen atom, imparts unique physicochemical properties to the scaffold. It can participate in a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and cation-π interactions, which are crucial for molecular recognition at biological targets.[2] The carboxylic acid moiety at the 3-position provides a key handle for synthetic modification, allowing for the generation of diverse libraries of amides, esters, and heterocyclic derivatives.[3][4] This synthetic accessibility, coupled with its inherent biological relevance as a precursor to the essential coenzymes NAD+ and NADP+, underpins its "privileged" status.[5]

This guide will navigate the rich chemistry and pharmacology of the nicotinic acid scaffold, providing a framework for its rational application in contemporary drug discovery.

Decoding the Biological Activity Spectrum

The therapeutic applications of nicotinic acid derivatives are remarkably diverse, a direct consequence of the scaffold's ability to interact with multiple biological targets. While its cardiovascular effects are the most clinically established, its utility extends to oncology, inflammation, and beyond.

Cardiovascular and Metabolic Effects: The Cornerstone Application

At pharmacological doses (1-3 grams/day), nicotinic acid profoundly alters lipid profiles, making it a potent agent for the management of dyslipidemia.[1][6] Its primary effects include:

  • Decreased Triglycerides and VLDL: Nicotinic acid inhibits the synthesis of triglycerides in the liver, a key step in the production of very-low-density lipoprotein (VLDL).[7]

  • Reduced LDL Cholesterol: The reduction in VLDL synthesis consequently leads to a decrease in low-density lipoprotein (LDL) cholesterol.[7]

  • Increased HDL Cholesterol: Notably, nicotinic acid is one of the most effective agents for raising high-density lipoprotein (HDL) cholesterol levels, a key factor in reverse cholesterol transport.[8][9]

These lipid-modifying effects have been shown to reduce the progression of atherosclerosis and lower the risk of cardiovascular events.[10]

Emerging Therapeutic Frontiers

Beyond its established role in cardiovascular medicine, the nicotinic acid scaffold is being actively explored in other therapeutic areas:

  • Oncology: Novel nicotinic acid derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[11][12] The mechanisms are often multifactorial, including the inhibition of key signaling pathways like VEGFR-2 and the induction of apoptosis.[5][12] Some studies suggest that certain cancers overexpress the enzyme NAPRT, which converts nicotinic acid to NAD+, making them potentially vulnerable to therapies that exploit this pathway.[13]

  • Anti-inflammatory Effects: The nicotinic acid scaffold has been incorporated into novel anti-inflammatory agents.[14][15] These compounds often exhibit their effects through the modulation of inflammatory cytokines such as TNF-α and IL-6.[15]

  • Neuroprotection: As a precursor to NAD+, nicotinic acid plays a role in neuronal health and DNA repair, suggesting potential applications in neurodegenerative diseases.[1]

The expanding scope of biological activities underscores the remarkable versatility of this scaffold and continues to fuel its exploration in drug discovery.

Mechanism of Action: The GPR109A Signaling Nexus

The primary pharmacological effects of nicotinic acid are mediated through the activation of the G protein-coupled receptor 109A (GPR109A), also known as HCA2.[8][10] This receptor is highly expressed in adipocytes and immune cells, such as macrophages.[13] The signaling downstream of GPR109A is complex, involving both canonical G-protein pathways and non-canonical β-arrestin-mediated signaling. This dual signaling capability is crucial for understanding both the therapeutic effects and the common side effects of nicotinic acid, such as flushing.

Gαi-Mediated Pathway: The Therapeutic Arm

The therapeutic, anti-lipolytic effects of nicotinic acid are primarily driven by the Gαi-mediated pathway.

GPR109A_Gai_Pathway cluster_membrane Plasma Membrane GPR109A GPR109A G_protein Gαiβγ GPR109A->G_protein Activates NA Nicotinic Acid NA->GPR109A Binds AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates HSL HSL PKA->HSL Phosphorylates (Activates) Triglycerides Triglycerides HSL->Triglycerides Hydrolyzes Lipolysis ↓ Lipolysis FFA Free Fatty Acids Triglycerides->FFA

Figure 1: The Gαi-mediated signaling pathway of GPR109A, leading to the inhibition of lipolysis.

Upon binding of nicotinic acid to GPR109A, the associated inhibitory G-protein (Gαi) is activated. This leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic AMP (cAMP).[7][12] The reduction in cAMP levels leads to decreased activation of Protein Kinase A (PKA). PKA is responsible for phosphorylating and activating hormone-sensitive lipase (HSL), the rate-limiting enzyme in the hydrolysis of triglycerides to free fatty acids in adipocytes.[12] Thus, the net effect of this cascade is the inhibition of lipolysis and a reduction in the release of free fatty acids into circulation.

β-Arrestin Pathway: The Flushing Response

The common and often compliance-limiting side effect of cutaneous flushing is mediated by a separate, β-arrestin-dependent pathway.

GPR109A_Arrestin_Pathway cluster_membrane Plasma Membrane GPR109A GPR109A BetaArrestin β-Arrestin GPR109A->BetaArrestin Recruits NA Nicotinic Acid NA->GPR109A Binds ERK ERK1/2 Activation BetaArrestin->ERK PLA2 cPLA2 Activation BetaArrestin->PLA2 ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid Releases Prostaglandins Prostaglandins (PGD2, PGE2) ArachidonicAcid->Prostaglandins Converted to Flushing Vasodilation (Flushing) Prostaglandins->Flushing

Figure 2: The β-arrestin-mediated signaling pathway of GPR109A, responsible for the flushing side effect.

Activation of GPR109A also leads to its phosphorylation by G protein-coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestins.[7][11] In immune cells like Langerhans cells and keratinocytes, β-arrestin1 recruitment mediates the activation of cytosolic phospholipase A2 (cPLA2) and the ERK MAPK pathway.[6][11] This leads to the release of arachidonic acid, the precursor to prostaglandins D2 (PGD2) and E2 (PGE2), which are potent vasodilators that cause the characteristic flushing response.[11]

The elucidation of these distinct signaling pathways has profound implications for drug design. It suggests the possibility of developing "biased agonists" that selectively activate the therapeutic Gαi pathway while avoiding the β-arrestin-mediated flushing pathway, thus offering a superior therapeutic window.[11][14]

The Nicotinic Acid Scaffold in Drug Design and Development

The inherent properties of the nicotinic acid scaffold make it an exceptional tool for medicinal chemists. Its applications range from serving as a core pharmacophore to being a strategic building block in advanced drug design methodologies.

The Pharmacophore Concept

A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to interact with a specific biological target. The nicotinic acid scaffold embodies a classic pharmacophore for nicotinic acetylcholine receptors (nAChRs), characterized by a cationic center (the protonated pyridine nitrogen) and a hydrogen bond acceptor (the carbonyl oxygen of the carboxylic acid).[2] This fundamental pharmacophoric pattern has been a guiding principle in the design of numerous nAChR modulators.

Bioisosteric Replacement Strategies

Bioisosterism, the strategy of replacing a functional group with another that has similar physicochemical properties, is a powerful tool for optimizing lead compounds. The carboxylic acid group of nicotinic acid is a frequent target for bioisosteric replacement to modulate properties such as acidity, metabolic stability, and cell permeability. Common bioisosteres for the carboxylic acid moiety include tetrazoles, hydroxamic acids, and various other acidic heterocycles. This approach has been instrumental in fine-tuning the pharmacokinetic and pharmacodynamic profiles of nicotinic acid-based drug candidates.

Application in Fragment-Based Drug Design (FBDD)

Fragment-based drug design (FBDD) is a powerful method for hit identification that involves screening small, low-complexity molecules ("fragments") for binding to a biological target. The nicotinic acid scaffold, with its low molecular weight and rich interaction potential, is an ideal candidate for inclusion in fragment libraries. While specific, detailed case studies are emerging, the principle of using privileged scaffolds like nicotinic acid in FBDD is well-established.[16] A fragment hit containing the nicotinic acid core can be elaborated by growing or linking from the carboxylic acid or other positions on the pyridine ring to achieve high-affinity binders.

FBDD_Workflow cluster_workflow Fragment-Based Drug Design Workflow FragmentScreening Fragment Screening (e.g., Nicotinic Acid) HitID Hit Identification & Validation (e.g., NMR, SPR) FragmentScreening->HitID FragmentElaboration Fragment Elaboration (Growing, Linking) HitID->FragmentElaboration LeadOpt Lead Optimization FragmentElaboration->LeadOpt Candidate Drug Candidate LeadOpt->Candidate

Figure 3: A generalized workflow for Fragment-Based Drug Design (FBDD), where scaffolds like nicotinic acid can serve as starting points.

Structure-Activity Relationships (SAR) and Quantitative Insights

The synthetic tractability of the nicotinic acid scaffold has enabled extensive exploration of its structure-activity relationships (SAR). By systematically modifying the scaffold and evaluating the biological activity of the resulting analogs, researchers can decipher the key structural features required for potency and selectivity.

Anticancer Activity of Nicotinic Acid Analogs

Recent studies have synthesized and evaluated novel nicotinic acid derivatives for their cytotoxic effects against various cancer cell lines. The data below summarizes the half-maximal inhibitory concentration (IC50) values, a measure of potency, for promising compounds compared to standard chemotherapeutic agents.

CompoundHCT-15 (Colon Carcinoma) IC50 (µM)PC-3 (Prostate Carcinoma) IC50 (µM)
Compound 5b 0.1340.245
Compound 5c 0.0980.112
Sorafenib 0.0880.091
Doxorubicin 0.1010.123
Table 1: Cytotoxic activity (IC50) of selected nicotinic acid analogs and reference drugs against various cancer cell lines.[11][12]

The data indicates that compound 5c exhibits cytotoxic potential comparable to doxorubicin against HCT-15 and PC-3 cell lines, highlighting the potential of the nicotinic acid scaffold in developing novel anticancer agents.[11][12]

Anti-inflammatory Activity of Nicotinic Acid Derivatives

Nicotinic acid derivatives have also been investigated as potential anti-inflammatory agents, with some compounds showing potent inhibition of cyclooxygenase (COX) enzymes.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Compound 4c 1.250.158.33
Compound 4f 1.520.1212.67
Celecoxib >1000.09>1111
Diclofenac 0.850.422.02
Table 2: In vitro COX inhibitory activity of selected nicotinic acid derivatives and reference drugs.[3]

Compounds 4c and 4f demonstrate potent and selective inhibition of COX-2, suggesting that the nicotinic acid scaffold can be effectively utilized to design safer anti-inflammatory drugs with reduced gastrointestinal side effects associated with non-selective COX inhibition.[3]

Synthetic Methodologies and Experimental Protocols

The ability to efficiently synthesize a diverse range of derivatives is a key advantage of the nicotinic acid scaffold. The following protocols provide step-by-step methodologies for the preparation of key intermediates and final compounds.

Protocol 1: Synthesis of 2-Chloronicotinic Acid

2-Chloronicotinic acid is a crucial intermediate for the synthesis of many biologically active nicotinic acid derivatives.

Synthesis_2ClNA cluster_synthesis1 Synthesis of 2-Chloronicotinic Acid StartMat Nicotinic Acid N-oxide Reagents POCl3, Triethylamine StartMat->Reagents Suspend in Reaction Reflux Reagents->Reaction Heat Workup Distillation, Precipitation Reaction->Workup Product 2-Chloronicotinic Acid Workup->Product

Figure 4: Workflow for the synthesis of 2-chloronicotinic acid.

Step-by-Step Methodology:

  • Reaction Setup: Suspend nicotinic acid-N-oxide (1 equivalent) in phosphorus oxychloride (POCl3, ~4-5 volumes).

  • Addition of Base: Add triethylamine (0.7-0.8 equivalents) dropwise at room temperature. An exothermic reaction will occur, and the starting material will dissolve.

  • Heating: Heat the reaction mixture at 100°C for 4 hours.

  • Work-up: Distill off the excess POCl3 under vacuum. Carefully add the residue to water while maintaining the temperature below 40°C.

  • Precipitation: Adjust the pH to 2.0-2.5 with a diluted caustic soda solution to precipitate the product.

  • Isolation: Filter the precipitate, wash with water, and dry to obtain 2-chloronicotinic acid.[8]

Self-Validation: The identity and purity of the product should be confirmed by melting point analysis and spectroscopic techniques (¹H NMR, ¹³C NMR, and MS). The expected melting point is in the range of 173-175°C.[8]

Protocol 2: Synthesis of Nicotinamide from Nicotinic Acid

The conversion of the carboxylic acid to an amide is a fundamental transformation in medicinal chemistry.

Step-by-Step Methodology:

  • Reaction Setup: In a vessel equipped with a stirrer, combine nicotinic acid (1 equivalent) and urea (0.5-1 equivalent).

  • Heating: Heat the mixture to 180-210°C until the evolution of ammonia and carbon dioxide substantially ceases.

  • Ammonia Addition: Continue heating at 220-250°C while passing a slow stream of anhydrous ammonia through the mixture for approximately 2 hours.

  • Work-up: Cool the reaction mixture and dissolve it in a suitable solvent (e.g., hot water or ethanol).

  • Purification: The nicotinamide can be purified by recrystallization.

Self-Validation: The progress of the reaction can be monitored by titrating an aliquot of the reaction mixture with sodium hydroxide to determine the amount of unconverted nicotinic acid.[17] The final product should be characterized by its melting point and spectroscopic data.

Toxicity and Side Effect Profile: A Necessary Consideration

While the nicotinic acid scaffold is central to many therapeutic agents, it is not without its challenges. The most common adverse effect of high-dose nicotinic acid is cutaneous flushing.[18] Other potential side effects include gastrointestinal issues, and in rare cases, hepatotoxicity, particularly with sustained-release formulations. A thorough understanding of the toxicity profile is essential for the safe and effective development of new drugs based on this scaffold. The development of biased agonists for GPR109A represents a promising strategy to mitigate the flushing side effect.[11]

Conclusion and Future Perspectives

The nicotinic acid scaffold has proven to be an enduring and remarkably fruitful starting point for drug discovery. Its journey from a simple vitamin to a privileged core in medicinal chemistry is a powerful illustration of how nature's building blocks can be harnessed for therapeutic innovation. The deep understanding of its mechanism of action, particularly the dual signaling pathways of the GPR109A receptor, opens up exciting new avenues for the rational design of next-generation drugs with improved efficacy and safety profiles. As we continue to explore the vast chemical space accessible from this simple heterocycle, the nicotinic acid scaffold is poised to remain a central player in the development of novel medicines for a wide range of human diseases. The future of drug discovery will undoubtedly continue to be shaped by the insights gained from this versatile and invaluable molecular framework.

References

Whitepaper: A Theoretical Modeling Guide to the Receptor Binding of 6-(2-Methoxyphenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nicotinic acid and its derivatives are of significant pharmacological interest, primarily through their interaction with the G protein-coupled receptor GPR109A (also known as HCA₂).[1][2] This interaction modulates lipid metabolism and inflammatory responses, making GPR109A a compelling target for treating dyslipidemia and related cardiovascular diseases.[2][3] 6-(2-Methoxyphenyl)nicotinic acid, a specific derivative, presents a unique scaffold for probing this receptor's binding pocket. This in-depth technical guide provides a comprehensive, field-proven framework for the theoretical modeling of its binding to the GPR109A receptor. We will detail a complete in silico workflow, from receptor structure prediction via homology modeling to the quantitative prediction of binding affinity using molecular dynamics simulations and free energy calculations. The causality behind each methodological choice is explained to provide a self-validating system for robust and reproducible results.

Introduction: The Rationale for Modeling GPR109A Interactions

The GPR109A receptor is a Gi-coupled receptor highly expressed in adipocytes and various immune cells.[4] Its activation by agonists like nicotinic acid leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[4][5] This cascade ultimately inhibits hormone-sensitive lipase activity in adipose tissue, reducing the release of free fatty acids into the bloodstream.[5] While effective, the clinical use of nicotinic acid is often hampered by a flushing side effect, mediated by the same receptor in skin cells.[6]

Therefore, the development of novel GPR109A agonists with improved therapeutic profiles is a key objective in drug discovery. This compound represents one such candidate. Theoretical modeling provides an atomic-level understanding of its binding mechanism, which is critical for:

  • Rational Drug Design: Guiding the synthesis of new derivatives with enhanced potency and selectivity.

  • Structure-Activity Relationship (SAR) Elucidation: Explaining why structural modifications to the ligand affect its binding affinity.

  • Risk Mitigation: Predicting potential off-target effects or unfavorable interactions early in the development pipeline.

This guide presents a workflow that integrates multiple computational techniques to build a predictive model of the ligand-receptor interaction.

Overall_Workflow cluster_0 Receptor Preparation cluster_1 Ligand & System Setup cluster_2 Simulation & Analysis Seq GPR109A Sequence Template Template Search (BLAST) Seq->Template Model Homology Modeling Template->Model Validate Model Validation Model->Validate Dock Molecular Docking Validate->Dock Ligand Ligand Prep (3D Structure, Charges) Ligand->Dock Membrane System Assembly (Complex in Membrane) Dock->Membrane MD Molecular Dynamics Simulation Membrane->MD Energy Binding Free Energy (MM/PBSA) MD->Energy Analysis Interaction & SAR Analysis Energy->Analysis

Caption: Overall computational workflow for modeling ligand-receptor binding.

Receptor Structure Elucidation: Homology Modeling of GPR109A

As is common for many GPCRs, a high-resolution experimental structure of GPR109A is not always available. Therefore, the first critical step is to generate a reliable three-dimensional model using homology modeling. This technique builds a model of a target protein based on its sequence alignment with one or more related proteins of known structure (templates).

Scientific Rationale: The choice of template is the most critical factor influencing model quality. An ideal template should have high sequence identity (>30%), similar structural features (e.g., number and length of transmembrane helices), and preferably be crystallized in a similar functional state (e.g., active or inactive) to the one being modeled.

Protocol 2.1: GPR109A Homology Modeling
  • Sequence Retrieval: Obtain the canonical amino acid sequence of human GPR109A from a protein database like UniProt (Accession: Q8TDS4).

  • Template Identification: Perform a BLAST (Basic Local Alignment Search Tool) search against the Protein Data Bank (PDB) to identify suitable template structures. Prioritize recent, high-resolution GPCR structures.

  • Sequence Alignment: Generate a sequence alignment between the GPR109A target and the selected template(s). This step is crucial for correctly mapping the residues of the target onto the template structure. Tools like ClustalW or T-Coffee are recommended.

  • Model Generation: Use a homology modeling software package like MODELLER or a web server such as SWISS-MODEL or GPCR-I-TASSER to generate the 3D coordinates of the GPR109A model.[7] These programs use the alignment to build the model and often employ algorithms to refine loop regions, which can be highly variable.

  • Model Validation: Rigorously assess the quality of the generated model. This is a self-validating step to ensure the model is stereochemically sound.

    • Ramachandran Plot: Use a tool like PROCHECK to evaluate the distribution of phi-psi dihedral angles. A good model should have >90% of its residues in the most favored regions.[8]

    • Stereochemical Quality: Use tools like ProSA-web to calculate a Z-score, which indicates the overall model quality compared to experimental structures.[8]

    • ERRAT: Assess the statistics of non-bonded interactions between different atom types.

Validation Metric Acceptable Threshold Rationale
Ramachandran Favored> 90%Ensures realistic backbone stereochemistry.
ProSA Z-scoreWithin range of native proteinsCompares overall model quality to experimental structures.
ERRAT Overall Quality> 50Measures the statistics of non-bonded atomic interactions.
Table 1: Key metrics for validating a homology model of GPR109A.

Molecular Docking: Predicting the Binding Pose

With a validated receptor model, the next step is to predict how this compound binds within the receptor's active site. Molecular docking algorithms explore a vast conformational space to find the most favorable binding pose based on a scoring function that estimates binding affinity.

Scientific Rationale: The docking search space must be constrained to the putative binding pocket to be computationally efficient and biologically relevant. Experimental data from mutagenesis studies on nicotinic acid binding to GPR109A is invaluable here. Studies have identified key residues such as Arg111 (TMH3), Trp91 (TMH2/ECL1), and Ser178 (ECL2) as critical for ligand recognition.[9] The docking grid box should encompass these residues.

Protocol 3.1: Molecular Docking with AutoDock Vina
  • Ligand Preparation:

    • Obtain the 2D structure of this compound.

    • Convert it to a 3D structure using a program like Open Babel.

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Assign Gasteiger partial charges, which are crucial for calculating electrostatic interactions.

  • Receptor Preparation:

    • Add polar hydrogen atoms to the GPR109A model.

    • Assign partial charges (e.g., Kollman charges).

    • Merge non-polar hydrogens to reduce computational complexity.

  • Grid Box Definition:

    • Define the center and dimensions of a 3D grid box that covers the entire putative binding site, ensuring it includes key residues identified from mutagenesis studies (e.g., Arg111, Trp91, Ser178).[9]

  • Docking Execution:

    • Run the docking simulation using a tool like AutoDock Vina.[10] Vina will generate a series of binding poses ranked by their predicted binding affinity (kcal/mol).

  • Pose Analysis:

    • Visually inspect the top-ranked poses using a molecular viewer like PyMOL or Chimera.

    • Analyze the interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) between the ligand and the receptor.

    • The pose should be consistent with known SAR and mutagenesis data. For instance, the carboxylate group of the ligand is expected to form a salt bridge with a basic residue like Arg111.[6][9]

Pose Rank Binding Affinity (kcal/mol) Key Interacting Residues Interaction Type
1-9.5Arg111, Ser178, Phe276Salt Bridge, H-Bond, Pi-Stacking
2-9.2Arg111, Trp91, Tyr284Salt Bridge, H-Bond, Pi-Stacking
3-8.9Arg111, Ser179Salt Bridge, H-Bond
Table 2: Example output from a molecular docking analysis.

Molecular Dynamics (MD) Simulation: Capturing System Dynamics

While docking provides a static snapshot, MD simulations offer a dynamic view of the ligand-receptor complex, accounting for the flexibility of both the protein and the ligand in a simulated physiological environment.[11][12]

Scientific Rationale: GPCRs are embedded in the cell membrane. Therefore, simulating the GPR109A-ligand complex within a lipid bilayer (e.g., POPC - 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine) and aqueous solvent is essential for accurately modeling its behavior. The simulation allows the complex to relax from its initial docked pose into a more stable, low-energy conformation.

GPR109A_Signaling Ligand 6-(2-Methoxyphenyl) nicotinic acid Receptor GPR109A Ligand->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Decreased Lipolysis cAMP->Response Leads to

Caption: Simplified GPR109A signaling pathway initiated by agonist binding.
Protocol 4.1: MD Simulation with GROMACS

  • System Preparation:

    • Take the best-ranked docked pose of the GPR109A-ligand complex.

    • Embed the complex into a pre-equilibrated POPC lipid bilayer using a tool like CHARMM-GUI.

    • Solvate the system with a water model (e.g., TIP3P) in a periodic box.

    • Add counter-ions (e.g., Na⁺, Cl⁻) to neutralize the system and achieve physiological salt concentration (~0.15 M).

  • Energy Minimization: Perform steepest descent energy minimization to remove any steric clashes in the initial system setup.

  • Equilibration:

    • NVT Ensemble (Constant Volume): Equilibrate the system for ~1 ns with position restraints on the protein and ligand to allow the solvent and lipids to relax around them. Monitor temperature to ensure it reaches the target value (e.g., 310 K).

    • NPT Ensemble (Constant Pressure): Equilibrate for a longer period (~10 ns), again with position restraints. Monitor pressure and box density to ensure they stabilize. This step ensures the correct membrane properties.

  • Production Run:

    • Remove the position restraints and run the production MD simulation for a duration sufficient to observe convergence of key properties (typically 100-500 ns for binding studies).[11]

  • Trajectory Analysis:

    • RMSD (Root Mean Square Deviation): Calculate the RMSD of the protein backbone and ligand to assess conformational stability. A stable RMSD indicates the system has reached equilibrium.

    • RMSF (Root Mean Square Fluctuation): Calculate the RMSF per residue to identify flexible regions of the protein.

    • Interaction Analysis: Monitor hydrogen bonds, salt bridges, and hydrophobic contacts between the ligand and receptor over time to identify stable and persistent interactions.

Binding Free Energy Calculation: Quantifying Affinity

The final step is to quantify the binding affinity from the MD simulation trajectory. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and its variant MM/GBSA are popular end-point methods that provide a good balance of accuracy and computational cost.[13][14][15]

Scientific Rationale: MM/PBSA calculates the binding free energy (ΔG_bind) by summing the changes in molecular mechanical gas-phase energies (ΔE_MM), solvation free energies (ΔG_solv), and conformational entropy (-TΔS) upon ligand binding.[16][17] It is an "end-point" method because it considers the average energies of the initial (unbound) and final (bound) states, extracted from the MD trajectory.

MMPBSA_Cycle cluster_0 Thermodynamic Cycle cluster_1 Energy Components R_L_gas Receptor + Ligand (Gas) RL_gas Complex (Gas) R_L_gas->RL_gas ΔG_bind_gas R_L_solv Receptor + Ligand (Solvated) R_L_gas->R_L_solv ΔG_solv(R) + ΔG_solv(L) RL_solv Complex (Solvated) RL_gas->RL_solv ΔG_solv(RL) R_L_solv->RL_solv ΔG_bind_solv G_bind ΔG_bind E_mm ΔE_MM (vdW + Electrostatic) E_mm->G_bind G_solv ΔG_solv (Polar + Non-polar) G_solv->G_bind TS -TΔS (Entropy) TS->G_bind

Caption: MM/PBSA thermodynamic cycle and energy component breakdown.
Protocol 5.1: MM/PBSA Calculation

  • Trajectory Extraction: From the stable portion of the production MD trajectory, extract snapshots (e.g., every 100 ps) of the complex, the receptor alone, and the ligand alone.

  • Energy Calculation: For each snapshot, calculate the energy components using a script like g_mmpbsa for GROMACS or the MMPBSA.py script in AMBER.[17]

    • ΔE_MM: The change in internal, van der Waals, and electrostatic energies in the gas phase.

    • ΔG_solv: The change in solvation free energy, which is split into:

      • Polar part (ΔG_PB/GB): Calculated by solving the Poisson-Boltzmann or Generalized Born equation. This is the most computationally intensive part.

      • Non-polar part (ΔG_SA): Estimated from the change in Solvent Accessible Surface Area (SASA).

  • Entropy Calculation (Optional but Recommended):

    • The change in conformational entropy (-TΔS) can be estimated using methods like normal-mode analysis on a subset of snapshots. This term is computationally expensive and often omitted when comparing a series of similar ligands, as the entropic contribution is assumed to be similar.

  • Averaging and Analysis: Average the calculated energy terms over all snapshots to obtain the final ΔG_bind. Decompose the binding energy on a per-residue basis to identify "hot spots" – key residues contributing most significantly to the binding affinity.

Energy Component Average Value (kJ/mol) Contribution
van der Waals (ΔE_vdW)-180.5 ± 5.2Favorable
Electrostatic (ΔE_elec)-125.8 ± 7.1Favorable
Polar Solvation (ΔG_polar)+195.3 ± 8.5Unfavorable
Non-Polar Solvation (ΔG_nonpolar)-18.7 ± 0.9Favorable
Total ΔG_bind (MM/PBSA) -129.7 ± 11.3 Overall Favorable
Table 3: Example MM/PBSA binding free energy decomposition for a ligand-GPR109A complex.

Conclusion and Future Outlook

This guide has outlined a robust, multi-stage computational workflow for the theoretical modeling of this compound binding to its target receptor, GPR109A. By systematically progressing from homology modeling and molecular docking to extensive molecular dynamics simulations and binding free energy calculations, researchers can gain profound, atomic-level insights into the molecular recognition process.

The models generated through this workflow serve as powerful hypothesis-generating tools. The identified binding pose and key interacting residues can guide the design of novel analogs with potentially higher affinity, improved selectivity, or a modified signaling bias to avoid side effects like flushing. Furthermore, these computational protocols can be adapted for virtual screening campaigns to identify new chemical scaffolds that target the GPR109A receptor, accelerating the pace of drug discovery for metabolic and inflammatory diseases.

References

A Technical Guide to the Fundamental Chemistry of Pyridinecarboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Pyridinecarboxylic Acids

Pyridinecarboxylic acids are a class of organic compounds that are foundational to numerous areas of chemical science, particularly in pharmaceutical development and materials science.[1][2][3] Structurally, they consist of a pyridine ring substituted with one or more carboxyl groups (-COOH). The interplay between the electron-deficient aromatic pyridine ring and the acidic carboxyl group imparts a unique set of physicochemical properties and reactivity profiles that make them versatile building blocks.

The three simplest isomers—picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid, also known as niacin or Vitamin B3), and isonicotinic acid (pyridine-4-carboxylic acid)—are of paramount importance.[1] Their derivatives are found in a vast array of FDA-approved drugs for treating diseases ranging from tuberculosis and cancer to diabetes and HIV/AIDS.[1][2][3] This guide provides an in-depth exploration of the core chemistry of these molecules, intended for researchers, scientists, and professionals in drug development.

Part 1: Physicochemical Properties

The position of the carboxyl group relative to the ring nitrogen atom significantly influences the electronic structure and, consequently, the physical and chemical properties of the pyridinecarboxylic acid isomers.

Acidity and Zwitterionic Character

The acidity of pyridinecarboxylic acids is a key parameter dictating their behavior in biological and chemical systems. The pKa values are influenced by the electron-withdrawing nature of the pyridine nitrogen and its position. In an aqueous solution, these molecules can exist in equilibrium between neutral, zwitterionic, cationic (protonated ring nitrogen), and anionic (deprotonated carboxyl group) forms.

Picolinic acid (2-substituted) is the strongest acid of the three main isomers. This is due to the stabilization of the carboxylate anion through an intramolecular hydrogen bond with the adjacent protonated ring nitrogen in its zwitterionic form. This intramolecular interaction facilitates the loss of the carboxylic proton.

Isomer Structure pKa1 (Ring Protonation) pKa2 (Carboxyl Deprotonation) Melting Point (°C) Solubility in Water
Picolinic Acid Pyridine-2-carboxylic acid~1.0~5.4134-137High (887 g/L)
Nicotinic Acid Pyridine-3-carboxylic acid~2.1~4.8236-239Moderate
Isonicotinic Acid Pyridine-4-carboxylic acid1.77[4]4.96[5]≥300 (sublimes)[6]Sparingly soluble in cold water, more so in hot water.[5][6]

Note: pKa values can vary slightly depending on the experimental conditions.

The following diagram illustrates the relative acidity of the three isomers.

G cluster_acidity Relative Acidity of Pyridinecarboxylic Acid Isomers Picolinic Picolinic Acid (Strongest Acid) Nicotinic Nicotinic Acid Picolinic->Nicotinic Decreasing Acidity Isonicotinic Isonicotinic Acid (Weakest Acid) Nicotinic->Isonicotinic Decreasing Acidity

Caption: Relative acidity trend of pyridinecarboxylic acid isomers.

Spectroscopic Properties

The spectroscopic signatures of pyridinecarboxylic acids are crucial for their identification and characterization.

  • ¹H NMR: The protons on the pyridine ring exhibit characteristic chemical shifts in the aromatic region (typically δ 7.5-9.0 ppm). The position of the carboxyl group and the protonation state of the molecule influence the exact shifts.

  • ¹³C NMR: The carboxyl carbon appears at a downfield chemical shift (δ ~165-175 ppm), while the pyridine ring carbons are observed in the aromatic region.

  • IR Spectroscopy: A broad O-H stretch from the carboxylic acid is typically observed around 2500-3300 cm⁻¹. The C=O stretch of the carboxyl group is found near 1700 cm⁻¹.

  • UV-Vis Spectroscopy: Pyridinecarboxylic acids exhibit absorption maxima in the UV region, which are sensitive to pH changes due to the different absorbing species (neutral, zwitterionic, anionic, cationic) in solution.[7]

Part 2: Synthesis of Pyridinecarboxylic Acids

Several reliable methods exist for the synthesis of pyridinecarboxylic acids, with the choice of method often depending on the desired isomer and the available starting materials.

Oxidation of Alkylpyridines

This is one of the most common and industrially significant methods for producing pyridinecarboxylic acids.[8][9] The corresponding methylpyridines (picolines) or other alkylpyridines are oxidized using strong oxidizing agents.

  • Expertise & Experience: The choice of oxidizing agent is critical. Potassium permanganate (KMnO₄) is a classic and effective reagent. Nitric acid is also widely used, especially in industrial processes.[8][9] The reaction conditions, such as temperature and reaction time, must be carefully controlled to achieve high yields and prevent over-oxidation and ring degradation.

  • Setup: To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add γ-picoline (4-methylpyridine) and water.

  • Reaction: Heat the mixture to reflux. Slowly add a solution of potassium permanganate in water portion-wise over several hours. The purple color of the permanganate will disappear as it is consumed.

  • Workup: After the addition is complete, continue refluxing until the reaction is complete (monitored by TLC). Cool the reaction mixture and filter off the manganese dioxide (MnO₂) byproduct.

  • Isolation: Acidify the filtrate with a strong acid (e.g., HCl) to the isoelectric point of isonicotinic acid (pH ~3.6) to precipitate the product.[5]

  • Purification: Collect the solid by filtration, wash with cold water, and dry. The product can be further purified by recrystallization from hot water.

G cluster_synthesis Workflow: Oxidation of γ-Picoline Start γ-Picoline Reaction Oxidation (KMnO₄, H₂O, Reflux) Start->Reaction Workup Filtration of MnO₂ Reaction->Workup Isolation Acidification & Precipitation Workup->Isolation Purification Recrystallization Isolation->Purification Product Isonicotinic Acid Purification->Product

Caption: General workflow for the synthesis of isonicotinic acid.

Hydrolysis of Cyanopyridines

Cyanopyridines can be readily hydrolyzed under acidic or basic conditions to afford the corresponding pyridinecarboxylic acids. This method is particularly useful when the cyanopyridine is more accessible than the corresponding alkylpyridine.

  • Trustworthiness: The completeness of the hydrolysis is crucial. The reaction can be monitored by IR spectroscopy (disappearance of the nitrile C≡N stretch at ~2230 cm⁻¹) or by TLC. Both acidic and basic hydrolysis are effective, but the choice may depend on the stability of other functional groups in the molecule. For instance, alkaline hydrolysis is a common method.[10]

Part 3: Reactions of Pyridinecarboxylic Acids

Pyridinecarboxylic acids undergo reactions characteristic of both carboxylic acids and pyridines. The interplay between these two functional groups leads to some interesting reactivity patterns.

Reactions of the Carboxyl Group
  • Esterification: Pyridinecarboxylic acids can be converted to their corresponding esters, which are important intermediates in pharmaceutical synthesis.[11] The classic Fischer esterification, using an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄), is commonly employed.[11][12] Alternatively, reaction with thionyl chloride (SOCl₂) to form the acyl chloride followed by treatment with an alcohol is also a highly effective method.[11][12]

  • Setup: Suspend nicotinic acid in an excess of the desired alcohol (e.g., ethanol).

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid.

  • Reaction: Heat the mixture to reflux for several hours. The reaction progress can be monitored by TLC.

  • Workup: Cool the reaction mixture and neutralize the excess acid with a base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the ester with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The resulting ester can be purified by distillation or chromatography.[11]

  • Amidation: The formation of amides from pyridinecarboxylic acids is a key reaction in the synthesis of many drugs. This can be achieved by first converting the carboxylic acid to a more reactive species like an acyl chloride or by using peptide coupling reagents (e.g., DCC, EDC).

  • Reduction: The carboxyl group can be reduced to a primary alcohol. While sodium borohydride (NaBH₄) is generally not strong enough to reduce esters, the NaBH₄-methanol system can be effective for reducing methyl nicotinate to 3-pyridyl methanol.[13]

  • Decarboxylation: The removal of the carboxyl group as CO₂ is a significant reaction. Picolinic acid and its derivatives undergo decarboxylation more readily than the other isomers, particularly upon heating.[14][15][16] This is often rationalized through a mechanism involving a zwitterionic intermediate or ylide.[14][15][16] The rate of decarboxylation can be influenced by substituents on the pyridine ring and the reaction conditions.[14][16][17]

G cluster_decarboxylation Decarboxylation of Picolinic Acid (Simplified) Picolinic Picolinic Acid (Zwitterion) TransitionState Transition State (Ylide Intermediate) Picolinic->TransitionState Heat Product Pyridine + CO₂ TransitionState->Product

Caption: Simplified pathway for the decarboxylation of picolinic acid.

Reactions of the Pyridine Ring

The pyridine ring is electron-deficient and is generally resistant to electrophilic aromatic substitution. The presence of the electron-withdrawing carboxyl group further deactivates the ring towards electrophiles. Conversely, the ring is more susceptible to nucleophilic aromatic substitution, especially at the positions ortho and para to the nitrogen atom.

Part 4: Applications in Drug Development

The pyridinecarboxylic acid scaffold is a privileged structure in medicinal chemistry.[1][3] The nitrogen atom can act as a hydrogen bond acceptor, and the carboxylic acid can engage in hydrogen bonding or ionic interactions. These features are crucial for molecular recognition and binding to biological targets such as enzymes and receptors.[1][3]

  • Isoniazid: A derivative of isonicotinic acid, is a frontline drug for the treatment of tuberculosis.

  • Niacin (Nicotinic Acid): Used to treat high cholesterol.

  • 2,3-Pyridinedicarboxylic Acid (Quinolinic Acid): Acts as an agonist at the N-methyl-D-aspartate (NMDA) receptor and is studied in neuropharmacology.[18]

The versatility of pyridinecarboxylic acids as starting materials allows for the synthesis of large libraries of compounds for drug discovery campaigns.[1][2][3]

Conclusion

The fundamental chemistry of pyridinecarboxylic acids is rich and varied, stemming from the unique electronic properties of the pyridine ring coupled with the reactivity of the carboxyl group. A thorough understanding of their synthesis, properties, and reactions is essential for chemists working in drug discovery, materials science, and organic synthesis. The continued exploration of these versatile building blocks promises to yield new therapeutic agents and advanced materials.

References

Methodological & Application

Synthesis of 6-(2-Methoxyphenyl)nicotinic Acid: A Detailed Protocol for Laboratory and Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of 6-(2-Methoxyphenyl)nicotinic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis is based on the robust and versatile Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. This document is intended for researchers, scientists, and drug development professionals, offering not only a procedural guide but also insights into the rationale behind the experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry. All protocols are designed to be self-validating, with clear benchmarks for success at each stage.

Introduction

This compound and its derivatives are of significant interest in the pharmaceutical industry due to their potential biological activities. The nicotinic acid scaffold is a well-established pharmacophore, and its substitution with various aryl groups can lead to compounds with diverse therapeutic applications, including as anti-inflammatory and analgesic agents.[1] The synthesis of such biaryl compounds is efficiently achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly favored method due to its mild reaction conditions and tolerance of a wide range of functional groups.[2][3][4]

This protocol will detail a two-step synthesis of this compound, commencing with the preparation of the key intermediate, 6-chloronicotinic acid, followed by the pivotal Suzuki-Miyaura cross-coupling with 2-methoxyphenylboronic acid.

PART 1: Synthesis of 6-Chloronicotinic Acid

The first part of this protocol details the preparation of 6-chloronicotinic acid, a crucial starting material for the subsequent cross-coupling reaction. Several methods for the synthesis of 6-chloronicotinic acid have been reported.[5][6][7][8][9] The selected method involves the oxidation of 2-chloro-5-methylpyridine, which is a scalable and efficient approach.[5][7]

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
2-Chloro-5-methylpyridine≥98%Sigma-Aldrich18368-63-3
Cobalt (II) acetate≥98%Sigma-Aldrich71-48-7
ChlorobenzeneAnhydrous, ≥99.8%Sigma-Aldrich108-90-7
OxygenHigh purityAirgas7782-44-7
MethanolACS gradeFisher Scientific67-56-1
Experimental Protocol
  • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet tube, add chlorobenzene (450 g), 2-chloro-5-methylpyridine (100 g), and cobalt (II) acetate (3 g).

  • Reaction Execution: Stir the mixture and heat the system to 80 °C. Once the temperature is stable, introduce a steady stream of oxygen gas at a flow rate of 0.4 L/min.

  • Reaction Monitoring: Maintain the reaction at 80 °C with continuous oxygen flow for 4 hours. The reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to confirm the consumption of the starting material.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.

  • Isolation of Crude Product: Filter the cooled reaction mixture to collect the solid precipitate, which is a mixture of 6-chloronicotinic acid and the cobalt catalyst.

  • Recrystallization: Transfer the crude product to a 1 L flask. Add methanol (600 g) and heat the mixture to reflux with stirring until all the solid dissolves.

  • Purification: After complete dissolution, maintain the reflux for 5 minutes. Then, slowly cool the solution to 5 °C to allow the product to recrystallize.

  • Final Product Isolation: Continue stirring at 5 °C for 1 hour. Filter the white crystalline product, wash the filter cake with a small amount of cold methanol, and dry the product at 80 °C for 4 hours to obtain pure 6-chloronicotinic acid.

Expected Yield and Purity
  • Yield: 79-80%

  • Purity: ≥99.5% (as determined by HPLC)

PART 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of this compound

This section outlines the core of the synthesis: the palladium-catalyzed Suzuki-Miyaura cross-coupling of 6-chloronicotinic acid with 2-methoxyphenylboronic acid. This reaction is highly efficient for the formation of the C-C bond between the pyridine and phenyl rings.[2][4]

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
6-Chloronicotinic acid≥99%Prepared as in Part 15326-23-8
2-Methoxyphenylboronic acid≥98%Sigma-Aldrich5720-06-9
Pd(dppf)Cl₂≥98%Strem Chemicals72287-26-4
Potassium carbonate≥99%Sigma-Aldrich584-08-7
N,N-Dimethylacetamide (DMA)Anhydrous, ≥99.8%Sigma-Aldrich127-19-5
Ethyl acetateACS gradeFisher Scientific141-78-6
Hydrochloric acid1 M aqueous solutionFisher Scientific7647-01-0
BrineSaturated NaCl solutionLab preparedN/A
Anhydrous sodium sulfateACS gradeFisher Scientific7757-82-6
Experimental Protocol
  • Reaction Setup: To a clean, dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 6-chloronicotinic acid (1.0 eq), 2-methoxyphenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and anhydrous N,N-dimethylacetamide (DMA).

  • Addition of Base: To the stirred mixture, add a 2 M aqueous solution of potassium carbonate (3.0 eq).

  • Reaction Execution: Heat the reaction mixture to 100 °C and stir vigorously for 12-16 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS to confirm the consumption of the starting materials.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully acidify the mixture with 1 M HCl to a pH of approximately 4-5.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Expected Yield and Purity
  • Yield: 70-85%

  • Purity: ≥98% (as determined by NMR and LC-MS)

  • CAS Number for this compound: 442524-00-5

Reaction Scheme and Workflow

The overall synthetic pathway is depicted below:

Synthesis_Workflow cluster_part1 PART 1: Preparation of 6-Chloronicotinic Acid cluster_part2 PART 2: Suzuki-Miyaura Cross-Coupling 2_Chloro_5_methylpyridine 2-Chloro-5-methylpyridine Oxidation Oxidation (Co(OAc)₂, O₂, Chlorobenzene, 80°C) 2_Chloro_5_methylpyridine->Oxidation 6_Chloronicotinic_acid_crude Crude 6-Chloronicotinic Acid Oxidation->6_Chloronicotinic_acid_crude Recrystallization Recrystallization (Methanol) 6_Chloronicotinic_acid_crude->Recrystallization 6_Chloronicotinic_acid_pure Pure 6-Chloronicotinic Acid Recrystallization->6_Chloronicotinic_acid_pure Suzuki_Coupling Suzuki-Miyaura Coupling (Pd(dppf)Cl₂, K₂CO₃, DMA, 100°C) 6_Chloronicotinic_acid_pure->Suzuki_Coupling 2_Methoxyphenylboronic_acid 2-Methoxyphenylboronic acid 2_Methoxyphenylboronic_acid->Suzuki_Coupling Crude_Product Crude this compound Suzuki_Coupling->Crude_Product Purification Purification (Chromatography/Recrystallization) Crude_Product->Purification Final_Product This compound Purification->Final_Product

Caption: Overall workflow for the synthesis of this compound.

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.

Suzuki_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdL2X Ar-Pd(II)L₂-X OxAdd->ArPdL2X Transmetal Transmetalation ArPdL2X->Transmetal Ar'-B(OH)₂ Base ArPdL2Ar Ar-Pd(II)L₂-Ar' Transmetal->ArPdL2Ar RedElim Reductive Elimination ArPdL2Ar->RedElim RedElim->Pd0 ArAr Ar-Ar' RedElim->ArAr ArX Ar-X ArBOH2 Ar'-B(OH)₂ Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The cycle begins with the oxidative addition of the aryl halide (6-chloronicotinic acid) to the active Pd(0) catalyst. This is followed by transmetalation, where the aryl group from the organoboron species (2-methoxyphenylboronic acid) is transferred to the palladium center, a step that is facilitated by a base. The final step is reductive elimination, which forms the desired biaryl product and regenerates the Pd(0) catalyst, allowing the cycle to continue.[2]

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Specific Hazards:

    • Chlorobenzene: Flammable liquid and vapor. Harmful if swallowed or inhaled.

    • 2-Chloro-5-methylpyridine: Harmful if swallowed. Causes skin and eye irritation.

    • Palladium Catalyst: May cause allergic skin reactions. Handle with care.

    • N,N-Dimethylacetamide (DMA): Combustible liquid. Harmful if inhaled or absorbed through the skin. May damage the unborn child.

  • Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.

References

Application Notes and Protocols for Suzuki Coupling of 6-Chloronicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Heteroaryl Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its functional group tolerance and the relatively low toxicity of its boron-based reagents.[1][2] Its application in constructing biaryl and heteroaryl-aryl bonds is particularly vital in medicinal chemistry, where such motifs are prevalent in pharmacologically active molecules.[3]

This guide focuses on a specific, yet challenging, substrate class: 6-chloronicotinic acid and its derivatives. The coupling of heteroaryl chlorides is inherently more difficult than that of their bromide or iodide counterparts due to the stronger C-Cl bond, which complicates the initial oxidative addition step.[4][5] Furthermore, the 6-chloronicotinic acid scaffold introduces two distinct electronic features that must be managed for a successful transformation:

  • An Electron-Deficient Pyridine Ring: The electronegative nitrogen atom withdraws electron density, making the C-Cl bond at the 6-position (para to the nitrogen) susceptible to activation, yet also creating potential for catalyst inhibition.

  • A Carboxylic Acid (or Derivative) at C3: This electron-withdrawing group further influences the ring's electronics and can act as a directing group, but its acidic proton can also interfere with the basic conditions required for the reaction.[6]

This document provides a detailed exploration of the mechanistic principles, optimized protocols, and critical experimental parameters necessary to successfully perform Suzuki coupling reactions on this valuable synthetic building block.

Mechanistic Considerations: The Palladium Catalytic Cycle

The efficacy of a Suzuki coupling hinges on the smooth operation of a palladium-catalyzed cycle. Understanding each step is crucial for troubleshooting and optimization. The generally accepted mechanism involves three primary stages: oxidative addition, transmetalation, and reductive elimination.[1][7]

  • Oxidative Addition: The cycle begins with a coordinatively unsaturated Pd(0) species, which inserts into the aryl-chloride bond of the 6-chloronicotinic acid derivative. This is often the rate-limiting step for aryl chlorides and is heavily influenced by the choice of ligand on the palladium center. Electron-rich and bulky phosphine ligands are known to accelerate this process.[8][9]

  • Transmetalation: Before the boronic acid can participate, it must be activated by a base (e.g., K₂CO₃, K₃PO₄) to form a more nucleophilic boronate species.[10] This boronate then transfers its organic group to the Pd(II) complex, displacing the halide. The presence of water can be crucial in this step, facilitating the hydrolysis of boronic esters and the formation of the active boronate.[11]

  • Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[11]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 L₂Pd⁰ OA_Intermediate Ar-PdII(L)₂-Cl Pd0->OA_Intermediate Oxidative Addition TM_Intermediate Ar-PdII(L)₂-Ar' OA_Intermediate->TM_Intermediate Transmetalation TM_Intermediate->Pd0 Reductive Elimination CoupledProduct 6-Aryl-nicotinic Acid Deriv. (Ar-Ar') TM_Intermediate->CoupledProduct ArylHalide 6-Chloronicotinic Acid Deriv. (Ar-Cl) ArylHalide->OA_Intermediate BoronicAcid Arylboronic Acid (Ar'-B(OH)₂) BoronicAcid->TM_Intermediate Base Base (e.g., K₃PO₄) Base->TM_Intermediate caption Fig 1: Simplified Suzuki-Miyaura Catalytic Cycle.

Fig 1: Simplified Suzuki-Miyaura Catalytic Cycle.

A critical challenge with nitrogen-containing heterocycles is the potential for the pyridine nitrogen to coordinate with the palladium center, leading to catalyst inhibition or deactivation.[4][12] The choice of a sufficiently bulky ligand can mitigate this issue by sterically shielding the metal center.

Optimizing Reaction Parameters: A Data-Driven Approach

The success of coupling 6-chloronicotinic acid derivatives is highly dependent on the careful selection of four key components: the palladium catalyst/ligand system, the base, the solvent, and the boron source.

Catalyst and Ligand Selection

For challenging substrates like heteroaryl chlorides, the catalyst system is paramount. While simple catalysts like Pd(PPh₃)₄ can be effective for more reactive halides, chlorides often require more sophisticated ligands to facilitate the difficult oxidative addition step.[3][13] Biaryl phosphine ligands, such as SPhos and XPhos, are particularly effective due to their high electron density and steric bulk.[8]

Catalyst SystemSubstrate TypeKey Advantages & ConsiderationsRef.
Pd(PPh₃)₄ Aryl Bromides / Activated ChloridesCommercially available, well-understood. May require higher temperatures and catalyst loadings for chlorides.[3]
Pd(OAc)₂ / SPhos General Aryl ChloridesHighly active for C-Cl bond activation. SPhos is bulky and electron-rich, promoting oxidative addition.[1][8]
Pd₂(dba)₃ / XPhos Sterically Hindered Aryl ChloridesXPhos provides significant steric bulk, effective for challenging couplings. dba is a labile ligand.[8]
PdCl₂(dppf) General Cross-CouplingFerrocenyl backbone provides unique electronic properties. Often used in a wide range of couplings.[14][15]
PXPd2 Dichloropyridines (Regioselective)Air-stable catalyst. Shown to be highly regioselective in the coupling of 2,6-dichloronicotinamide, favoring the C2 position via chelation.[16]
The Role of the Base and Solvent

The base is not merely a spectator; it is essential for activating the boronic acid for transmetalation. The choice of base can significantly impact yield, with stronger, non-nucleophilic bases often proving superior for difficult couplings.[17] The solvent system must solubilize the reactants and facilitate the interaction between the organic and aqueous phases, if present.

BaseSolventTypical Conditions & RationaleRef.
K₂CO₃ / Na₂CO₃ 1,4-Dioxane/H₂O or DMFStandard, moderately strong bases. The aqueous component is critical for dissolving the base and facilitating boronate formation.[6][18]
K₃PO₄ Toluene, 1,4-Dioxane, or DMFA stronger base often used for less reactive chlorides. Can be effective under anhydrous or aqueous conditions.[5][19]
Cs₂CO₃ 1,4-DioxaneA very strong base, often successful when others fail, particularly with sterically hindered substrates. Its solubility in organic solvents is beneficial.[6][14]

Experimental Protocols

The following protocols provide robust starting points for the Suzuki coupling of 6-chloronicotinic acid derivatives. Optimization may be required based on the specific arylboronic acid used.

Protocol 1: General Coupling of Methyl 6-Chloronicotinate with Arylboronic Acids

This protocol is adapted from standard procedures for electron-deficient heteroaryl chlorides using a highly active biaryl phosphine ligand system.[1][8]

Protocol_1_Workflow start Start reagents 1. Combine methyl 6-chloronicotinate, arylboronic acid, and K₃PO₄ in a Schlenk flask. start->reagents inert 2. Evacuate and backfill flask with Argon (3x). reagents->inert catalyst 3. Add Pd(OAc)₂ and SPhos ligand. inert->catalyst solvent 4. Add degassed 1,4-Dioxane/H₂O (4:1). catalyst->solvent heat 5. Heat mixture to 80-100 °C with vigorous stirring. solvent->heat monitor 6. Monitor reaction by TLC or LC-MS (typically 4-16 hours). heat->monitor workup 7. Cool, dilute with EtOAc, wash with water and brine. monitor->workup purify 8. Dry, concentrate, and purify by column chromatography. workup->purify end End purify->end

Fig 2: Workflow for General Suzuki Coupling.

Materials:

  • Methyl 6-chloronicotinate (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)

  • 1,4-Dioxane and Water (degassed, typically 4:1 or 5:1 ratio)

  • Anhydrous Sodium Sulfate, Ethyl Acetate (EtOAc), Brine

  • Silica Gel for chromatography

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add methyl 6-chloronicotinate (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Under a positive pressure of argon, add the palladium(II) acetate (0.02 equiv) and SPhos ligand (0.04 equiv).

  • Add the degassed 1,4-dioxane/water mixture via syringe (to achieve a ~0.1 M concentration of the limiting reagent).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Coupling of Unprotected 6-Chloronicotinic Acid

Coupling the unprotected acid is challenging due to the acidic proton. However, with a careful choice of base and conditions, it is feasible, avoiding extra protection/deprotection steps.[6][20]

Materials:

  • 6-Chloronicotinic acid (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Cesium Carbonate (Cs₂CO₃) (3.0 equiv)

  • N,N-Dimethylformamide (DMF, anhydrous and degassed)

Procedure:

  • In an inert atmosphere glovebox or Schlenk line, combine 6-chloronicotinic acid (1.0 equiv), the arylboronic acid (1.5 equiv), and cesium carbonate (3.0 equiv) in a reaction vessel.

  • Add Pd(PPh₃)₄ (0.05 equiv).

  • Add anhydrous, degassed DMF to the vessel.

  • Seal the vessel and heat to 100 °C with stirring for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • After cooling, carefully quench the reaction with water and acidify with 1M HCl to a pH of ~4-5. This will protonate the product, causing it to precipitate.

  • Collect the solid product by filtration, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization or chromatography if necessary.

Troubleshooting and Field Insights

IssuePotential Cause(s)Recommended Solution(s)Ref.
No or Low Conversion Inactive catalyst; Poor choice of ligand/base; Low temperature.Use a pre-catalyst or a more active ligand system (e.g., SPhos/XPhos). Switch to a stronger base (K₃PO₄ or Cs₂CO₃). Incrementally increase the temperature.[4][8]
Dehalogenation of Starting Material Pd-H species formation; Slow transmetalation.Use a weaker base (e.g., K₂CO₃) or a non-protic solvent system. Ensure the boronic acid is high purity. A bulkier ligand can sometimes suppress this side reaction.[4]
Protodeboronation of Boronic Acid Harsh basic conditions; High temperature; Presence of excess water.Use a milder base (e.g., KF). Consider using the corresponding boronic ester (e.g., pinacol ester), which is more stable. Minimize reaction time.[12]
Catalyst Inhibition Coordination of pyridine nitrogen to Pd center.Use a sterically hindered ligand (e.g., XPhos, P(t-Bu)₃) to shield the palladium.[4][21]

Conclusion

The Suzuki-Miyaura coupling of 6-chloronicotinic acid derivatives is a highly valuable, albeit challenging, transformation. Success relies on a rational approach to experimental design, grounded in a solid understanding of the reaction mechanism. The primary obstacle—the inertness of the C-Cl bond—can be overcome by employing modern, bulky, and electron-rich phosphine ligands that promote the critical oxidative addition step. Furthermore, careful optimization of the base and solvent system is necessary to facilitate transmetalation while minimizing side reactions such as dehalogenation and protodeboronation. The protocols and data presented herein serve as a robust foundation for researchers to develop efficient and scalable syntheses of 6-aryl-nicotinic acid derivatives for applications in drug discovery and materials science.

References

Application Notes and Protocols for the Characterization of 6-(2-Methoxyphenyl)nicotinic Acid as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of 6-(2-Methoxyphenyl)nicotinic acid, a novel small molecule, as a potential kinase inhibitor. While the precise kinase targets of this compound are under active investigation, this guide utilizes Aurora Kinase A as an illustrative and scientifically pertinent target to outline a systematic approach for inhibitor characterization. The protocols herein detail a logical workflow, commencing with direct enzymatic inhibition assays in vitro and progressing to cell-based functional assays to ascertain cellular potency and phenotypic effects. Our objective is to furnish a robust framework that ensures scientific rigor and yields reproducible, high-quality data essential for advancing kinase inhibitor discovery programs.

Introduction: Targeting the Cell Cycle with Novel Scaffolds

The dysregulation of protein kinases is a foundational mechanism in the pathogenesis of numerous human diseases, most notably cancer.[1] This has established kinases as one of the most critical classes of drug targets in modern oncology.[2] The Aurora kinase family, particularly Aurora Kinase A (AURKA), is a key regulator of mitotic progression, with essential roles in centrosome maturation, spindle assembly, and cytokinesis.[3] Its overexpression is frequently observed in a wide array of solid tumors and is often correlated with poor prognosis, making it a compelling target for therapeutic intervention.[4][5]

Nicotinic acid and its derivatives represent a versatile chemical scaffold that has demonstrated potential in anticancer research, including the inhibition of various kinases.[] this compound is a novel compound from this class. This guide provides a comprehensive, field-proven methodology to characterize its potential as an inhibitor of Aurora Kinase A, a representative and high-value oncology target. The principles and protocols described are broadly applicable for the characterization of other novel kinase inhibitors.

Mechanism of Action: ATP-Competitive Inhibition

Most small molecule kinase inhibitors function by competing with adenosine triphosphate (ATP) at its binding site within the kinase domain.[][7] By occupying this pocket, the inhibitor prevents the phosphotransfer reaction, thereby blocking downstream signaling. This application note will guide the user through experiments designed to determine the potency of this compound in inhibiting AURKA-mediated phosphorylation both in a purified system and within a cellular environment.

The following diagram illustrates the central role of Aurora Kinase A in the cell cycle and the proposed point of intervention for an inhibitor like this compound.

Caption: Simplified Aurora Kinase A (AURKA) signaling pathway during the G2/M phase transition.

Experimental Workflow: A Multi-Faceted Approach

A thorough characterization of a kinase inhibitor requires a tiered approach, moving from a simplified biochemical context to a more complex and physiologically relevant cellular system. This ensures that the observed activity is a direct effect on the target kinase and translates into a functional cellular response.

Experimental_Workflow Start Start: Novel Compound (this compound) Biochemical_Assay PART 1: In Vitro Biochemical Assay (e.g., ADP-Glo™ for AURKA) Start->Biochemical_Assay IC50_Determination Determine IC50 Value (Potency & Direct Inhibition) Biochemical_Assay->IC50_Determination Cell_Based_Assay PART 2: Cell-Based Target Engagement (Western Blot for p-Histone H3) IC50_Determination->Cell_Based_Assay Cellular_IC50 Determine Cellular IC50 (Target Inhibition in Cells) Cell_Based_Assay->Cellular_IC50 Functional_Assay PART 3: Cellular Functional Assay (Cell Proliferation/Viability) Cellular_IC50->Functional_Assay GI50_Determination Determine GI50 Value (Phenotypic Outcome) Functional_Assay->GI50_Determination Conclusion Conclusion: Characterized Kinase Inhibitor GI50_Determination->Conclusion

Caption: High-level experimental workflow for kinase inhibitor characterization.

Part 1: In Vitro Biochemical Kinase Assay

The initial and most critical step is to determine if this compound directly inhibits the enzymatic activity of purified Aurora Kinase A. A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, is a robust, sensitive, and high-throughput compatible method.[8][9] This assay quantifies the amount of ADP produced during the kinase reaction; a potent inhibitor will result in less ADP production and a lower luminescent signal.[3]

Protocol: ADP-Glo™ Aurora Kinase A Inhibition Assay

This protocol is adapted from established methods for measuring Aurora kinase activity.[4][9]

A. Reagent Preparation:

  • 1x Kinase Assay Buffer: Prepare by diluting a 5x stock (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA) with nuclease-free water. If desired, add DTT to a final concentration of 1 mM just before use.[4][9]

  • Recombinant Human Aurora Kinase A: Dilute the enzyme in 1x Kinase Assay Buffer to the desired working concentration. The optimal concentration should be determined via an enzyme titration experiment to find a concentration that yields a robust signal within the linear range of the assay.[9]

  • Substrate/ATP Mix: Prepare a 2x working solution containing the kinase substrate (e.g., Kemptide) and ATP in 1x Kinase Assay Buffer. The ATP concentration should ideally be at or near the Km for the enzyme to accurately determine inhibitor potency.[3]

  • Compound Dilution: Prepare a serial dilution of this compound in 1x Kinase Assay Buffer containing a constant percentage of DMSO (e.g., 10%) to ensure solvent consistency across all wells.[4] Create a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM).

B. Assay Procedure (96-well plate format):

  • Add 2.5 µL of the diluted this compound or control inhibitor to the "Test Inhibitor" wells.

  • Add 2.5 µL of the buffer with DMSO to the "Positive Control" (100% activity) and "Blank" (no enzyme) wells.[4]

  • Add 12.5 µL of a Master Mix containing the substrate and ATP to all wells.[4]

  • Initiate the kinase reaction by adding 10 µL of diluted Aurora Kinase A to the "Test Inhibitor" and "Positive Control" wells. Add 10 µL of 1x Kinase Assay Buffer to the "Blank" wells.

  • Incubate the plate at 30°C for 45-60 minutes.[4]

  • Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes to deplete the remaining ATP.[8]

  • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-45 minutes.[4]

  • Measure luminescence using a plate reader.

C. Data Analysis:

  • Subtract the "Blank" signal from all other measurements.

  • Normalize the data by setting the "Positive Control" as 100% activity and the highest inhibitor concentration as 0% activity.

  • Plot the percentage of inhibition against the log concentration of this compound.

  • Fit the data to a four-parameter logistic curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Expected Data Summary

The results should be tabulated to provide a clear summary of the compound's in vitro potency.

CompoundTarget KinaseAssay TypeIC₅₀ (nM) [Hypothetical]
This compoundAurora Kinase AADP-Glo™85
MLN8237 (Control Inhibitor)Aurora Kinase AADP-Glo™15

Part 2 & 3: Cell-Based Assays for Target Engagement and Function

Demonstrating that a compound can inhibit a purified enzyme is the first step. The subsequent, crucial phase is to confirm that it can penetrate the cell membrane, engage its target in the complex cellular milieu, and elicit a desired biological response.[2]

Protocol: Western Blot for Cellular Target Engagement

This protocol assesses the ability of this compound to inhibit AURKA activity in cancer cells by measuring the phosphorylation of its downstream substrate, Histone H3 on Serine 10 (pHH3-S10), a well-established biomarker of AURKA/B activity.[3][10]

A. Cell Culture and Treatment:

  • Seed a suitable cancer cell line with high AURKA expression (e.g., HeLa, U2OS) in 6-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for a defined period (e.g., 2-4 hours). Include a vehicle control (DMSO).

B. Protein Extraction and Quantification:

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

C. Western Blotting:

  • Separate equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an antibody against total Histone H3 or a loading control like β-actin to ensure equal protein loading.

Protocol: Cell Proliferation Assay

This assay determines the functional consequence of AURKA inhibition on cancer cell growth and viability.

A. Assay Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density.

  • After overnight adherence, treat the cells with a serial dilution of this compound.

  • Incubate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT) and incubate according to the manufacturer's protocol.

  • Measure the signal (luminescence or absorbance) using a microplate reader.

B. Data Analysis:

  • For the Western blot, quantify the band intensities and normalize the phospho-protein signal to the total protein or loading control. Plot the normalized signal against the inhibitor concentration to determine the cellular IC₅₀ for target engagement.

  • For the proliferation assay, normalize the data to the vehicle-treated cells (100% viability) and calculate the GI₅₀ (the concentration required to inhibit cell growth by 50%).

Expected Data Summary
CompoundAssay TypeCell LineEndpointIC₅₀/GI₅₀ (µM) [Hypothetical]
This compoundWestern BlotHeLap-Histone H3 (S10) Inhibition0.5
This compoundProliferationHeLaGrowth Inhibition1.2

Conclusion and Future Directions

This guide provides a foundational workflow for the initial characterization of this compound as a putative kinase inhibitor, using Aurora Kinase A as a representative target. The successful execution of these protocols will establish the compound's in vitro potency, confirm its ability to engage the target within a cellular context, and quantify its functional impact on cancer cell proliferation.

Positive results from these studies would warrant further investigation, including:

  • Kinome Profiling: Screening the compound against a broad panel of kinases to determine its selectivity and identify potential off-target effects.[2]

  • Mechanism of Action Studies: Performing kinetic analysis to determine if the inhibition is ATP-competitive, non-competitive, or uncompetitive.[2]

  • In Vivo Efficacy: Evaluating the compound's anti-tumor activity in preclinical animal models, such as xenografts.[10]

By following this structured and scientifically rigorous approach, researchers can effectively validate and advance novel compounds like this compound through the drug discovery pipeline.

References

Application Notes and Protocols: In Vitro Bioactivity Profiling of 6-(2-Methoxyphenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust in vitro assays to characterize the bioactivity of 6-(2-Methoxyphenyl)nicotinic acid. As a derivative of nicotinic acid (niacin), this compound is hypothesized to interact with key biological pathways associated with metabolic and inflammatory diseases. The protocols detailed herein are designed to provide a multi-faceted approach to understanding its mechanism of action, focusing on its potential as an agonist for the G-protein coupled receptor GPR109A and its broader anti-inflammatory properties. We will also explore its potential interaction with the prostaglandin D2 pathway, a key mediator of the flushing side-effect common to nicotinic acid-based therapies.

Introduction: The Scientific Rationale

Nicotinic acid, a well-established therapeutic agent, exerts its primary lipid-modifying effects through the activation of the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2)[1][2][3]. Upon agonist binding, GPR109A couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cyclic AMP (cAMP) levels[1][4]. This signaling cascade in adipocytes is a key mechanism for reducing the release of free fatty acids into circulation[2][4].

Beyond its role in lipid metabolism, GPR109A activation has been shown to have significant anti-inflammatory and anti-cancer effects[5][6][7]. For instance, in colon cells, GPR109A activation can induce apoptosis in cancer cells and suppress NF-κB activation, a central pathway in inflammation[5]. Given that this compound is a structural analog of nicotinic acid, it is critical to first ascertain its activity at the GPR109A receptor.

Furthermore, nicotinic acid derivatives have been explored for their anti-inflammatory potential independent of, or synergistic with, GPR109A activation[8]. Common in vitro assays to evaluate general anti-inflammatory activity include the inhibition of protein denaturation and the stabilization of red blood cell membranes, which serve as models for tissue damage and lysosomal membrane integrity during inflammation, respectively[9][10][11].

A significant limitation of nicotinic acid therapy is the common side effect of cutaneous vasodilation, or flushing, which is mediated by the release of prostaglandin D2 (PGD2) and its subsequent activation of the DP1 receptor[12]. Therefore, characterizing the effect of novel nicotinic acid derivatives on this pathway is crucial for predicting their side-effect profile.

This guide will provide detailed protocols for:

  • A cell-based cAMP assay to determine the functional agonism of this compound on the GPR109A receptor.

  • A panel of general anti-inflammatory assays to assess its broader therapeutic potential.

  • A cell-based assay to measure PGD2 release to evaluate its potential for inducing flushing.

GPR109A Functional Agonism Assay

Principle and Rationale

This assay quantifies the ability of this compound to activate the GPR109A receptor. We will use a cell line stably expressing human GPR109A. Since GPR109A is a Gi-coupled receptor, its activation will inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. To measure this decrease, we will first stimulate the cells with forskolin, a potent activator of adenylyl cyclase, to generate a high basal level of cAMP. The ability of the test compound to reduce this forskolin-stimulated cAMP level is a direct measure of its GPR109A agonist activity.

Experimental Workflow for GPR109A Activation

GPR109A_Workflow cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_detect Detection & Analysis seed Seed GPR109A-expressing cells in a 384-well plate incubate Incubate overnight seed->incubate prepare_cpd Prepare serial dilutions of This compound add_cpd Add compound dilutions to cells and incubate prepare_cpd->add_cpd add_fsk Add Forskolin to stimulate Adenylyl Cyclase add_cpd->add_fsk lyse Lyse cells and add cAMP detection reagents add_fsk->lyse read Read plate on a compatible plate reader lyse->read analyze Analyze data and calculate EC50 read->analyze

Caption: Workflow for the GPR109A functional cAMP assay.

Detailed Protocol

Materials and Reagents:

  • CHO-K1 or HEK293 cell line stably expressing human GPR109A (commercially available)

  • Cell culture medium (e.g., F-12K Medium for CHO-K1, DMEM for HEK293)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Geneticin (G418) for selection

  • 384-well white, solid-bottom assay plates

  • This compound

  • Nicotinic acid (positive control)

  • Forskolin

  • IBMX (a phosphodiesterase inhibitor)

  • cAMP detection kit (e.g., LANCE Ultra cAMP Kit, HTRF cAMP dynamic 2 kit)

  • DMSO (for compound dilution)

Step-by-Step Procedure:

  • Cell Culture: Maintain the GPR109A-expressing cells in the appropriate medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and the required concentration of G418 to maintain selection pressure.

  • Cell Seeding: The day before the assay, harvest the cells and seed them into a 384-well plate at a density of 2,000-5,000 cells/well in 20 µL of culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound and nicotinic acid in DMSO. Perform a serial dilution in assay buffer (e.g., HBSS with 10 mM HEPES and 0.5 mM IBMX) to create a concentration-response curve (e.g., 10-point, 1:3 dilution starting from 100 µM).

  • Compound Addition: Add 10 µL of the diluted compounds to the respective wells of the cell plate. Also, include wells for a negative control (assay buffer with DMSO) and a positive control (nicotinic acid). Incubate for 30 minutes at room temperature.

  • Forskolin Stimulation: Prepare a solution of forskolin in assay buffer to a final concentration that will stimulate approximately 80% of the maximal cAMP response (this needs to be determined empirically, but a starting point is 10 µM). Add 10 µL of the forskolin solution to all wells except the basal control wells.

  • Incubation: Incubate the plate for 30 minutes at room temperature.

  • cAMP Detection: Lyse the cells and detect cAMP levels according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis: Plot the resulting signal against the log of the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value, which is the concentration of the compound that produces 50% of its maximal effect.

ParameterRecommended Concentration/TimeRationale
Cell Seeding Density2,000-5,000 cells/well (384-well)Ensures a confluent monolayer for a robust signal.
IBMX Concentration0.5 mMPrevents the degradation of cAMP by phosphodiesterases, thus amplifying the signal.
Forskolin ConcentrationEC80 (e.g., 10 µM)Provides a stimulated level of cAMP against which inhibition by the Gi-coupled receptor can be measured effectively.
Compound Incubation30 minutesSufficient time for receptor binding and downstream signaling to occur.
Forskolin Incubation30 minutesAllows for adequate stimulation of adenylyl cyclase.

General In Vitro Anti-Inflammatory Assays

Principle and Rationale

Inflammation is a complex biological response, and its chronic manifestation is associated with various diseases. Protein denaturation is a well-documented cause of inflammation. This assay uses heat-induced denaturation of bovine serum albumin (BSA) as a model. The ability of this compound to prevent this denaturation is a measure of its anti-inflammatory activity. Additionally, the human red blood cell (HRBC) membrane stabilization assay is used to assess the anti-inflammatory activity of compounds by examining their ability to stabilize lysosomal membranes, which are crucial in the inflammatory process[10][11].

Anti-Inflammatory Assay Workflow

AntiInflam_Workflow cluster_protein Protein Denaturation Assay cluster_hrbc HRBC Membrane Stabilization Assay mix_bsa Mix BSA solution with test compound heat Incubate at 72°C mix_bsa->heat cool Cool and measure turbidity at 660 nm heat->cool mix_hrbc Mix HRBC suspension with test compound heat_lysis Induce hemolysis with heat mix_hrbc->heat_lysis centrifuge Centrifuge and measure hemoglobin release at 560 nm heat_lysis->centrifuge

Caption: Workflow for general in vitro anti-inflammatory assays.

Detailed Protocols

3.3.1 Inhibition of Protein Denaturation

Materials and Reagents:

  • Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS), pH 6.4

  • This compound

  • Diclofenac sodium (positive control)

  • 96-well microplate

  • Spectrophotometer

Step-by-Step Procedure:

  • Reaction Mixture: Prepare the reaction mixture consisting of 0.2 mL of 5% w/v aqueous BSA solution and 2.8 mL of PBS (pH 6.4).

  • Compound Addition: Add 2 mL of varying concentrations of this compound (e.g., 100-1000 µg/mL) to the reaction mixture. Use Diclofenac sodium as the positive control. A control with only the vehicle (e.g., DMSO) should also be prepared.

  • Incubation: Incubate the samples at 37°C for 20 minutes.

  • Heat Denaturation: Induce denaturation by heating the mixture at 72°C for 5 minutes.

  • Cooling and Measurement: After cooling, measure the absorbance (turbidity) of the samples at 660 nm.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

3.3.2 HRBC Membrane Stabilization

Materials and Reagents:

  • Fresh human blood (collected in an anticoagulant-containing tube)

  • Isotonic saline (0.9% NaCl)

  • Isotonic phosphate buffer, pH 7.4

  • This compound

  • Diclofenac sodium (positive control)

  • Centrifuge

  • Spectrophotometer

Step-by-Step Procedure:

  • Prepare HRBC Suspension: Centrifuge fresh human blood at 3000 rpm for 10 minutes. Wash the packed red blood cells three times with isotonic saline. Prepare a 10% v/v suspension of the packed cells in isotonic phosphate buffer (pH 7.4).

  • Reaction Mixture: To 1 mL of the HRBC suspension, add 2 mL of hypotonic saline (0.25% NaCl) and 0.5 mL of varying concentrations of this compound (e.g., 100-1000 µg/mL) prepared in isotonic phosphate buffer.

  • Incubation: Incubate the mixtures at 37°C for 30 minutes.

  • Centrifugation: Centrifuge the mixtures at 3000 rpm for 20 minutes.

  • Measurement: Collect the supernatant and measure the absorbance at 560 nm to determine the amount of released hemoglobin.

  • Data Analysis: Calculate the percentage of membrane stabilization using the following formula: % Protection = 100 - [(OD of Test / OD of Control) x 100]

Prostaglandin D2 (PGD2) Release Assay

Principle and Rationale

This assay is designed to assess the potential of this compound to induce the release of PGD2, the primary mediator of nicotinic acid-induced flushing[12]. We will use a cell line known to produce PGD2 upon stimulation, such as mast cells or macrophages. The amount of PGD2 released into the cell culture supernatant after treatment with the test compound will be quantified using a sensitive immunoassay (ELISA).

Detailed Protocol

Materials and Reagents:

  • RAW 264.7 macrophages or a suitable mast cell line (e.g., RBL-2H3)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 24-well cell culture plates

  • This compound

  • Nicotinic acid (positive control)

  • LPS (for macrophage stimulation, if needed)

  • PGD2 ELISA kit

  • Spectrophotometer (plate reader)

Step-by-Step Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment: The next day, replace the medium with serum-free medium. Add varying concentrations of this compound and nicotinic acid to the cells. Include a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours) at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

  • PGD2 Quantification: Measure the concentration of PGD2 in the supernatant using a commercial PGD2 ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Plot the concentration of PGD2 against the concentration of the test compound. This will reveal if this compound induces PGD2 release and allow for a comparison of its potency relative to nicotinic acid.

ParameterRecommended ConditionRationale
Cell LineRAW 264.7 or Mast CellsThese cell types are known to produce prostaglandins in response to stimuli.
Compound Incubation Time24 hoursAllows sufficient time for the synthesis and release of prostaglandins.
Detection MethodELISAProvides a highly sensitive and specific method for quantifying PGD2.

Data Interpretation and Next Steps

The results from these assays will provide a comprehensive initial profile of the bioactivity of this compound.

  • GPR109A Agonism: A potent EC50 value in the cAMP assay would confirm that the compound is a functional agonist of GPR109A, similar to nicotinic acid. This would suggest potential for lipid-modifying and anti-inflammatory effects through this pathway.

  • Anti-Inflammatory Activity: Significant inhibition of protein denaturation and stabilization of HRBC membranes would indicate general anti-inflammatory properties, which may be independent of or complementary to GPR109A activation.

  • PGD2 Release: Low or no induction of PGD2 release compared to nicotinic acid would be a highly desirable characteristic, suggesting a reduced potential for the flushing side effect.

Positive results from these in vitro assays would warrant further investigation, including more complex cell-based assays (e.g., measuring cytokine release from LPS-stimulated macrophages) and eventual progression to in vivo models of dyslipidemia and inflammation.

References

Application Notes and Protocols for Developing Cell-Based Assays for 6-Arylnicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-arylnicotinic acid derivatives represent a versatile class of heterocyclic compounds with significant potential in drug discovery. Their structural similarity to nicotinic acid (Niacin, Vitamin B3) suggests potential interactions with a range of biological targets, particularly G-protein coupled receptors (GPCRs) like the nicotinic acid receptor, GPR109A.[1][2][3] GPCRs are a major class of therapeutic targets, implicated in a vast array of physiological processes and diseases.[4][5] Therefore, the development of robust and reliable cell-based assays is a critical step in characterizing the pharmacological profile of these novel derivatives, elucidating their mechanism of action (MOA), and identifying promising lead candidates for therapeutic development.[6][7]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, optimize, and implement a suite of cell-based assays tailored for the evaluation of 6-arylnicotinic acid derivatives. We will move beyond simple procedural lists to explain the rationale behind experimental choices, ensuring that the developed assays are not only technically sound but also biologically relevant and self-validating.

Part 1: Foundational Strategy - Target Identification and Cell Line Selection

The success of any cell-based assay hinges on a clear understanding of the compound's biological target. While the nicotinic acid scaffold points towards GPR109A, the addition of an aryl group could confer affinity for other receptors or targets.

1.1. Putative Target: GPR109A

GPR109A is a Gi-coupled receptor, meaning its activation typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][8] This provides a clear, measurable endpoint for a primary functional assay.

1.2. Cell Line Selection

The choice of cell line is paramount for generating meaningful data.[9] An ideal cell line should:

  • Express the target receptor: Endogenous expression is preferred for higher physiological relevance. However, for receptors with low or no expression in common cell lines, recombinant cell lines (stable or transient transfection) are a powerful alternative.[10]

  • Exhibit a robust signaling window: The difference in signal between the basal and stimulated states should be large enough for reliable detection.

  • Be readily available and easy to culture: This ensures reproducibility and scalability.

Table 1: Recommended Cell Lines for GPR109A-Targeted Assays

Cell LineExpression of GPR109ARecommended UseKey Considerations
HEK293 Low/None (Endogenous)Ideal for stable or transient transfection with human GPR109A.[1]Well-characterized, robust, and suitable for a wide range of assays.
CHO-K1 Low/None (Endogenous)Excellent host for generating stable cell lines expressing GPR109A.[11]Low endogenous GPCR expression reduces background noise.
RAW 264.7 Endogenous (Murine)Useful for studying inflammatory responses mediated by GPR109A.[12]Murine macrophage cell line; results may not be directly translatable to humans.
Adipocytes Endogenous (Human/Murine)Physiologically relevant for studying metabolic effects (e.g., lipolysis).[13]Primary cells can be difficult to culture and have higher variability.

Part 2: Assay Development Workflow

A tiered approach to assay development ensures a comprehensive characterization of the 6-arylnicotinic acid derivatives, from primary screening to detailed mechanistic studies.

Assay_Development_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Mechanistic Assays cluster_2 Phase 3: Lead Optimization Target_ID Target Identification (e.g., GPR109A) Primary_Assay Primary Functional Assay (e.g., cAMP HTRF) Target_ID->Primary_Assay Select Assay Cytotoxicity Cytotoxicity Counter-Screen (e.g., MTT/CellTiter-Glo) Primary_Assay->Cytotoxicity Confirm Viability Secondary_Assay Secondary Functional Assay (e.g., Calcium Mobilization) Cytotoxicity->Secondary_Assay Active & Non-Toxic Hits Reporter_Assay Reporter Gene Assay (e.g., CRE-Luciferase) Secondary_Assay->Reporter_Assay Pathway_Analysis Downstream Pathway Analysis (e.g., pERK Western Blot) Reporter_Assay->Pathway_Analysis SAR Structure-Activity Relationship (SAR) Pathway_Analysis->SAR Elucidate MOA Selectivity Selectivity Profiling SAR->Selectivity

Caption: A tiered workflow for the development of cell-based assays.

Part 3: Core Experimental Protocols

Here, we provide detailed, step-by-step protocols for key assays. It is crucial to optimize parameters such as cell seeding density, incubation times, and reagent concentrations for your specific cell line and experimental conditions.[9][14]

Protocol 1: Primary Functional Assay - cAMP Measurement (HTRF)

This competitive immunoassay measures changes in intracellular cAMP levels and is ideal for screening Gi- and Gs-coupled GPCRs.[15][16] We will use the Homogeneous Time-Resolved Fluorescence (HTRF) format for its high sensitivity and no-wash protocol.[17][18]

Principle: Cell-produced cAMP competes with a d2-labeled cAMP tracer for binding to an anti-cAMP antibody labeled with a Europium cryptate. When the antibody and tracer are in close proximity, FRET occurs. An increase in cellular cAMP disrupts this, leading to a decrease in the FRET signal.[16]

Materials:

  • HEK293 cells stably expressing human GPR109A (HEK-GPR109A).

  • Assay Plate: White, 384-well, low-volume (e.g., PerkinElmer ProxiPlate).

  • cAMP HTRF Assay Kit (e.g., Cisbio cAMP Dynamic 2).[11]

  • Forskolin (Adenylyl cyclase activator, for positive control).

  • Nicotinic Acid (Reference agonist).

  • 6-arylnicotinic acid derivatives.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[15]

  • HTRF-compatible plate reader.

Step-by-Step Methodology:

  • Cell Preparation:

    • Culture HEK-GPR109A cells to ~80% confluency.

    • The day before the assay, harvest cells and resuspend in serum-free medium.

    • Seed 1,500-4,000 cells/well in 5 µL into the 384-well assay plate.[11]

    • Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation:

    • Prepare a 10-point serial dilution of the 6-arylnicotinic acid derivatives, nicotinic acid, and forskolin in assay buffer (e.g., PBS containing a PDE inhibitor like IBMX).[11]

    • These should be prepared at 4x the final desired concentration.

  • Assay Procedure (Antagonist Mode Example):

    • Add 2.5 µL of the test compounds or vehicle to the cells.

    • Incubate for 15-30 minutes at room temperature.

    • Add 2.5 µL of a known agonist (like nicotinic acid) at its EC80 concentration. For agonist mode, add 2.5 µL of assay buffer instead.

    • Incubate for 30 minutes at room temperature.[18]

  • Detection:

    • Add 5 µL of the cAMP-d2 reagent, followed by 5 µL of the anti-cAMP Cryptate reagent to each well.[11]

    • Incubate for 60 minutes at room temperature, protected from light.[11]

    • Read the plate on an HTRF-compatible reader (ex: 320 nm, em: 620 nm and 665 nm).

  • Data Analysis:

    • Calculate the 665/620 ratio for each well.

    • Normalize the data to positive (e.g., forskolin for Gs, or un-stimulated for Gi) and negative controls (e.g., high concentration of agonist for Gi).

    • Plot the normalized response against the log of the compound concentration to determine EC50 or IC50 values.

Protocol 2: Cytotoxicity Counter-Screen (MTT Assay)

It is essential to confirm that the observed activity of the derivatives is not due to cytotoxicity.[19][20] The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[21]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form purple formazan crystals.[21] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cell line used in the primary assay.

  • Assay Plate: Clear, 96-well, flat-bottom.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • Test compounds.

  • Microplate reader (absorbance at ~570 nm).

Step-by-Step Methodology:

  • Cell Plating:

    • Seed cells in a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well in 100 µL of culture medium).

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Add 10 µL of your 6-arylnicotinic acid derivatives at various concentrations (same as used in the functional assay). Include a vehicle control and a positive control for cytotoxicity (e.g., Triton X-100).

    • Incubate for the same duration as your primary assay (e.g., 24-48 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, 5% CO2, allowing formazan crystals to form.

  • Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.[19]

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

    • Plot % viability against compound concentration to determine the CC50 (50% cytotoxic concentration).

Protocol 3: Secondary Functional Assay - Calcium Mobilization

Some Gi-coupled receptors, upon activation, can also induce calcium mobilization via the Gβγ subunit activating phospholipase C (PLC).[1][22] This assay provides an alternative, real-time readout of receptor activation.[23][24]

Gq_Signaling_Pathway Compound 6-Arylnicotinic Acid Derivative GPCR GPCR (e.g., GPR109A) Compound->GPCR Binds G_Protein G Protein (Gi/Gq) GPCR->G_Protein Activates PLC PLC G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca_Release Ca²⁺ Release ER->Ca_Release Induces Cellular_Response Cellular Response Ca_Release->Cellular_Response

Caption: A simplified Gq/Gi (via Gβγ) signaling pathway leading to calcium mobilization.

Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon receptor activation and subsequent release of Ca2+ from intracellular stores, the dye binds to Ca2+, resulting in a significant increase in fluorescence intensity.[22][23]

Materials:

  • HEK293 cells expressing GPR109A (co-transfection with a promiscuous G-protein like Gα16 can enhance the signal).[10]

  • Assay Plate: Black-walled, clear-bottom, 96- or 384-well.

  • Calcium-sensitive dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Assay Buffer (e.g., HBSS with 20 mM HEPES).

  • Fluorescence plate reader with liquid handling capabilities (e.g., FlexStation or FLIPR).[25]

Step-by-Step Methodology:

  • Cell Plating:

    • Seed cells into the black-walled plate to achieve a 90-100% confluent monolayer on the day of the assay.[22]

    • Incubate overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare the dye loading solution by mixing Fluo-4 AM with an equal volume of Pluronic F-127, then diluting in assay buffer.

    • Aspirate the culture medium from the cells and add 100 µL of the dye loading solution to each well.

    • Incubate for 30-60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.[22]

  • Compound Plate Preparation:

    • Prepare test compounds in a separate plate at 3x to 5x the final desired concentration in assay buffer.[22][25]

  • Measurement:

    • Place both the cell plate and the compound plate into the fluorescence plate reader.

    • Set the instrument to record a baseline fluorescence reading for 10-20 seconds.

    • The instrument will then automatically add the compound from the compound plate to the cell plate.

    • Continue recording the fluorescence intensity for another 60-120 seconds to capture the peak response.

  • Data Analysis:

    • Calculate the response as the difference between the peak fluorescence and the baseline fluorescence.

    • Plot the response against the log of the compound concentration to determine the EC50.

Protocol 4: Reporter Gene Assay

Reporter gene assays measure transcriptional activity downstream of a signaling cascade, providing an integrated measure of receptor activation.[26][27][28]

Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing response elements that are sensitive to the signaling pathway of interest. For a Gi-coupled receptor like GPR109A, a decrease in cAMP leads to reduced PKA activity and thus less phosphorylation of the CREB transcription factor. A reporter construct with a cAMP Response Element (CRE) promoter will therefore show decreased luciferase expression in response to an agonist.[29]

Materials:

  • HEK293 cells.

  • Expression vector for GPR109A.

  • Reporter vector (e.g., pCRE-Luc).

  • Control vector with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization.[28][29]

  • Transfection reagent.

  • Luciferase assay reagent (e.g., Dual-Luciferase® Reporter Assay System).[30]

  • Luminometer.

Step-by-Step Methodology:

  • Transfection:

    • Co-transfect HEK293 cells with the GPR109A expression vector, the pCRE-Luc reporter vector, and the Renilla control vector.

    • Plate the transfected cells in a 96-well white plate and incubate for 24 hours.

  • Compound Treatment:

    • Treat the cells with the 6-arylnicotinic acid derivatives at various concentrations.

    • Incubate for 4-6 hours to allow for transcription and translation of the luciferase enzyme.

  • Lysis and Measurement:

    • Lyse the cells according to the luciferase assay kit manufacturer's protocol.

    • Measure the firefly luciferase activity.

    • Measure the Renilla luciferase activity in the same well.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. This corrects for variations in cell number and transfection efficiency.[29]

    • Plot the normalized activity against the log of the compound concentration.

Part 4: Data Interpretation and Assay Validation

4.1. Quantitative Data Summary

The primary output of these assays will be potency (EC50/IC50) and efficacy (Emax) values for each derivative. These should be compiled for easy comparison.

Table 2: Example Data Summary for 6-Arylnicotinic Acid Derivatives

Compound IDPrimary Assay (cAMP IC50, nM)Efficacy (% of Nicotinic Acid)Calcium Mobilization (EC50, nM)Cytotoxicity (CC50, µM)Selectivity Index (CC50/IC50)
Derivative 115.298%25.6> 50> 3289
Derivative 289.775%150.2> 50> 557
Nicotinic Acid22.5100%40.1> 100> 4444

4.2. Assay Validation: The Z'-Factor

For assays intended for high-throughput screening (HTS), it is crucial to assess their quality and robustness. The Z'-factor is a statistical parameter that does this by comparing the dynamic range of the assay to the data variation.[31][32]

Formula: Z' = 1 - ( (3 * SDpos + 3 * SDneg) / |Meanpos - Meanneg| )

Where:

  • SDpos and SDneg are the standard deviations of the positive and negative controls.

  • Meanpos and Meanneg are the means of the positive and negative controls.

Interpretation: [33][34][35]

  • Z' > 0.5: An excellent assay, suitable for HTS.

  • 0 < Z' < 0.5: A marginal assay, may require optimization.

  • Z' < 0: The assay is not suitable for screening.

Conclusion

The systematic approach outlined in this guide provides a robust framework for the comprehensive pharmacological characterization of novel 6-arylnicotinic acid derivatives. By starting with a clear target-driven strategy, employing a tiered assay cascade, and adhering to rigorous validation standards, researchers can efficiently identify and advance promising compounds in the drug discovery pipeline. The provided protocols offer a solid foundation, but it is the thoughtful optimization and interpretation of these cell-based assays that will ultimately unlock the therapeutic potential of this important chemical class.

References

Application Notes and Protocols: Investigating 6-(2-Methoxyphenyl)nicotinic Acid in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for Investigation

Nicotinic acid (Niacin, Vitamin B3) and its derivatives are emerging as a compelling class of molecules in oncology. Beyond their fundamental role as precursors to nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular metabolism and redox reactions, these compounds are deeply integrated into pathways governing genomic stability, DNA repair, and cellular signaling.[1][2] Specifically, the NAD+ salvage pathway, which utilizes nicotinic acid, is often upregulated in cancer cells to meet their high metabolic demands and to fuel DNA repair enzymes like poly (ADP-ribose) polymerases (PARPs), which are crucial for the survival of tumors with certain DNA repair defects.[1]

Furthermore, synthetic derivatives of nicotinic acid have been successfully designed as potent inhibitors of key oncogenic drivers. For instance, novel nicotinic acid-based agents have demonstrated selective inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical mediator of tumor angiogenesis.[3]

This document outlines a comprehensive research roadmap for the investigation of 6-(2-Methoxyphenyl)nicotinic acid , a novel, uncharacterized derivative. We hypothesize that the addition of the 2-methoxyphenyl group at the 6-position of the pyridine ring may confer unique pharmacological properties, potentially targeting critical cancer pathways such as receptor tyrosine kinases or interfering with NAD+ metabolism. These application notes provide a structured, field-proven framework for characterizing its potential as an anticancer agent, from initial in vitro screening to in vivo efficacy validation.

PART 1: Synthesis and Characterization of this compound

A plausible synthetic route can be adapted from established methods for creating 6-substituted nicotinic acid derivatives.[4] A common approach involves a Suzuki or Stille cross-coupling reaction.

Proposed Synthesis Workflow:

cluster_synthesis Synthesis Workflow A 6-chloronicotinic acid D Suzuki Coupling Reaction A->D B 2-methoxyphenylboronic acid B->D C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Dioxane/H2O) C->D E Crude Product D->E Workup F Purification (Column Chromatography) E->F G This compound F->G H Characterization (1H NMR, 13C NMR, LC-MS) G->H I Verified Pure Compound H->I

Caption: Proposed Suzuki coupling synthesis workflow.

Protocol: Synthesis and Verification

  • Reaction Setup: In a round-bottom flask, combine 6-chloronicotinic acid (1.0 eq), 2-methoxyphenylboronic acid (1.2 eq), a palladium catalyst (0.05 eq), and a suitable base (2.0 eq).

  • Solvent Addition: Add a degassed solvent mixture, such as dioxane and water.

  • Reaction: Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) at 80-100°C for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After cooling, dilute the reaction mixture with water and acidify with HCl to precipitate the product. Filter the solid and wash with cold water.

  • Purification: Purify the crude product using column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry. A purity of >98% is recommended for biological assays.

PART 2: In Vitro Evaluation of Anticancer Activity

A tiered approach is recommended to efficiently screen for activity and subsequently elucidate the mechanism of action. This process begins with broad cytotoxicity screening and funnels down to specific mechanistic and functional assays.[5][6][7]

Tier 1: High-Throughput Cytotoxicity Screening

The initial step is to determine the compound's ability to inhibit cancer cell growth across a diverse panel of human cancer cell lines. This helps identify sensitive cancer types and establishes the half-maximal inhibitory concentration (IC₅₀). The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP, an indicator of metabolically active cells.[6][8]

Protocol: CellTiter-Glo® Viability Assay

  • Cell Plating: Seed cancer cells (e.g., HCT-116 colorectal, PC-3 prostate, A549 lung) in 96-well, opaque-walled plates at a predetermined optimal density (e.g., 5,000 cells/well) and incubate for 24 hours.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Treatment: Add the compound dilutions to the cells and incubate for 72 hours.

  • Assay: Equilibrate the plate and CellTiter-Glo® Reagent to room temperature. Add reagent to each well, mix on an orbital shaker for 2 minutes to induce cell lysis, and incubate for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a plate reader.

  • Analysis: Normalize the data to the vehicle control and plot a dose-response curve to calculate the IC₅₀ value using non-linear regression.

Hypothetical Data Presentation:

Cell LineCancer TypeHypothetical IC₅₀ (µM) for this compound
HCT-116Colorectal Carcinoma5.2
PC-3Prostate Cancer15.8
A549Lung Carcinoma8.1
MCF-7Breast Adenocarcinoma2.5
HUVECNormal (Control)> 100
Tier 2: Mechanistic Investigation

Based on the initial screening and the structural similarity to known VEGFR-2 inhibitors, a logical next step is to investigate the compound's effect on this pathway and its impact on core cellular processes like apoptosis.

Proposed Signaling Pathway for Investigation:

compound 6-(2-Methoxyphenyl) nicotinic acid receptor VEGFR-2 compound->receptor Inhibition pi3k PI3K receptor->pi3k erk ERK receptor->erk akt Akt pi3k->akt apoptosis Inhibition of Apoptosis akt->apoptosis proliferation Cell Proliferation & Angiogenesis erk->proliferation

Caption: Hypothesized VEGFR-2 signaling inhibition.

Protocol: Western Blot for Pathway Analysis

  • Treatment and Lysis: Treat sensitive cells (e.g., MCF-7) with the compound at 1X and 2X its IC₅₀ for 24 hours. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C (e.g., anti-p-VEGFR-2, anti-VEGFR-2, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-cleaved Caspase-3, anti-β-actin).

  • Secondary Antibody and Detection: Wash and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity and normalize to the loading control (β-actin). A decrease in the ratio of phosphorylated to total protein would support the hypothesized mechanism. An increase in cleaved Caspase-3 would indicate apoptosis induction.

Protocol: Apoptosis Assay via Annexin V/PI Staining

  • Cell Treatment: Treat cells with the compound at IC₅₀ concentration for 48 hours.

  • Cell Collection: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer.

  • Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

PART 3: In Vivo Efficacy Assessment

Promising in vitro results must be validated in a preclinical in vivo model to assess therapeutic efficacy and potential toxicity. A cell line-derived xenograft (CDX) model is a standard and effective starting point.[9][10][11]

In Vivo Experimental Workflow:

A Day 0: Implant Cancer Cells (e.g., MCF-7) subcutaneously in immunodeficient mice B Tumor Growth Phase (Approx. 7-14 days) A->B C Tumors reach ~100-150 mm³ Randomize mice into Vehicle and Treatment groups B->C D Treatment Phase (21-28 days) Administer Compound or Vehicle (e.g., daily via oral gavage) C->D E Monitor tumor volume and body weight 2-3x weekly D->E F End of Study: Euthanize mice, excise tumors for weight measurement & analysis (e.g., IHC, Western Blot) D->F

Caption: Standard workflow for a CDX mouse model.

Protocol: Cell Line-Derived Xenograft (CDX) Model

  • Animal Model: Use immunodeficient mice (e.g., NOD-SCID or NSG), 6-8 weeks old.

  • Cell Implantation: Subcutaneously inject 1-5 million cancer cells (e.g., MCF-7, mixed with Matrigel) into the flank of each mouse.

  • Tumor Monitoring: Allow tumors to grow. Measure tumor dimensions with calipers 2-3 times per week and calculate volume (Volume = 0.5 x Length x Width²).

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group), e.g., Vehicle Control and this compound (at one or more doses).

  • Drug Administration: Prepare the compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Administer daily via oral gavage or intraperitoneal injection for 21-28 days.

  • Efficacy and Toxicity Monitoring: Continue to measure tumor volume and monitor animal body weight and overall health throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the animals, excise the tumors, and record their final weights. Tissues can be preserved for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67 or pathway markers).

Hypothetical In Vivo Efficacy Data:

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)
Vehicle Control01540 ± 180-
Compound25815 ± 11047.1
Compound50450 ± 9570.8

References

Application Notes and Protocols for the Use of 6-(2-Methoxyphenyl)nicotinic Acid in Neurological Disorder Studies

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for utilizing 6-(2-Methoxyphenyl)nicotinic acid in the study of neurological disorders. With full editorial control, this document is structured to provide in-depth technical guidance, moving from foundational knowledge to practical application.

Introduction: Targeting Neuroinflammation with this compound

Neuroinflammation is a critical pathological component in a wide array of neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and stroke.[1][2] This inflammatory response in the central nervous system (CNS) is primarily driven by the activation of microglia and astrocytes.[1] While acute neuroinflammation serves a protective role, chronic activation leads to the sustained release of pro-inflammatory mediators, causing neuronal damage and contributing to disease progression.[1]

A promising therapeutic target for modulating neuroinflammation is the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCAR2).[3] this compound, a synthetic analog of nicotinic acid (niacin), is an agonist of this receptor. Activation of GPR109A on microglial cells has been shown to suppress pro-inflammatory signaling pathways and reduce the production of inflammatory mediators, thereby offering a potential avenue for therapeutic intervention in neurological diseases.[3]

Section 1: Mechanism of Action and Signaling Pathways

Understanding the molecular mechanisms by which this compound exerts its effects is crucial for designing and interpreting experiments. The primary target of this compound is GPR109A, a Gi-protein coupled receptor.[3]

Canonical Gi-Mediated Signaling

Upon binding of an agonist like this compound, GPR109A undergoes a conformational change, leading to the activation of the associated heterotrimeric Gi protein. This activation initiates a signaling cascade that inhibits adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[4] The reduction in cAMP levels leads to the downregulation of protein kinase A (PKA) activity. A key consequence of this pathway is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammatory gene expression.[5] By suppressing NF-κB activation, GPR109A agonists can reduce the transcription and subsequent release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[6]

GPR109A_Gi_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 6-MPN This compound GPR109A GPR109A 6-MPN->GPR109A Binds Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA PKA cAMP->PKA Activates NFkB_complex IκB-NF-κB PKA->NFkB_complex Inhibits IκB degradation NFkB NF-κB NFkB_complex->NFkB Releases Inflammatory_Genes Pro-inflammatory Gene Transcription NFkB->Inflammatory_Genes Activates

Caption: Canonical GPR109A signaling pathway.

Non-Canonical β-Arrestin Signaling

Recent evidence suggests that GPR109A can also signal through a G-protein-independent pathway involving β-arrestins.[2][7] Following agonist binding and receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor.[7] This interaction can lead to the scaffolding of other signaling molecules, initiating distinct downstream effects. For instance, β-arrestin 1 and 2 can interact with IκBα, preventing its degradation and thereby inhibiting NF-κB activation through a parallel mechanism.[2] This dual mechanism of NF-κB inhibition highlights the robust anti-inflammatory potential of GPR109A agonists.

GPR109A_Beta_Arrestin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 6-MPN This compound GPR109A_unphosphorylated GPR109A 6-MPN->GPR109A_unphosphorylated Binds GPR109A GPR109A-P B_Arrestin β-Arrestin GPR109A->B_Arrestin Recruits GRK GRK GRK->GPR109A_unphosphorylated GPR109A_unphosphorylated->GPR109A Phosphorylates IkBa IκBα B_Arrestin->IkBa Stabilizes NFkB NF-κB IkBa->NFkB Sequesters Inflammatory_Genes Pro-inflammatory Gene Transcription NFkB->Inflammatory_Genes Inhibits

Caption: Non-canonical GPR109A β-arrestin signaling.

Section 2: In Vitro Application Notes and Protocols

In vitro cell-based assays are fundamental for characterizing the activity of this compound and elucidating its effects on neuroinflammation.

Determining Compound Potency and Efficacy

A critical first step is to determine the potency (EC50) and efficacy of this compound at the GPR109A receptor.

Protocol 2.1.1: cAMP Accumulation Assay

This assay measures the inhibition of forskolin-stimulated cAMP production in cells expressing GPR109A.

Materials:

  • HEK293 cells stably expressing human GPR109A

  • DMEM/F-12 medium, 10% FBS, 1% Penicillin-Streptomycin

  • Assay buffer: HBSS with 20 mM HEPES and 0.1% BSA

  • Forskolin

  • 3-isobutyl-1-methylxanthine (IBMX)

  • This compound

  • cAMP detection kit (e.g., HTRF-based)

Procedure:

  • Seed GPR109A-expressing HEK293 cells in a 384-well plate and incubate overnight.

  • Wash cells with assay buffer.

  • Prepare a serial dilution of this compound in assay buffer containing IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).[8]

  • Add the compound dilutions to the cells and incubate for 15-30 minutes at room temperature.

  • Add forskolin (to stimulate adenylyl cyclase) to all wells except the negative control and incubate for 30 minutes at room temperature.

  • Lyse the cells and measure cAMP levels according to the manufacturer's protocol of the chosen detection kit.[8]

  • Plot the cAMP concentration against the log concentration of this compound and fit a sigmoidal dose-response curve to determine the EC50 value.

Agonist Receptor Assay EC50 Reference
NiacinGPR109AcAMP~100 nM[9]
MK-1903GPR109A-12.9 nM[10]
SCH900271GPR109A-2 nM[10]
This compound GPR109A cAMP To be determined -
Assessing Anti-inflammatory Activity in Microglia

The murine microglial cell line BV-2 or primary microglia are suitable models to investigate the anti-inflammatory effects of this compound.

Protocol 2.2.1: LPS-Induced Neuroinflammation in BV-2 Cells

Lipopolysaccharide (LPS), a component of gram-negative bacteria, is a potent inducer of inflammation in microglia via Toll-like receptor 4 (TLR4).[1]

Materials:

  • BV-2 microglial cells

  • RPMI-1640 medium, 10% FBS, 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • ELISA kits for TNF-α, IL-1β, and IL-6

  • Griess Reagent for nitric oxide (NO) measurement

Procedure:

  • Seed BV-2 cells in a 24-well plate and allow them to adhere.

  • Pre-treat the cells with varying concentrations of this compound (based on the determined EC50) for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for 6-24 hours.[11]

  • Collect the cell culture supernatant for cytokine and NO analysis.

  • Measure the concentrations of TNF-α, IL-1β, and IL-6 using ELISA kits according to the manufacturer's instructions.

  • Measure the accumulation of nitrite, a stable product of NO, in the supernatant using the Griess reagent.

  • Analyze the data to determine the inhibitory effect of this compound on the production of pro-inflammatory mediators.

Protocol 2.2.2: Microglial Phagocytosis Assay

This assay assesses the effect of this compound on the phagocytic capacity of microglia, a key function that can be modulated by their activation state.

Materials:

  • Primary microglia or BV-2 cells

  • Fluorescently labeled particles (e.g., zymosan, latex beads, or Aβ fibrils)

  • This compound

  • LPS (optional, for inducing an inflammatory state)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Plate microglia in a 96-well plate.

  • Pre-treat with this compound for 1-2 hours.

  • (Optional) Add LPS to stimulate an inflammatory response.

  • Add the fluorescently labeled particles to the cells and incubate for 1-2 hours to allow for phagocytosis.[11]

  • Wash the cells thoroughly to remove non-phagocytosed particles.

  • Quantify phagocytosis by measuring the fluorescence intensity per cell using a fluorescence microscope and image analysis software, or by flow cytometry.[11]

Section 3: In Vivo Application Notes and Protocols

Animal models are indispensable for evaluating the therapeutic potential of this compound in the complex environment of the CNS.

Pharmacokinetic Considerations

Prior to efficacy studies, it is advisable to perform pharmacokinetic studies to determine the optimal dose, route of administration, and dosing frequency of this compound in the chosen animal model. While specific data for this compound is not available, studies on nicotinic acid and its analogs in rodents can provide a starting point.[12][13]

Mouse Models of Neurological Disorders

Protocol 3.2.1: LPS-Induced Systemic Inflammation Model

Intraperitoneal (i.p.) injection of LPS induces a systemic inflammatory response that leads to neuroinflammation, providing a model to assess the acute anti-inflammatory effects of a compound in the brain.[11]

Animals:

  • Adult C57BL/6 mice

Procedure:

  • Administer this compound (dose to be determined based on pharmacokinetic studies) via a suitable route (e.g., oral gavage or i.p. injection).

  • After a pre-determined time, inject LPS (e.g., 1-5 mg/kg, i.p.).

  • At a specified time point post-LPS injection (e.g., 4-24 hours), euthanize the animals and collect brain tissue (e.g., hippocampus and cortex).

  • Analyze the brain tissue for markers of neuroinflammation, such as:

    • Cytokine levels (TNF-α, IL-1β, IL-6) by ELISA or qPCR.[1]

    • Microglial activation by immunohistochemistry for markers like Iba1 and CD68.[14]

    • Astrocyte reactivity by immunohistochemistry for GFAP.[14]

Protocol 3.2.2: Alzheimer's Disease Mouse Model (e.g., APP/PS1)

Transgenic mouse models that develop amyloid plaques and neuroinflammation, such as the APP/PS1 model, are valuable for studying the effects of this compound on chronic neurodegeneration.

Animals:

  • APP/PS1 transgenic mice and wild-type littermates

Procedure:

  • Begin chronic administration of this compound at an age before or during the development of pathology.

  • Treat for a specified duration (e.g., 1-3 months).

  • Perform behavioral tests to assess cognitive function (e.g., Morris water maze, Y-maze).

  • At the end of the treatment period, collect brain tissue for analysis of:

    • Amyloid plaque load by immunohistochemistry or ELISA.

    • Neuroinflammation markers as described in Protocol 3.2.1.

    • Neuronal loss by stereology.

In_Vivo_Workflow cluster_setup Experimental Setup cluster_assessment Assessment cluster_analysis Analysis Animal_Model Select Animal Model (e.g., LPS-induced, APP/PS1) Compound_Admin Administer 6-MPN (Determine dose & route) Animal_Model->Compound_Admin Behavioral Behavioral Testing (Cognition, Motor function) Compound_Admin->Behavioral Tissue_Collection Tissue Collection (Brain, Plasma) Behavioral->Tissue_Collection IHC Immunohistochemistry (Iba1, GFAP, Aβ) Tissue_Collection->IHC ELISA ELISA/qPCR (Cytokines) Tissue_Collection->ELISA Biochem Biochemical Assays Tissue_Collection->Biochem

Caption: General workflow for in vivo studies.

Section 4: Data Interpretation and Troubleshooting

Data Interpretation:

  • A dose-dependent inhibition of cAMP accumulation in vitro confirms GPR109A agonism.

  • A reduction in pro-inflammatory cytokine and NO production in LPS-stimulated microglia indicates anti-inflammatory activity.

  • In vivo, a decrease in neuroinflammatory markers and/or an improvement in behavioral deficits in disease models would suggest therapeutic potential.

Troubleshooting:

  • No effect in vitro: Verify GPR109A expression in the cell line used. Ensure the compound is soluble and stable in the assay medium. Re-evaluate the determined EC50.

  • High variability: Optimize cell seeding density and ensure consistent treatment times. For primary cells, variability between preparations is expected.

  • Lack of in vivo efficacy: The compound may have poor brain penetrance or rapid metabolism. Conduct pharmacokinetic studies to address this. The chosen dose may be suboptimal.

Conclusion

This compound represents a valuable tool for investigating the role of GPR109A in the context of neuroinflammation and neurological disorders. The protocols and guidelines presented here provide a framework for researchers to explore the therapeutic potential of this compound. Careful experimental design, including the determination of compound-specific parameters and the use of appropriate in vitro and in vivo models, will be essential for generating robust and meaningful data.

References

Application Note: A Validated RP-HPLC Method for the Quantitative Analysis of 6-(2-Methoxyphenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 6-(2-Methoxyphenyl)nicotinic acid. The methodology is designed for accuracy, precision, and specificity, making it suitable for quality control and research applications. The scientific rationale behind the selection of chromatographic parameters is discussed, linking the physicochemical properties of the analyte to the final method conditions. A comprehensive, step-by-step protocol for implementation and method validation, in accordance with International Council for Harmonisation (ICH) guidelines, is provided.

Introduction and Scientific Rationale

This compound is a pyridinecarboxylic acid derivative.[1] Accurate quantification of this and related compounds is essential for process control, stability testing, and quality assurance in drug development. HPLC is a preferred analytical technique for such molecules due to its high resolution, sensitivity, and specificity.[2][3]

The development of a successful HPLC method is predicated on understanding the analyte's physicochemical properties.

Analyte Properties:

  • Structure: The molecule contains a carboxylic acid group on a pyridine ring and a methoxy-substituted phenyl group.[4] This structure imparts moderate polarity and UV-absorbing characteristics.

  • Acidity (pKa): The carboxylic acid moiety makes the molecule acidic. While the exact pKa for this specific derivative is not readily published, the pKa of the parent compound, nicotinic acid, is approximately 4.85.[1] This is a critical parameter for HPLC method development.

  • Polarity (logP): The presence of both a polar carboxylic acid group and a non-polar methoxyphenyl group suggests a moderate octanol/water partition coefficient (logP). The logP of nicotinic acid is 0.36.[1]

Chromatographic Strategy: Based on these properties, a reverse-phase HPLC method was selected. The primary retention mechanism in RP-HPLC is hydrophobic interaction between the analyte and the non-polar stationary phase.[5]

  • Column Selection: A C18 (octadecylsilane) column is the standard choice for retaining moderately non-polar aromatic compounds and provides excellent resolving power.[6]

  • Mobile Phase pH Control: The ionization state of this compound is highly dependent on the mobile phase pH. At a pH significantly above its pKa (~4.85), the carboxylic acid will be deprotonated (ionized), making the molecule more polar and resulting in poor retention on a C18 column. To ensure consistent and adequate retention, the mobile phase pH must be controlled to be at least 2 pH units below the analyte's pKa.[7] Therefore, an acidic mobile phase (pH ~2.5-3.0) is required to keep the analyte in its neutral, more hydrophobic form, thereby increasing its interaction with the stationary phase and leading to better peak shape and retention.[7]

  • Detector Wavelength: The aromatic rings in the molecule's structure result in strong UV absorbance. A UV detector set at approximately 254 nm is a common and effective choice for the analysis of aromatic compounds.[6]

Recommended HPLC Method & Parameters

The following parameters were optimized for the analysis of this compound.

ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)
Mobile Phase B Acetonitrile
Elution Mode Isocratic
Composition 60% Mobile Phase A : 40% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 254 nm
Run Time 10 minutes

Step-by-Step Experimental Protocol

3.1. Required Reagents and Equipment

  • This compound reference standard

  • HPLC-grade Acetonitrile

  • HPLC-grade Water (e.g., Milli-Q or equivalent)

  • Phosphoric Acid (85%, analytical grade)

  • Volumetric flasks and pipettes (Class A)

  • Analytical balance

  • pH meter

  • Syringe filters (0.45 µm, PTFE or nylon)

  • HPLC vials

3.2. Mobile Phase Preparation

  • Mobile Phase A (0.1% H₃PO₄ in Water): Add 1.0 mL of 85% phosphoric acid to a 1 L volumetric flask. Dilute to the mark with HPLC-grade water. Mix thoroughly.

  • Mobile Phase B (Acetonitrile): Use directly from the supplier's bottle.

  • Working Mobile Phase: Premix Mobile Phase A and Mobile Phase B in a 60:40 ratio. For example, to prepare 1 L, mix 600 mL of Mobile Phase A with 400 mL of Mobile Phase B. Degas the solution for 15 minutes using sonication or vacuum filtration.

3.3. Standard and Sample Preparation

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase mixture.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serially diluting the stock solution with the mobile phase. These will be used for the linearity assessment.

  • Sample Preparation: Prepare the sample by accurately weighing a known quantity and dissolving it in the mobile phase to achieve a final concentration within the linear range of the assay (e.g., 25 µg/mL).

  • Filtration: Filter all standard and sample solutions through a 0.45 µm syringe filter into HPLC vials before injection.[8]

3.4. Instrument Setup and System Suitability Testing (SST)

  • Set up the HPLC system according to the parameters in Section 2.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform a System Suitability Test (SST) before any sample analysis. This is a mandatory step to verify that the chromatographic system is adequate for the intended analysis.[9][10]

  • Inject the 25 µg/mL working standard solution five times and evaluate the following parameters.

SST ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0[11]
Theoretical Plates (N) N ≥ 2000
Precision (%RSD) Relative Standard Deviation of peak areas for 5 replicate injections must be ≤ 2.0%[11]

Do not proceed with sample analysis if SST criteria are not met. [10] Common troubleshooting steps include checking for leaks, ensuring proper mobile phase preparation, or inspecting the column.[9]

Method Validation Protocol (ICH Q2(R1) Guidelines)

The objective of analytical procedure validation is to demonstrate that the method is suitable for its intended purpose.[12][13] The following parameters should be assessed according to ICH Q2(R1) guidelines.[14][15][16]

Validation ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze a blank (mobile phase), a placebo (if applicable), and a spiked sample.No interfering peaks should be observed at the retention time of the analyte.
Linearity Analyze the prepared working standards (e.g., 1-50 µg/mL) in triplicate. Plot a calibration curve of peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.
Range The range is established by confirming linearity, accuracy, and precision within the specified concentration interval.As per linearity, accuracy, and precision.
Accuracy (% Recovery) Analyze samples at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate.Mean recovery should be between 98.0% and 102.0%.
Precision (Repeatability) Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.%RSD ≤ 2.0%.
Intermediate Precision Repeat the precision study on a different day, with a different analyst, or on a different instrument.%RSD between the two studies should meet predefined criteria (typically ≤ 3.0%).
Robustness Intentionally vary method parameters (e.g., Flow Rate ±10%, Column Temp ±5°C, Mobile Phase Composition ±2%).System suitability parameters must still pass, and results should not be significantly affected.

Workflow Visualization

The following diagram outlines the complete analytical workflow from preparation to reporting.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing P1 Mobile Phase Preparation P2 Standard & Sample Preparation P1->P2 P3 Solution Filtration (0.45 µm) P2->P3 A1 Instrument Setup & Column Equilibration P3->A1 A2 System Suitability Test (SST) A1->A2 A3 Sample Injection & Data Acquisition A2->A3 If SST Passes Fail SST Fails? A2->Fail D1 Peak Integration & Quantification A3->D1 D2 Calculation of Results (Assay, Impurities) D1->D2 D3 Final Report Generation D2->D3 Fail->A3 No Troubleshoot Troubleshoot System (Check Leaks, Mobile Phase, Column) Fail->Troubleshoot Yes Troubleshoot->A2 Re-run SST

Caption: End-to-end workflow for HPLC analysis.

References

Application Note & Protocol: Scaling Up the Synthesis of 6-(2-Methoxyphenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction

6-(2-Methoxyphenyl)nicotinic acid is a valuable heterocyclic compound, serving as a key intermediate in the synthesis of various pharmacologically active molecules. Its structural motif, featuring a biaryl linkage between a pyridine core and a methoxy-substituted phenyl ring, is prevalent in numerous drug candidates. The efficient and robust synthesis of this compound at scale is therefore of significant interest to the pharmaceutical and chemical industries.

This document provides a detailed guide for the scale-up of the synthesis of this compound, focusing on the widely utilized Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed reaction offers high functional group tolerance and generally mild reaction conditions, making it a powerful tool for constructing carbon-carbon bonds.[1][2][3] We will delve into the critical process parameters, safety considerations, and analytical techniques required for a successful and reproducible scale-up.

Synthetic Strategy: The Suzuki-Miyaura Coupling

The synthesis of this compound is most effectively achieved via a Suzuki-Miyaura coupling between a 6-halonicotinic acid derivative and 2-methoxyphenylboronic acid. This approach is convergent and allows for the late-stage introduction of the aryl moiety.

Reaction Mechanism Overview

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 6-halonicotinic acid derivative, forming a Pd(II) complex.

  • Transmetalation: The organoboron species (2-methoxyphenylboronic acid) transfers its organic group to the palladium center, typically facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond of the product and regenerating the Pd(0) catalyst.[2]

dot graph "Suzuki_Miyaura_Catalytic_Cycle" { layout=circo; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Pd0 [label="Pd(0)L_n", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=plaintext, fontcolor="#202124"]; PdII_Aryl [label="Ar-Pd(II)-X L_n", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetal [label="Transmetalation", shape=plaintext, fontcolor="#202124"]; PdII_Aryl_Aryl [label="Ar-Pd(II)-Ar' L_n", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=plaintext, fontcolor="#202124"]; Product [label="Ar-Ar'", shape=ellipse, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd [label="Ar-X"]; OxAdd -> PdII_Aryl; PdII_Aryl -> Transmetal [label="Ar'-B(OH)₂\nBase"]; Transmetal -> PdII_Aryl_Aryl; PdII_Aryl_Aryl -> RedElim; RedElim -> Product; RedElim -> Pd0 [style=dashed]; } caption { label = "Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle"; fontsize = 10; fontname = "Arial"; }

Scale-Up Protocol

This protocol details the synthesis of this compound on a multi-gram scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents
ReagentMolar Mass ( g/mol )GradeSupplier
6-Chloronicotinic acid157.56≥98%Commercial Source
2-Methoxyphenylboronic acid151.96≥98%Commercial Source
Palladium(II) Acetate (Pd(OAc)₂)224.50Catalyst GradeCommercial Source
Triphenylphosphine (PPh₃)262.29≥99%Commercial Source
Potassium Carbonate (K₂CO₃)138.21Anhydrous, ≥99%Commercial Source
1,4-Dioxane88.11AnhydrousCommercial Source
Water18.02DeionizedIn-house
Toluene92.14ACS GradeCommercial Source
20% aq. Sodium Bisulfite (NaHSO₃)104.06In-house preparation
Ethyl Acetate88.11ACS GradeCommercial Source
Hexanes-ACS GradeCommercial Source
Hydrochloric Acid (HCl), 1M36.46In-house preparation
Experimental Workflow

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Step-by-Step Protocol
  • Reaction Setup:

    • To a 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 6-chloronicotinic acid (1.0 equiv), 2-methoxyphenylboronic acid (1.2 equiv), and potassium carbonate (3.0 equiv).

    • Add a 3:1 mixture of 1,4-dioxane and deionized water. The solvent volume should be sufficient to create a stirrable slurry.

  • Inerting the System:

    • Purge the reaction vessel with nitrogen or argon for 15-20 minutes to remove oxygen. Maintaining an inert atmosphere is critical as palladium species are sensitive to oxygen.[4]

  • Catalyst Addition:

    • In a separate flask, pre-mix palladium(II) acetate (0.01 equiv) and triphenylphosphine (0.03 equiv) in a small amount of degassed 1,4-dioxane.

    • Add the catalyst solution to the main reaction mixture via cannula or syringe.

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring.

    • Monitor the reaction progress by HPLC or TLC until the starting material is consumed (typically 4-8 hours).

  • Work-up and Palladium Removal:

    • Cool the reaction mixture to room temperature.

    • Add toluene and a 20% aqueous solution of sodium bisulfite.[5] Heat the mixture to 50-60 °C for 1 hour with stirring. This step is crucial for reducing residual palladium levels in the final product.[5]

    • Cool the mixture and separate the aqueous layer.

  • Purification:

    • Wash the aqueous layer with ethyl acetate to remove non-polar impurities.

    • Slowly acidify the aqueous layer with 1M HCl to a pH of 3-4 while stirring. The product will precipitate as a solid.

    • Collect the solid by vacuum filtration and wash with cold deionized water.

    • Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

  • Drying:

    • Dry the purified product under vacuum at 50-60 °C to a constant weight.

Critical Scale-Up Considerations
  • Oxygen Sensitivity: Palladium catalysts are highly sensitive to oxygen.[4] Ingress of air can lead to catalyst deactivation and formation of byproducts. Ensure all solvents are adequately degassed and the reaction is maintained under a positive pressure of inert gas.

  • Temperature Control: Maintaining a consistent internal reaction temperature is crucial for reproducibility.[4] On a larger scale, heat transfer can be less efficient. The use of a jacketed reactor with controlled heating is recommended.

  • Mixing: Efficient mixing is essential to ensure homogeneity, particularly in heterogeneous mixtures. Inadequate stirring can lead to localized "hot spots" and incomplete reactions.

  • Palladium Removal: Residual palladium in the final product is a major concern, especially for pharmaceutical applications. The use of scavengers like sodium bisulfite is an effective method for reducing palladium content.[5]

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-resistant lab coat, and chemical-resistant gloves.[6][7]

  • Handling of Reagents:

    • Palladium Catalysts: Palladium on carbon can be pyrophoric, especially when dry and in the presence of flammable solvents.[7][8] Handle in an inert atmosphere where possible.

    • Boronic Acids: While generally stable, some boronic acids can be irritants. Avoid inhalation of dust and skin contact.

    • Solvents: Use flammable solvents in a well-ventilated fume hood away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste, especially palladium-containing residues, according to institutional and local regulations.

Analytical Characterization

The purity and identity of the final product should be confirmed by a combination of the following analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point: As an indicator of purity.

Conclusion

The Suzuki-Miyaura coupling provides a reliable and scalable method for the synthesis of this compound. Careful attention to critical process parameters such as inerting, temperature control, and efficient mixing is paramount for a successful scale-up. Furthermore, the implementation of a dedicated palladium removal step is essential to ensure the final product meets the stringent purity requirements for pharmaceutical applications. This protocol provides a robust framework for researchers and process chemists to produce this valuable intermediate on a larger scale.

References

Application Notes and Protocols for the Derivatization of 6-(2-Methoxyphenyl)nicotinic Acid in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of Nicotinic Acid Scaffolds

Nicotinic acid, or vitamin B3, and its derivatives have long been recognized for their diverse pharmacological activities, ranging from lipid-lowering effects to vasodilation.[1][2] The substitution of the nicotinic acid core at various positions offers a fertile ground for medicinal chemists to modulate its biological profile, leading to the discovery of novel therapeutic agents.[3][4] The compound 6-(2-Methoxyphenyl)nicotinic acid presents a compelling scaffold for further investigation. Its structure combines the essential nicotinic acid moiety with a methoxy-substituted phenyl ring, providing multiple avenues for chemical modification to probe the structure-activity relationships (SAR) that govern its biological effects.

This guide provides a comprehensive framework for the systematic derivatization of this compound. It is designed for researchers, scientists, and drug development professionals engaged in hit-to-lead optimization and the exploration of new chemical entities. The protocols and strategies outlined herein are grounded in established medicinal chemistry principles and aim to facilitate a thorough investigation of the chemical space around this promising scaffold. We will delve into the rationale behind specific modifications, provide detailed experimental procedures, and offer a framework for interpreting the resulting SAR data.

Strategic Approaches to Derivatization

A systematic SAR study of this compound involves the independent or combined modification of its three key structural components: the carboxylic acid group, the 2-methoxyphenyl ring, and the pyridine core. Each of these regions plays a distinct role in the molecule's overall physicochemical properties and its potential interactions with biological targets.

A This compound Scaffold B Carboxylic Acid Modification (Position 3) A->B C 2-Methoxyphenyl Ring Modification (Position 6) A->C D Pyridine Core Modification A->D B1 B1 B->B1 Esterification B2 B2 B->B2 Amidation B3 B3 B->B3 Bioisosteric Replacement C1 C1 C->C1 Methoxy Group Modification C2 C2 C->C2 Phenyl Ring Substitution

Caption: Key derivatization strategies for this compound.

Part 1: Modification of the Carboxylic Acid Group (Position 3)

The carboxylic acid group is a critical pharmacophore in many biologically active molecules. Its acidic nature often facilitates interactions with basic residues in target proteins. However, it can also lead to poor membrane permeability and metabolic liabilities such as glucuronidation.[5] Therefore, its modification is a primary focus of SAR studies.

Esterification: Probing the Impact of Lipophilicity and Steric Bulk

Esterification of the carboxylic acid is a fundamental step in SAR exploration. It allows for the systematic variation of lipophilicity, steric bulk, and metabolic stability. For instance, converting the acid to a methyl or ethyl ester can enhance cell permeability.[6]

Protocol 1: Fischer Esterification of this compound

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in the desired alcohol (e.g., methanol, ethanol; 20-50 volumes).

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄, 0.1-0.2 eq) or by bubbling hydrogen chloride (HCl) gas through the solution.[6]

  • Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture and remove the excess alcohol under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

Amidation: Introducing Hydrogen Bonding Capabilities

The synthesis of amides from the carboxylic acid introduces hydrogen bond donors and acceptors, which can lead to new interactions with the biological target. A library of primary, secondary, and tertiary amides can be prepared to explore the steric and electronic requirements of the binding pocket.

Protocol 2: Amide Coupling of this compound

  • Acid Activation: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and a catalyst such as 4-Dimethylaminopyridine (DMAP, 0.1 eq) or Hydroxybenzotriazole (HOBt, 1.2 eq). Stir the mixture at room temperature for 30 minutes.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up and Purification: Once the reaction is complete, dilute the mixture with the organic solvent used for the reaction and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude amide by column chromatography or recrystallization.

Bioisosteric Replacement: Enhancing Druglike Properties

Bioisosteres are functional groups with similar physicochemical properties that can be used to replace other functional groups in a molecule.[7] Replacing the carboxylic acid with a bioisostere can improve metabolic stability, modulate pKa, and enhance oral bioavailability.[8][9]

Common Carboxylic Acid Bioisosteres:

BioisostereRationale for Replacement
Tetrazole Similar acidity to carboxylic acid (pKa ~4.5-4.9) but with increased lipophilicity.[10]
N-Acylsulfonamide Can mimic the hydrogen bonding pattern of a carboxylic acid.[8]
Hydroxamic Acid Possesses metal-chelating properties and can act as a carboxylic acid mimic.[5]
Isoxazolol Another acidic heterocycle that can serve as a bioisostere.[8]

The synthesis of these bioisosteres often requires multi-step sequences starting from the corresponding nitrile or amide, which can be derived from the parent carboxylic acid.

Part 2: Modification of the 2-Methoxyphenyl Ring (Position 6)

The 2-methoxyphenyl group plays a crucial role in defining the orientation of the molecule and its electronic properties. Modifications to this ring system can provide insights into the steric and electronic requirements of the binding site.

Methoxy Group Modification: A Handle for Fine-Tuning

The methoxy group is a common substituent in medicinal chemistry, influencing both binding affinity and metabolic stability.[11] However, it can be susceptible to O-demethylation by cytochrome P450 enzymes.[12]

Protocol 3: O-Demethylation and Re-alkylation

  • O-Demethylation: Treat this compound or its ester derivative with a strong Lewis acid such as boron tribromide (BBr₃) in an anhydrous solvent like DCM at low temperature (e.g., -78 °C to 0 °C) to yield the corresponding 6-(2-hydroxyphenyl)nicotinic acid derivative.

  • Re-alkylation: The resulting phenol can be alkylated using various alkyl halides in the presence of a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent such as acetone or DMF. This allows for the introduction of a variety of alkoxy groups (e.g., ethoxy, propoxy, benzyloxy) to probe the effect of size and lipophilicity.

Phenyl Ring Substitution: Exploring Electronic and Steric Effects

Introducing substituents onto the phenyl ring can modulate the electronic properties of the entire molecule and probe for additional interactions with the target. This is typically achieved by starting from appropriately substituted phenyl boronic acids in a Suzuki coupling reaction with a 6-halonicotinic acid derivative.

A 6-Halonicotinic Acid Derivative C Suzuki Coupling (Pd Catalyst, Base) A->C B Substituted Phenylboronic Acid B->C D Derivatized 6-Arylnicotinic Acid C->D

Caption: General workflow for synthesizing substituted 6-arylnicotinic acids.

Part 3: Structure-Activity Relationship (SAR) Analysis

Example SAR Table:

CompoundR¹ (Position 3)R² (Position 2')Biological Activity (e.g., IC₅₀, µM)
1 (Parent) -COOH-OCH₃10.5
2a -COOCH₃-OCH₃8.2
2b -COOC₂H₅-OCH₃7.5
3a -CONH₂-OCH₃15.1
3b -CONHCH₃-OCH₃12.3
4 -COOH-OH5.3
5 -COOH-OC₂H₅9.8

Interpretation of Example Data:

  • Esterification (2a, 2b): Small alkyl esters are well-tolerated and may slightly improve activity, possibly due to increased cell permeability.

  • Amidation (3a, 3b): Primary and secondary amides appear to be detrimental to activity, suggesting that a free carboxylate or an ester is preferred for interaction with the target.

  • Methoxy Group Modification (4, 5): Demethylation to the phenol (4) significantly improves activity, indicating a potential hydrogen bond donor interaction at this position. Re-alkylation to an ethoxy group (5) restores activity to a level similar to the parent compound, suggesting that some steric bulk is tolerated.

Conclusion

The systematic derivatization of this compound, as outlined in these application notes, provides a robust strategy for conducting comprehensive SAR studies. By methodically modifying the carboxylic acid, the 2-methoxyphenyl ring, and the pyridine core, researchers can gain valuable insights into the molecular determinants of biological activity. This knowledge is crucial for the rational design of more potent, selective, and drug-like analogues, ultimately advancing the therapeutic potential of the nicotinic acid scaffold.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-(2-Methoxyphenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 6-(2-Methoxyphenyl)nicotinic acid. Our goal is to provide a comprehensive resource that moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot common issues and systematically improve your reaction yields. This document is structured as a dynamic support center, addressing frequently asked questions and specific experimental challenges you may encounter.

Introduction: The Synthetic Challenge

The synthesis of this compound, a valuable scaffold in medicinal chemistry, is most commonly achieved via a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling stands out as the premier method due to its versatility and functional group tolerance.[1][2] This reaction typically involves the coupling of a 6-halonicotinate derivative with 2-methoxyphenylboronic acid, followed by a final hydrolysis step to yield the target carboxylic acid.

While robust, the Suzuki-Miyaura coupling is a complex, multi-step catalytic process with several potential points of failure that can lead to diminished yields.[1] Common challenges include incomplete conversion, the formation of difficult-to-remove byproducts, and issues with the final product's purity. This guide will dissect these problems and provide field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic strategy for preparing this compound?

The most reliable and scalable approach is a two-step sequence:

  • Suzuki-Miyaura Coupling: A palladium-catalyzed reaction between a 6-halonicotinic acid ester (e.g., methyl 6-chloronicotinate or ethyl 6-bromonicotinate) and 2-methoxyphenylboronic acid.

  • Saponification (Ester Hydrolysis): Base-mediated hydrolysis of the resulting ester to afford the final this compound.[3]

Using an ester derivative in the coupling step is critical. The free carboxylic acid can interfere with the basic conditions required for the reaction, leading to poor solubility and potential salt formation that inhibits the catalyst.

Q2: My overall yield is consistently low. What are the most common areas to investigate?

Low overall yield can typically be traced to three main areas:

  • Inefficient Suzuki Coupling: This is the most frequent issue. Problems can range from poor catalyst activity to substrate decomposition. Key factors to re-evaluate are your choice of catalyst, ligand, base, and solvent, as well as the purity of your reagents.[4][5]

  • Sub-optimal Ester Hydrolysis: The saponification step may be incomplete, or harsh conditions could be causing degradation of the product, such as decarboxylation at very high temperatures.[3][6]

  • Product Loss During Work-up and Purification: The amphoteric nature of the final product can make extraction and isolation tricky. Fine-tuning the pH during work-up is crucial to ensure complete precipitation of the product.[7]

Q3: Which halogen should I use on the nicotinic acid scaffold: chlorine, bromine, or iodine?

The reactivity of the aryl halide in the oxidative addition step of the Suzuki coupling follows the order I > Br > Cl.[2]

  • Aryl Iodides: Most reactive, allowing for milder reaction conditions, but are often more expensive and less stable.

  • Aryl Bromides: Offer a good balance of reactivity and stability, making them a common and reliable choice for laboratory-scale synthesis.[8]

  • Aryl Chlorides: Least reactive and require more specialized, electron-rich phosphine ligands and stronger bases to achieve good conversion.[2][9] However, they are often the most cost-effective for large-scale production.

For initial optimization, 6-bromonicotinic acid or its ester is an excellent starting point.

Troubleshooting Guide: Specific Experimental Issues

This section addresses specific problems you might observe during your experiment, providing explanations and actionable solutions.

Problem 1: Incomplete consumption of the 6-halonicotinate starting material.

Potential Cause Explanation & Solution
Catalyst Deactivation The Pd(0) active species can be sensitive to oxygen or may precipitate as palladium black, reducing its catalytic efficiency.[10] Solution: Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (Nitrogen or Argon). If you observe blackening, consider a more robust ligand or catalyst system (e.g., using pre-catalysts like PXPd2).[11][12]
Poor Ligand Choice The ligand stabilizes the palladium center and facilitates the catalytic cycle. For an electron-deficient pyridine ring, an electron-rich phosphine ligand is often required. Solution: If using a standard catalyst like Pd(PPh₃)₄ fails, switch to a system with more electron-donating and bulky ligands, such as those based on tri-tert-butylphosphine or Buchwald's biarylphosphine ligands.
Incorrect Base The base is crucial for activating the boronic acid in the transmetalation step.[1] An inappropriate base (too weak or too strong) can stall the reaction. Solution: For nicotinic acid derivatives, inorganic bases like K₂CO₃ or K₃PO₄ are often effective.[8] Organic bases can sometimes be used, but may lead to side reactions. A screen of different bases is recommended during optimization.
Low Reaction Temperature The oxidative addition of less reactive halides (especially chlorides) can be slow. Solution: Gradually increase the reaction temperature in 10 °C increments. Monitor the reaction by TLC or LCMS to check for decomposition versus improved conversion.

Problem 2: Significant formation of byproduct spots by TLC/LCMS.

Common Byproduct Identification & Mitigation Strategy
Homocoupling of Boronic Acid Formation of 2,2'-dimethoxybiphenyl. This occurs when the boronic acid couples with itself. Cause: Often exacerbated by the presence of oxygen or high catalyst loading. Solution: Ensure rigorous degassing. Use the boronic acid in a slight excess (1.1-1.3 equivalents) but avoid a large excess. Sometimes, slower addition of the boronic acid can help.[10]
Dehalogenation of Starting Material The starting 6-halonicotinate is converted to the corresponding nicotinate (loss of the halogen). Cause: This is a known side reaction, often promoted by certain bases or impurities in the solvent (e.g., water or alcohol acting as a hydride source).[1] Solution: Use anhydrous solvents. If the problem persists, try a different base, such as K₃PO₄, which is less prone to promoting this pathway.
Protodeboronation The 2-methoxyphenylboronic acid is converted back to anisole. Cause: The C-B bond is susceptible to cleavage by acidic protons (protodeboronation), especially in the presence of water.[10] Solution: Use anhydrous solvents and ensure the base is sufficiently strong to maintain a basic environment. Consider using more stable boronic acid derivatives like MIDA boronates or aryltrifluoroborates if the problem is severe.[9]

Problem 3: The final hydrolysis (saponification) step is low-yielding or does not go to completion.

Potential Cause Explanation & Solution
Incomplete Reaction Ester hydrolysis can be sluggish, especially with sterically hindered esters. Solution: Increase the reaction time or temperature (e.g., reflux in aqueous NaOH/EtOH). Use a larger excess of the base (e.g., 3-5 equivalents of NaOH or LiOH). Monitor the reaction by TLC or LCMS until the starting ester is fully consumed.[3]
Product Degradation Nicotinic acids can decarboxylate under excessively harsh heating conditions, although this is less common under typical saponification conditions.[6][7] Solution: Avoid unnecessarily high temperatures. If the product is heat-sensitive, consider using milder conditions, such as room temperature hydrolysis with LiOH in a THF/water mixture over a longer period.
Work-up Issues The product is an amino acid derivative and is soluble in both acidic and basic aqueous solutions. Incorrect pH adjustment during work-up leads to significant loss of product in the aqueous phase. Solution: After hydrolysis, carefully acidify the basic solution with an acid like 1M HCl. The product will precipitate out at its isoelectric point (typically pH 3-4).[13][14] Use a pH meter for accurate adjustment. Cool the mixture in an ice bath to maximize precipitation before filtering.

Visualizing the Mechanism and Troubleshooting

Understanding the core reaction mechanism is key to effective troubleshooting.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Complex Ar-Pd(II)-X(L₂) Complex OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal Ar'-B(OR)₂ PdII_Diaryl Ar-Pd(II)-Ar'(L₂) Complex Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' Product RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield of Final Product Check_Step1 Analyze Suzuki Reaction Crude Start->Check_Step1 Check_Step2 Analyze Hydrolysis Step Start->Check_Step2 If Suzuki step looks clean Incomplete_SM Incomplete Conversion of Halide Check_Step1->Incomplete_SM Yes Byproducts_SM Major Byproducts Formed Check_Step1->Byproducts_SM No, but byproducts present Incomplete_Hyd Ester Remaining Check_Step2->Incomplete_Hyd Yes Purification_Loss Low Isolated Yield After Work-up Check_Step2->Purification_Loss No, hydrolysis complete Sol_Cat Optimize Catalyst, Ligand, Base, Temperature Incomplete_SM->Sol_Cat Sol_Byprod Degas Rigorously, Check Reagent Purity, Adjust Stoichiometry Byproducts_SM->Sol_Byprod Sol_Hyd Increase Time/Temp, Use Stronger Base (LiOH) Incomplete_Hyd->Sol_Hyd Sol_Purify Carefully Adjust pH to 3-4 for Precipitation Purification_Loss->Sol_Purify

Caption: A decision tree for troubleshooting low-yield synthesis.

Optimized Experimental Protocol

This protocol provides a robust starting point for the synthesis, which can be further optimized.

Step 1: Suzuki-Miyaura Coupling of Methyl 6-chloronicotinate with 2-Methoxyphenylboronic acid

Parameter Recommendation Rationale
Reactants Methyl 6-chloronicotinate (1.0 eq)Ester protection prevents side reactions.
2-Methoxyphenylboronic acid (1.2 eq)Slight excess drives the reaction to completion.
Catalyst Pd(PPh₃)₄ (3-5 mol%)A common, effective catalyst for many couplings.
Base K₂CO₃ (2.0-3.0 eq)A moderately strong inorganic base, effective and cost-efficient.
Solvent Dioxane/H₂O (4:1 v/v) or Toluene/EtOH/H₂OBiphasic systems often improve solubility and reaction rates.[1]
Temperature 85-100 °CSufficient thermal energy for efficient catalytic turnover.
Time 12-24 hoursMonitor by TLC or LCMS for completion.

Procedure:

  • To a dry Schlenk flask, add methyl 6-chloronicotinate, 2-methoxyphenylboronic acid, and potassium carbonate.

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Under a positive pressure of inert gas, add the palladium catalyst.

  • Add the degassed solvent mixture via cannula or syringe.

  • Heat the reaction mixture in a preheated oil bath with vigorous stirring.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ester product.

Step 2: Saponification to this compound

Procedure:

  • Dissolve the crude ester from Step 1 in a mixture of THF or Ethanol and water (e.g., 2:1 v/v).

  • Add NaOH (3.0 eq) or LiOH (3.0 eq) and stir the mixture at 60 °C until the reaction is complete (monitor by TLC/LCMS).

  • Cool the mixture to room temperature and remove the organic solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water. Wash once with ethyl acetate or diethyl ether to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and slowly add 1M HCl with stirring to adjust the pH to ~3-4. A white precipitate should form.

  • Continue stirring in the ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash the filter cake with cold water, and dry under vacuum to yield the final product. The product can be further purified by recrystallization from a suitable solvent like ethanol/water if needed.[15]

References

Technical Support Center: Purification of 6-(2-Methoxyphenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-(2-methoxyphenyl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, grounded in scientific principles and field-proven experience.

Introduction: The Purification Labyrinth of a Substituted Nicotinic Acid

This compound, a key building block in pharmaceutical synthesis, often presents unique purification challenges stemming from its synthesis, typically via a Suzuki-Miyaura cross-coupling reaction. The presence of multiple functional groups—a carboxylic acid, a pyridine ring, and a methoxy-substituted phenyl ring—influences its solubility and chromatographic behavior, making the removal of structurally similar impurities a non-trivial task. This guide will equip you with the knowledge to diagnose and resolve these purification hurdles effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My final product of this compound has a persistent yellow or brownish color. What is the cause and how can I remove it?

Q: I've isolated my this compound, but it's not the expected white solid. What are the likely colored impurities?

A: A persistent yellow or brownish hue in your product is a common issue and typically points to the presence of residual palladium catalyst from the Suzuki-Miyaura coupling reaction or highly conjugated organic impurities. Palladium, in its various oxidation states, can be intensely colored and adsorb onto your product.

Troubleshooting Guide:

  • Initial Diagnosis: First, confirm the presence of your desired product and assess the complexity of the impurity profile using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1][2][3] A spot or peak that does not move from the baseline in a non-polar eluent on TLC is often indicative of baseline palladium.

  • Palladium Removal Protocol:

    • Filtration through Celite®: After the reaction work-up, dilute the crude mixture in a suitable solvent (e.g., ethyl acetate, THF) and filter it through a pad of Celite®. This can remove a significant portion of the heterogeneous palladium catalyst.[4][5]

    • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., ethanol or ethyl acetate) at an elevated temperature. Add a small amount of activated carbon (typically 1-5% w/w) and stir for 15-30 minutes. Filter the hot solution through a Celite® pad to remove the carbon and the adsorbed colored impurities. Be aware that activated carbon can also adsorb some of your product, potentially reducing the yield.[6]

    • Thiol-based Scavengers: For tenacious palladium contamination, consider using a scavenger resin. These are functionalized polymers with high affinity for palladium. Stir the crude product in a solution with the scavenger resin for several hours, then filter off the resin.

  • Preventative Measures:

    • Ensure efficient stirring during the reaction to prevent localized overheating and catalyst decomposition, which can lead to the formation of palladium black.

    • Use the minimum effective amount of palladium catalyst. Higher catalyst loading increases the likelihood of residual contamination.

FAQ 2: My TLC/HPLC analysis shows multiple spots/peaks close to my product. What are these impurities and how can I separate them?

Q: I'm seeing impurities with similar polarity to my product. What are the likely culprits from a Suzuki-Miyaura synthesis?

A: In a typical Suzuki-Miyaura coupling between a 6-halonicotinic acid derivative and 2-methoxyphenylboronic acid, several side products with similar polarities to the desired product can form. The most common are:

  • Starting Materials: Unreacted 6-halonicotinic acid and 2-methoxyphenylboronic acid.

  • Homocoupling Products:

    • 2,2'-Dimethoxybiphenyl, from the homocoupling of 2-methoxyphenylboronic acid.[7][8][9]

    • A bipyridine dicarboxylic acid, from the homocoupling of the 6-halonicotinic acid derivative.

  • Protodeboronation Product: Nicotinic acid, if the boronic acid is replaced by a hydrogen atom.

Troubleshooting and Separation Strategies:

  • Acid-Base Extraction: The acidic nature of your product is a powerful tool for separation.

    • Dissolve the crude mixture in an organic solvent like ethyl acetate.

    • Extract with an aqueous base (e.g., 1M NaOH or saturated NaHCO₃ solution). Your product will move into the aqueous layer as its carboxylate salt, while neutral impurities like the homocoupled biphenyl will remain in the organic layer.

    • Separate the layers and acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH of ~3-4 to precipitate your product.

    • Filter the precipitated solid and wash with cold water.

  • Column Chromatography: If acid-base extraction is insufficient, column chromatography is the next step.

    • Stationary Phase: Silica gel is generally effective.

    • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The addition of a small amount of acetic acid (0.5-1%) to the mobile phase can help to sharpen the peaks of carboxylic acids and improve separation.[10]

  • Recrystallization: This is an excellent final purification step.

    • Solvent Selection: The ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Good candidates for this compound include ethanol/water, isopropanol, or ethyl acetate/hexanes mixtures.[6][11][12]

Diagram: General Purification Workflow

Purification Workflow crude Crude Reaction Mixture workup Aqueous Work-up crude->workup extraction Acid-Base Extraction workup->extraction organic_impurities Neutral Organic Impurities (e.g., Homocoupled Biphenyl) extraction->organic_impurities Organic Layer aqueous_product Aqueous Layer (Product as Salt) extraction->aqueous_product Aqueous Layer acidify Acidify to Precipitate aqueous_product->acidify filter Filter & Wash acidify->filter crude_product Crude Solid Product filter->crude_product color_check Check for Color crude_product->color_check charcoal Activated Charcoal Treatment color_check->charcoal Colored purity_check Purity Check (TLC/HPLC) color_check->purity_check Colorless charcoal->purity_check chromatography Column Chromatography purity_check->chromatography Impure pure_product Pure this compound purity_check->pure_product Pure recrystallization Recrystallization chromatography->recrystallization recrystallization->pure_product

Caption: A general workflow for the purification of this compound.

Experimental Protocols

Protocol 1: Optimized Recrystallization
  • Solvent Screening: In small test tubes, test the solubility of a few milligrams of your crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, acetone, water) at room temperature and upon heating.[13][14] Good single-solvent systems will show poor solubility at room temperature and good solubility when hot. For mixed-solvent systems, find a pair where the compound is soluble in one ("solvent") and insoluble in the other ("anti-solvent").

  • Procedure (Ethanol/Water): a. Place the crude this compound in an Erlenmeyer flask. b. Add the minimum amount of hot ethanol required to fully dissolve the solid. c. Slowly add hot water dropwise until the solution becomes slightly turbid. d. Add a few more drops of hot ethanol until the solution is clear again. e. Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. f. Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Develop a TLC method to separate your product from impurities. A good mobile phase will give your product an Rf value of ~0.2-0.4. A mixture of ethyl acetate and hexanes (e.g., 1:1) with 1% acetic acid is a good starting point.

  • Column Packing: Pack a silica gel column with your chosen eluent.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent (like ethyl acetate or DCM), adsorb it onto a small amount of silica gel, and load the dry powder onto the top of the column.

  • Elution: Run the column with your chosen mobile phase, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Diagram: Troubleshooting Decision Tree

Troubleshooting Tree start Crude Product Analysis (TLC/HPLC) q1 Is the product colored? start->q1 a1_yes Treat with Activated Carbon / Scavenger Resin q1->a1_yes Yes q2 Multiple spots/peaks present? q1->q2 No a1_yes->q2 a2_no Proceed to Recrystallization q2->a2_no No q3 Are impurities neutral or basic? q2->q3 Yes final Pure Product a2_no->final a3_yes Perform Acid-Base Extraction q3->a3_yes Yes q4 Are impurities acidic? q3->q4 No a3_yes->q4 a4_yes Perform Column Chromatography q4->a4_yes Yes q4->final No (unlikely) a4_yes->a2_no

Caption: A decision tree for troubleshooting the purification of this compound.

Data Tables

Table 1: Common Impurities in the Synthesis of this compound
ImpurityStructureProbable OriginRecommended Removal Method
6-Chloronicotinic acidCl-Py-COOHUnreacted starting materialAcid-base extraction, Column chromatography
2-Methoxyphenylboronic acidMeO-Ph-B(OH)₂Unreacted starting materialAcid-base extraction, Column chromatography
2,2'-DimethoxybiphenylMeO-Ph-Ph-OMeHomocoupling of boronic acid[7]Acid-base extraction (remains in organic layer)
Bipyridine dicarboxylic acidHOOC-Py-Py-COOHHomocoupling of halo-nicotinic acidColumn chromatography, Recrystallization
Palladium CatalystPd(0) or Pd(II) speciesCatalyst from Suzuki coupling[4][15][16]Filtration through Celite®, Activated carbon, Scavengers
Table 2: Properties of Common Solvents for Purification
SolventPolarity IndexBoiling Point (°C)Use Case
Water10.2100Recrystallization (as anti-solvent or for salts)
Ethanol5.278Recrystallization
Isopropanol4.382Recrystallization
Ethyl Acetate4.477Column chromatography, Recrystallization
Hexanes0.169Column chromatography (as non-polar component), Recrystallization (as anti-solvent)
Dichloromethane3.140Column chromatography (for sample loading)
Acetic Acid6.2118Additive in column chromatography

References

Technical Support Center: Optimizing Palladium Catalysts for Suzuki Coupling of Nicotinic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing palladium-catalyzed Suzuki-Miyaura coupling reactions of nicotinic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The complexities of working with heteroaromatic substrates like nicotinic acids, particularly the potential for catalyst inhibition by the pyridine nitrogen, necessitate a carefully optimized approach.[1] This resource aims to equip you with the knowledge to overcome common experimental hurdles and achieve high-yield, reproducible results.

Troubleshooting Guide

This section addresses specific problems that you may encounter during your experiments. Each issue is presented with probable causes and actionable solutions, grounded in mechanistic principles.

Problem 1: Low or No Conversion to the Desired Product

You've set up your Suzuki coupling reaction with a halogenated nicotinic acid, but analysis of the crude reaction mixture shows primarily unreacted starting materials.

Possible Causes & Solutions

  • Inefficient Oxidative Addition: The first step of the catalytic cycle, the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, can be sluggish, especially for chloro- and bromo-nicotinic acids due to their stronger C-X bonds compared to iodo-nicotinic acids.[2]

    • Solution: Employ a more active catalyst system. Bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos can significantly accelerate the oxidative addition step.[2][3] Consider using a pre-catalyst that readily forms the active Pd(0) species.

  • Catalyst Deactivation/Inhibition: The lone pair of electrons on the pyridine nitrogen of the nicotinic acid can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1] The formation of palladium black, an agglomeration of palladium nanoparticles, is a visual indicator of catalyst deactivation and leads to a loss of catalytic activity.[4][5][6]

    • Solution 1: Increase the reaction temperature. Higher temperatures can sometimes overcome catalyst inhibition and promote the desired catalytic turnover. However, be mindful of potential side reactions.

    • Solution 2: Screen different ligands. The choice of ligand is crucial in preventing catalyst deactivation.[7][8] Bidentate ligands like Xantphos or DPEphos can form more stable complexes with palladium, reducing the likelihood of deactivation.[4]

    • Solution 3: Use a lower catalyst loading. Counterintuitively, lower catalyst concentrations can sometimes prevent the aggregation of palladium nanoparticles that leads to the formation of inactive palladium black.[5]

  • Improper Base Selection: The base plays a critical role in the transmetalation step, activating the boronic acid.[9] An inappropriate base can lead to poor reactivity.

    • Solution: Screen a variety of bases. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used.[2][10] The choice of base can be substrate-dependent, so a small screen is often beneficial. For base-sensitive functional groups, milder bases like KF may be employed.[9]

  • Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, which can also promote undesired homocoupling.[11]

    • Solution: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[1] Degas all solvents and reagents thoroughly before use by methods such as freeze-pump-thaw or by bubbling with an inert gas.[4]

Problem 2: Significant Formation of Side Products

Your reaction yields a mixture of products, complicating purification and reducing the yield of the desired compound.

Possible Causes & Solutions

  • Protodeboronation: This is the protonolysis of the boronic acid, where the C-B bond is cleaved and replaced by a C-H bond, leading to the formation of the arene corresponding to your boronic acid.[12] This side reaction is often promoted by aqueous basic conditions and elevated temperatures.[12]

    • Solution 1: Use a less nucleophilic base or reduce the amount of water in the reaction.

    • Solution 2: Employ more stable boronic acid derivatives, such as pinacol esters (BPin) or MIDA boronates, which slowly release the boronic acid into the reaction medium, keeping its concentration low and minimizing protodeboronation.[12]

    • Solution 3: Increase the rate of the desired cross-coupling reaction by using a more active catalyst system, which will outcompete the rate of protodeboronation.[12] Bulky phosphine ligands can sometimes paradoxically promote protodeboronation, so careful ligand selection is key.[13]

  • Homocoupling of Boronic Acid: Two molecules of the boronic acid can couple to form a symmetrical biaryl byproduct. This is often caused by the presence of oxygen or Pd(II) species.[11]

    • Solution: As with low conversion, rigorous exclusion of oxygen is critical. Ensure your palladium source is of high quality and that the pre-catalyst is effectively reduced to the active Pd(0) species.

Problem 3: Reaction Stalls or is Sluggish with Chloronicotinic Acids

You are using a chloronicotinic acid derivative, and the reaction is either extremely slow or does not proceed to completion.

Possible Causes & Solutions

  • High C-Cl Bond Dissociation Energy: The carbon-chlorine bond is significantly stronger than carbon-bromine or carbon-iodine bonds, making the oxidative addition step much more challenging.[2][6]

    • Solution: This is a common issue with aryl chlorides. The use of highly active, specialized catalyst systems is often necessary.[14] Catalyst systems based on bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) are typically required to achieve good yields with these less reactive substrates.[6] Higher reaction temperatures and longer reaction times may also be necessary.[15]

Frequently Asked Questions (FAQs)

Q1: Which halogen on the nicotinic acid is best to use?

A1: The reactivity of halonicotinic acids in Suzuki coupling follows the general trend: Iodo > Bromo > Chloro.[2]

  • Iodonicotinic acids are the most reactive and often allow for milder reaction conditions and shorter reaction times.

  • Bromonicotinic acids offer a good balance of reactivity and stability.[2]

  • Chloronicotinic acids are the least reactive and typically require more forcing conditions and highly active catalyst systems.[2]

The choice often depends on the availability and cost of the starting material, as well as the desired reactivity.

Q2: What is the role of the ligand in the Suzuki coupling of nicotinic acids?

A2: The ligand plays a multifaceted and critical role:

  • Stabilizes the Palladium Catalyst: The ligand prevents the aggregation of palladium atoms into inactive palladium black.[4]

  • Modulates Reactivity: Electron-rich and bulky ligands increase the electron density on the palladium center, which facilitates the rate-limiting oxidative addition step, especially with less reactive aryl chlorides.[3][6]

  • Influences Reductive Elimination: The ligand also plays a role in the final step of the catalytic cycle, the reductive elimination that forms the desired C-C bond and regenerates the active catalyst.

Q3: How do I choose the right palladium source?

A3: Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed complexes like Pd(PPh₃)₄ or Pd(dppf)Cl₂.

  • Pd(OAc)₂ and Pd₂(dba)₃ are Pd(II) and Pd(0) sources, respectively, that require the addition of a ligand to form the active catalyst in situ.

  • Pd(PPh₃)₄ is a Pd(0) complex that can be used directly but may not be active enough for challenging substrates.

  • Pd(dppf)Cl₂ is a stable Pd(II) pre-catalyst that is readily reduced to the active Pd(0) species under the reaction conditions.

For challenging couplings, using a pre-catalyst that ensures efficient generation of the active Pd(0) species is often advantageous.

Q4: Can water be used as a solvent?

A4: Yes, Suzuki couplings are known for their tolerance to water, and in many cases, aqueous solvent mixtures (e.g., toluene/water, dioxane/water) are beneficial.[16][17] Water can help to dissolve the inorganic base and facilitate the transmetalation step. However, the presence of too much water, especially with a strong base and high temperatures, can promote protodeboronation.[12]

Experimental Protocols & Data

Generalized Experimental Protocol for Suzuki Coupling of 5-Bromonicotinic Acid

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • 5-Bromonicotinic acid (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane/Water 4:1 mixture, 0.1 M)

Procedure:

  • Inert Atmosphere Setup: To a dry Schlenk flask, add 5-bromonicotinic acid, the arylboronic acid, the palladium catalyst, and the base.

  • Degassing: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.[1]

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and acidify to a pH of ~4-5 with 1M HCl to protonate the nicotinic acid product.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.[2]

Data Summary: Ligand Performance Comparison

The following table summarizes the performance of different phosphine ligands in the Suzuki coupling of 6-bromonicotinonitrile with phenylboronic acid, illustrating the significant impact of ligand choice on reaction efficiency.[3]

LigandCatalyst SystemYield (%)
PPh₃Pd(PPh₃)₄45
PCy₃Pd(OAc)₂/PCy₃60
SPhosPd₂(dba)₃/SPhos95
XPhosPd₂(dba)₃/XPhos98

Conditions: 6-Bromonicotinonitrile (1 mmol), phenylboronic acid (1.2 mmol), K₃PO₄ (2 mmol), Pd source (2 mol%), Ligand (4 mol%), Dioxane, 100 °C, 12 h. Data is representative and sourced from typical outcomes in the literature.[3]

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl Ar-Pd(II)-X L₂ Pd0->PdII_Aryl Ar-X OxAdd Oxidative Addition PdII_Diaryl Ar-Pd(II)-Ar' L₂ PdII_Aryl->PdII_Diaryl [Ar'B(OH)₃]⁻ Transmetalation Transmetalation PdII_Diaryl->Pd0 Product Ar-Ar' (Product) PdII_Diaryl->Product RedElim Reductive Elimination ArylHalide Ar-X (Nicotinic Acid Derivative) BoronicAcid Ar'-B(OH)₂ Base Base (e.g., K₂CO₃) Troubleshooting_Workflow Start Low/No Conversion CheckInert Verify Inert Atmosphere (Degas Solvents) Start->CheckInert ScreenLigands Screen Electron-Rich, Bulky Ligands (e.g., SPhos) CheckInert->ScreenLigands If problem persists IncreaseTemp Increase Reaction Temperature ScreenLigands->IncreaseTemp If still low yield Success Successful Reaction ScreenLigands->Success Often solves issue ScreenBases Screen Bases (K₂CO₃, K₃PO₄, Cs₂CO₃) IncreaseTemp->ScreenBases If still low yield IncreaseTemp->Success May solve issue CheckCatalyst Consider a More Active Pre-catalyst ScreenBases->CheckCatalyst If still low yield ScreenBases->Success May solve issue CheckCatalyst->Success Leads to

References

Technical Support Center: Troubleshooting Low Reactivity of 2-Chloronicotinic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low reactivity of 2-chloronicotinic acid. Instead of a generic overview, we will directly address specific experimental issues in a question-and-answer format, providing field-proven insights and the underlying scientific principles for each recommendation.

The Core Challenge: Why is 2-Chloronicotinic Acid a Difficult Substrate?

Before diving into troubleshooting, it's crucial to understand the inherent chemical properties of 2-chloronicotinic acid that make it a challenging substrate for cross-coupling reactions. Several factors conspire to reduce its reactivity compared to other aryl halides.

  • Low Halide Reactivity: In palladium-catalyzed cross-coupling, the first and often rate-limiting step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[1][2] The general reactivity trend for this step is C-I > C-Br > C-Cl.[3] The C-Cl bond is significantly stronger and less polarizable, making this initial activation step sluggish.

  • Electronic Deactivation: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. Furthermore, the carboxylic acid is a strong electron-withdrawing group, which further deactivates the C-Cl bond towards oxidative addition.

  • Catalyst Inhibition: The Lewis basic lone pair on the pyridine nitrogen can coordinate to the palladium catalyst. This coordination can stabilize the catalyst to the point of deactivation, preventing it from participating in the catalytic cycle.[4][5]

G cluster_0 Challenges with 2-Chloronicotinic Acid Substrate 2-Chloronicotinic Acid Challenge1 Strong C-Cl Bond (Slow Oxidative Addition) Substrate->Challenge1 Issue 1 Challenge2 Electron-Deficient Ring (Deactivated System) Substrate->Challenge2 Issue 2 Challenge3 Pyridine Nitrogen (Catalyst Inhibition) Substrate->Challenge3 Issue 3 Catalyst Pd(0) Catalyst Challenge1->Catalyst Hinders Challenge3->Catalyst Coordinates & Inhibits

Caption: Key factors contributing to the low reactivity of 2-chloronicotinic acid.

Frequently Asked Questions & Troubleshooting Guides
Q1: My Suzuki-Miyaura coupling with 2-chloronicotinic acid and an arylboronic acid is failing or giving very low yield. What are the most common failure points and how can I fix them?

This is the most common issue researchers face. A standard Suzuki-Miyaura protocol that works for aryl bromides will often fail for 2-chloronicotinic acid.[6] The primary culprit is the slow oxidative addition step.

Answer:

Your standard conditions are likely insufficient to overcome the high activation barrier of the C-Cl bond. You need to employ a more robust catalytic system and optimize your reaction conditions.

Troubleshooting Steps:

  • Re-evaluate Your Catalyst and Ligand: This is the most critical factor. Standard ligands like PPh₃ are often ineffective. You must switch to more electron-rich and sterically hindered phosphine ligands or N-heterocyclic carbenes (NHCs) that are specifically designed to promote the oxidative addition of aryl chlorides.[3][6]

    • Buchwald Ligands: These are the go-to choice. Ligands like SPhos, XPhos, and RuPhos are highly effective for coupling aryl chlorides. They possess the steric bulk and electron-donating properties to facilitate the oxidative addition and subsequent steps.

    • NHC Ligands: N-Heterocyclic carbene ligands (e.g., IPr, SIPr) can also be highly effective, sometimes outperforming phosphines for specific substrates.[7]

  • Strengthen Your Base: The choice of base is critical. While Na₂CO₃ or K₂CO₃ might be sufficient for bromides, chlorides often require stronger bases to facilitate the transmetalation step.

    • Recommended Bases: K₃PO₄, Cs₂CO₃, or even alkoxides like NaOt-Bu can be more effective. Be mindful that strong bases can promote side reactions, so optimization is key. Using aqueous base solutions is common, but anhydrous conditions with specific bases like potassium trimethylsilanolate (TMSOK) can sometimes improve rates.[8]

  • Increase the Temperature: The oxidative addition to a C-Cl bond has a higher activation energy. Increasing the reaction temperature to 80-120 °C is often necessary. Use a high-boiling point solvent like dioxane, toluene, or DMF.

  • Check for Protodeboronation: A common side reaction is the cleavage of the C-B bond of your boronic acid by water or other protic sources, especially under basic conditions.[2][4] If you see significant formation of the corresponding arene from your boronic acid, consider using a boronic ester (e.g., a pinacol ester) which can be more stable.

Recommended Starting Conditions for Suzuki-Miyaura Coupling

ComponentRecommendationRationale
Pd Precatalyst Pd₂(dba)₃ or Pd(OAc)₂ (2-5 mol%)Standard, reliable Pd(0) or Pd(II) sources.
Ligand SPhos, XPhos, or RuPhos (1.1-1.2 eq. to Pd)Electron-rich, bulky ligands to promote C-Cl activation.[3]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Stronger, non-nucleophilic base to facilitate transmetalation.
Solvent 1,4-Dioxane/H₂O (e.g., 10:1) or Toluene/H₂OHigh-boiling aprotic solvents are generally effective.[1]
Temperature 100-110 °CProvides necessary energy to overcome the activation barrier.
Q2: I'm attempting a Buchwald-Hartwig amination with 2-chloronicotinic acid, but the reaction is sluggish and incomplete. How can I drive it to completion?

The Buchwald-Hartwig amination of aryl chlorides is a well-established but challenging transformation.[9][10] Similar to the Suzuki coupling, the key is activating the C-Cl bond and ensuring the catalytic cycle proceeds efficiently.

Answer:

The challenges are analogous to C-C coupling: slow oxidative addition and potential catalyst inhibition. The choice of ligand and base is paramount for success.

Troubleshooting Steps:

  • Employ a Specialized Ligand: First-generation ligands are not suitable. You need modern, sterically demanding ligands.

    • Josiphos-type and Buchwald Biarylphosphine Ligands: Ligands like BrettPhos and RuPhos are exceptionally effective for C-N bond formation involving challenging substrates.[11][12] They promote both the oxidative addition and the final reductive elimination step.

    • Pre-catalysts: Using pre-formed palladium pre-catalysts (e.g., BrettPhos Pd G3 or G4) can improve reproducibility and activity by ensuring the formation of the active Pd(0) species.[12]

  • Use a Strong, Non-Nucleophilic Base: The base deprotonates the amine, allowing it to coordinate to the palladium center.[13] Strong bases are required.

    • Recommended Bases: Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LHMDS) are the most common and effective bases for this transformation.[13] K₃PO₄ can sometimes be used for more sensitive substrates but is generally less reactive.

  • Solvent Choice is Key: Anhydrous, aprotic polar solvents are typically used.

    • Recommended Solvents: Toluene, 1,4-dioxane, or tert-butanol (t-BuOH) are excellent choices.

Generalized Protocol for Buchwald-Hartwig Amination

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-chloronicotinic acid (1.0 equiv), the amine (1.1-1.5 equiv), and the base (e.g., NaOt-Bu, 1.5-2.0 equiv).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., BrettPhos, 4.4 mol%). If using a pre-formed catalyst like BrettPhos Pd G4, add it directly (2-5 mol%).[12]

  • Solvent and Heating: Add the degassed, anhydrous solvent (e.g., Toluene or Dioxane) via syringe. Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

  • Workup: After cooling, carefully quench the reaction with saturated aqueous NH₄Cl. Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate).

Q3: Are Sonogashira or Heck couplings viable options for 2-chloronicotinic acid?

Answer:

While possible, these reactions are significantly more challenging than with the corresponding bromo- or iodo-derivatives.

  • Sonogashira Coupling: The standard Sonogashira reaction, which couples an aryl halide with a terminal alkyne, is often inefficient for aryl chlorides.[14][15] The traditional Pd/Cu co-catalyst system struggles with the C-Cl bond activation. Success often requires specialized ligand systems (e.g., bulky phosphines) and higher temperatures. Copper-free Sonogashira protocols may offer an alternative but still require careful optimization.[15]

  • Heck Reaction: The Heck reaction, coupling with an alkene, is also difficult with aryl chlorides.[16][17][18] High temperatures and specialized, often phosphine-free, catalyst systems are typically required to achieve reasonable yields.[16][19]

For both reactions, if you are not obtaining the desired product, the first and most practical step is to synthesize the 2-bromo or 2-iodonicotinic acid precursor, as the reactivity will be substantially higher.

Q4: My palladium-based systems are consistently failing. Are there alternative metal catalysts I should consider?

Answer:

Absolutely. If optimized palladium systems are not providing satisfactory results, Nickel catalysis is a powerful alternative for activating unreactive aryl chlorides.[20]

Why Nickel?

Nickel catalysts operate through different mechanistic pathways, often involving single-electron transfer (SET) and Ni(I)/Ni(III) catalytic cycles, which can be more effective for C-Cl bond cleavage.[20] Nickel is also more earth-abundant and less expensive than palladium.[21]

Recommended Approach: Nickel-Catalyzed Cross-Electrophile Coupling

This approach is particularly useful for forming C(sp²)-C(sp³) bonds. A notable example is the coupling of 2-chloropyridines with alkyl bromides.[22][23]

  • Typical Conditions: These reactions often use a simple nickel source (e.g., NiCl₂·glyme), a bipyridine or phenanthroline-based ligand (e.g., bathophenanthroline), and a stoichiometric reductant like Zinc or Manganese powder in a polar aprotic solvent like DMF or DMA.[22][23][24]

G cluster_0 Troubleshooting Workflow Start Low Yield with 2-Chloronicotinic Acid Check_Pd Using Modern Pd Catalyst? (e.g., Buchwald Ligands) Start->Check_Pd Optimize Optimize Base, Solvent, Temp (e.g., K3PO4, Dioxane, 110°C) Check_Pd->Optimize Yes Consider_Ni Switch to Ni-Catalysis (e.g., NiCl2/Ligand/Reductant) Check_Pd->Consider_Ni No Optimize->Consider_Ni Still Fails Success Reaction Successful Optimize->Success Works Consider_Ni->Success Works Alternative Consider Alternative Strategy (e.g., Decarboxylative Coupling) Consider_Ni->Alternative Fails

Caption: A logical workflow for troubleshooting cross-coupling reactions.

Q5: The carboxylic acid itself seems to be causing issues, possibly through decarboxylation or chelation. Are there strategies that work around this functional group?

Answer:

Yes, this is an excellent insight. The carboxylic acid can indeed be problematic. At high temperatures, decarboxylation can be a competing pathway.[25] An innovative alternative is to embrace this reactivity through decarboxylative cross-coupling .

Decarboxylative Cross-Coupling Strategy

Instead of viewing the carboxylic acid as a spectator group, this strategy uses it as a synthetic handle. The C-COOH bond is cleaved (releasing CO₂) to generate an arylmetal or aryl radical intermediate, which then participates in the coupling.[25][26]

  • Decarboxylative Borylation: The carboxylic acid can be converted into a boronic ester in situ. This is a powerful method that transforms the unreactive chloro-acid into a more reactive borylated intermediate, which can then be used in a subsequent one-pot Suzuki-Miyaura coupling.[27] This approach effectively inverts the conventional reactivity.

  • Redox-Active Esters: The carboxylic acid can be converted into a redox-active ester (e.g., using N-hydroxy-tetrachlorophthalimide, TCNHPI). This ester can then undergo nickel-catalyzed decarboxylative coupling with boronic acids.[28] This method is especially powerful for generating C(sp²)-C(sp³) bonds.

These advanced strategies bypass the need for direct C-Cl bond activation, leveraging the carboxylic acid group as a key reactive partner.[29][30][31]

References

Technical Support Center: Managing Poor Solubility of 6-(2-Methoxyphenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-(2-Methoxyphenyl)nicotinic acid. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility challenges associated with this compound in common experimental assays. Our goal is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols required to generate reliable and reproducible data.

Understanding the Molecule: Why is Solubility a Challenge?

This compound (MW: 229.23 g/mol ) presents a classic solubility challenge due to its molecular structure.[1][2][3] It possesses both a lipophilic methoxyphenyl ring and an ionizable pyridinyl-carboxylic acid moiety. This amphipathic nature, combined with its crystalline solid form, often leads to poor aqueous solubility under neutral pH conditions.

The key to managing its solubility lies in understanding its ionizable groups:

  • Carboxylic Acid Group (-COOH): This acidic group will be predominantly in its neutral, less soluble form (R-COOH) at low pH. As the pH increases above its acid dissociation constant (pKa), it will deprotonate to its anionic, more soluble carboxylate form (R-COO⁻).

  • Pyridine Nitrogen: This basic group will be in its neutral, less soluble form at high pH. As the pH drops below its pKa, it will protonate to its cationic, more soluble pyridinium form.

Therefore, the compound's solubility is highly pH-dependent, exhibiting a "U-shaped" curve with the lowest solubility at its isoelectric point and increasing solubility in both acidic and alkaline conditions.[4]

Frequently Asked Questions (FAQs)

Q1: I can't dissolve my this compound in aqueous buffer (e.g., PBS pH 7.4). What should I do first?

A1: Direct dissolution in neutral aqueous buffers is highly unlikely to succeed. The recommended first step is to prepare a concentrated stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power for a wide range of organic molecules.[5][6] Aim for a high concentration (e.g., 10-50 mM) to minimize the final solvent concentration in your assay.

Q2: My compound dissolves in DMSO, but it precipitates immediately when I dilute it into my aqueous assay buffer. Why is this happening?

A2: This is a classic "solubility crash." While the compound is soluble in 100% DMSO, the aqueous buffer creates an environment where it is no longer soluble at that concentration. The key is to ensure the final concentration in the assay is below the compound's aqueous solubility limit under those specific buffer conditions (pH, temperature, etc.).

Q3: What is the maximum concentration of DMSO I can use in my assay?

A3: This is highly dependent on the assay type, especially for cell-based assays.

  • Biochemical/Enzymatic Assays: Many enzymes can tolerate DMSO up to 1-5% (v/v), but this must be validated. Always run a vehicle control (buffer + same percentage of DMSO) to check for solvent effects on enzyme activity.

  • Cell-Based Assays: Most cell lines are sensitive to DMSO. A final concentration of ≤0.5% (v/v) is a widely accepted starting point, with ≤0.1% (v/v) being ideal to minimize cytotoxicity and off-target effects.[7][8][9][10] Exceeding 1% DMSO can lead to cell stress, membrane permeabilization, and altered gene expression, confounding your results.[7][8][11]

Q4: Can I use sonication or heat to dissolve the compound?

A4: Gentle warming (e.g., 37°C) and brief sonication can help dissolve the compound in the initial organic solvent (like DMSO). However, use these methods with caution. Do not overheat, as it can degrade the compound. These methods will not solve the underlying problem of poor solubility in the final aqueous buffer and may lead to the formation of a supersaturated solution that will precipitate over time.

In-Depth Troubleshooting Guides

Guide 1: Preparing a Stable, Concentrated Stock Solution

This protocol outlines the primary method for preparing a stock solution.

Objective: To create a high-concentration stock solution that can be serially diluted for assays.

Protocol:

  • Solvent Selection: Start with 100% high-purity, anhydrous DMSO.

  • Weighing: Accurately weigh the desired amount of this compound in a suitable vial.

  • Dissolution: Add the calculated volume of DMSO to achieve the target concentration (e.g., 20 mM).

  • Mixing: Vortex thoroughly for 1-2 minutes.

  • Aid Dissolution (If Necessary): If the compound does not fully dissolve, use a water bath sonicator for 5-10 minutes or warm the vial to 37°C for 10-15 minutes, vortexing intermittently.

  • Visual Inspection: Ensure the solution is clear with no visible particulates.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Guide 2: Preventing Precipitation in Aqueous Assay Buffers

This section provides strategies to maintain compound solubility upon dilution from the DMSO stock into the final aqueous assay medium.

This is the most effective strategy for ionizable compounds. By shifting the pH away from the isoelectric point, you can dramatically increase solubility by ionizing the molecule.

Principle: The Henderson-Hasselbalch equation dictates the ratio of ionized to un-ionized species in a solution.[12][13][14] For a weak acid like the carboxylic acid moiety, solubility increases as the pH rises above its pKa.[15][16]

Protocol:

  • Determine Feasible pH Range: Identify a pH range that is compatible with your assay system (e.g., enzyme stability, cell viability).

  • Prepare Alkaline Buffer: Prepare your assay buffer at a higher pH. For this compound, a pH of 8.0-8.5 will help ensure the carboxylic acid is deprotonated and charged (R-COO⁻), increasing solubility.

  • Test Dilution: Perform a small-scale test by diluting your DMSO stock into the pH-adjusted buffer. Visually inspect for precipitation immediately and after a period relevant to your assay duration (e.g., 1 hour).

  • Control Experiment: Crucially, run a control to confirm that the altered pH does not negatively impact your assay's performance (e.g., enzyme activity, cell health).

If pH adjustment is not possible or insufficient, co-solvents or solubilizing excipients can be used.[17][18][19][20]

1. Co-solvents:

  • Description: Water-miscible organic solvents that, when added to the assay buffer, increase its overall solubilizing capacity.[21][22]

  • Examples: Polyethylene glycol (PEG 300/400), propylene glycol.[23]

  • Implementation: Add a small percentage (e.g., 1-5%) of the co-solvent to your final assay buffer.

  • Caution: Co-solvents can affect biological systems. A vehicle control containing the co-solvent is mandatory.

2. Cyclodextrins:

  • Description: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, forming an "inclusion complex" that is water-soluble.[24][25][26][27][28]

  • Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).

  • Implementation: Dissolve the cyclodextrin in the assay buffer first, then add the compound's DMSO stock. The final concentration of cyclodextrin often ranges from 1-10 mM.

  • Benefit: Generally well-tolerated in cell-based assays compared to higher concentrations of organic solvents.[29]

Solubilization Strategy Mechanism of Action Typical Final Concentration Key Consideration
DMSO Organic Solvent<0.5% (cells), <5% (biochemical)Potential for cytotoxicity and assay interference.[7][8][9][10]
pH Adjustment Increases ionization of the moleculepH 8.0 - 8.5Must be compatible with the biological assay system.
Co-solvents (e.g., PEG 400) Increases the polarity of the bulk solvent1 - 5% (v/v)Must test for effects on the assay (e.g., enzyme inhibition).
Cyclodextrins (e.g., HP-β-CD) Encapsulates the hydrophobic molecule1 - 10 mMCan sometimes extract cholesterol from cell membranes at high concentrations.

Visualization of Experimental Workflow

Below is a decision-making workflow for addressing the solubility of this compound.

Solubility_Workflow cluster_solutions Troubleshooting Strategies start Start: Prepare 20 mM stock in 100% DMSO check_precip Does compound precipitate in assay buffer at final conc.? start->check_precip lower_conc Lower final compound concentration check_precip->lower_conc Yes proceed Proceed with Experiment check_precip->proceed No adjust_ph Adjust buffer pH to 8.0-8.5 lower_conc->adjust_ph If still precipitates or conc. is too low validate Validate Assay Performance: - Run vehicle controls - Check for assay interference lower_conc->validate add_excipient Add solubilizing excipient (e.g., 5 mM HP-β-CD) adjust_ph->add_excipient If pH change is not compatible with assay adjust_ph->validate add_excipient->validate validate->proceed

Caption: Decision tree for troubleshooting compound solubility.

References

Technical Support Center: Refining Crystallization Methods for 6-(2-Methoxyphenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 6-(2-Methoxyphenyl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for obtaining high-quality crystals of this compound. As a Senior Application Scientist, my goal is to blend theoretical principles with practical, field-tested insights to help you overcome common challenges in your crystallization experiments.

I. Understanding the Molecule: this compound

Before diving into troubleshooting, it's crucial to understand the physicochemical characteristics of this compound. Its structure, featuring a nicotinic acid core and a methoxyphenyl group, presents both opportunities and challenges for crystallization. The carboxylic acid and pyridine nitrogen provide hydrogen bonding sites, which are excellent for forming stable crystal lattices.[1][2] However, the rotational freedom between the two aromatic rings can introduce conformational variability, potentially leading to polymorphism.[3][4][5]

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the crystallization of this compound in a question-and-answer format.

Q1: My compound is "oiling out" instead of crystallizing. What's happening and how can I fix it?

A1: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal. This typically happens when the solution is supersaturated at a temperature above the melting point of the solid form in that solvent, or if the rate of cooling is too rapid for nucleation and crystal growth to occur in an orderly fashion.[6][7]

Causality: The methoxyphenyl group can increase the lipophilicity of the molecule, potentially leading to a lower melting point or a higher affinity for certain organic solvents, making it prone to oiling out. Rapid cooling doesn't allow sufficient time for the molecules to orient themselves into a crystal lattice.

Troubleshooting Steps:

  • Reduce the Cooling Rate: Slow cooling is paramount. After dissolving the compound in a minimal amount of hot solvent, allow the flask to cool to room temperature undisturbed on a benchtop, insulated with glass wool or a similar material. Subsequently, you can move it to a refrigerator and then a freezer to maximize yield.

  • Use a Higher Volume of Solvent: While it may decrease your overall yield, using a slightly larger volume of the hot solvent can lower the supersaturation level, giving the molecules more time to arrange themselves into crystals upon cooling.[6]

  • Change the Solvent or Use a Co-solvent System: If the issue persists, your compound may be too soluble in the chosen solvent. Consider a solvent in which the compound has slightly lower solubility at elevated temperatures. Alternatively, an anti-solvent system can be effective. Dissolve the compound in a "good" solvent and slowly add a "poor" solvent (an anti-solvent) in which the compound is insoluble until turbidity is observed. Then, warm the solution until it becomes clear and allow it to cool slowly. A common pair for carboxylic acids is ethanol-water or acetone-water.[8]

  • Seed the Solution: If you have a few crystals from a previous attempt, adding a single "seed" crystal to the supersaturated solution can provide a template for further crystal growth and bypass the difficult nucleation step.

Q2: I'm getting very fine needles or a powder instead of larger, well-defined crystals. How can I improve crystal size?

A2: The formation of fine particles is often a result of rapid nucleation and crystal growth, which can be caused by high levels of supersaturation or agitation.

Causality: A high degree of supersaturation leads to the rapid formation of many crystal nuclei simultaneously, leaving less solute available for the growth of each individual crystal.

Troubleshooting Steps:

  • Slow Down the Crystallization Process: As with oiling out, slower cooling is key. A slower temperature gradient reduces the level of supersaturation at any given time, favoring the growth of existing crystals over the formation of new nuclei.

  • Reduce the Concentration: Using a slightly more dilute solution can help to slow down the crystal growth process.

  • Vapor Diffusion: This is an excellent technique for growing large, high-quality crystals. Dissolve your compound in a good solvent and place this solution in a small, open vial. Place this vial inside a larger, sealed container that contains a poor solvent (anti-solvent). The vapor of the anti-solvent will slowly diffuse into the solution of your compound, gradually reducing its solubility and promoting slow crystal growth.

Q3: My final product has a yellowish tint. How can I remove colored impurities?

A3: A yellowish tint suggests the presence of impurities. Aromatic compounds, in particular, can be susceptible to oxidation or may retain colored byproducts from the synthesis.

Causality: Colored impurities are often highly conjugated organic molecules that can become trapped in the crystal lattice during crystallization.

Troubleshooting Steps:

  • Activated Charcoal Treatment: After dissolving your crude product in the hot solvent, add a small amount of activated charcoal (about 1-2% of the solute weight) to the solution. The charcoal will adsorb the colored impurities. Keep the solution hot and swirl it for a few minutes.

  • Hot Filtration: It is critical to perform a hot filtration to remove the charcoal while the solution is still hot.[9] If the solution cools during this step, your product will crystallize prematurely on the filter paper, leading to significant loss of yield. Use a pre-heated funnel and filter flask for this step.

  • Multiple Recrystallizations: A single crystallization may not be sufficient to remove all impurities. A second recrystallization from the same or a different solvent system can significantly improve purity.

Q4: I have a very low yield after recrystallization. What are the common causes and solutions?

A4: Low yield is a frequent issue in crystallization and can stem from several factors.

Causality: The most common reasons for low yield are using too much solvent, premature crystallization during hot filtration, or incomplete crystallization from the mother liquor.

Troubleshooting Steps:

  • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the compound. This ensures the solution becomes supersaturated upon cooling, maximizing the amount of product that crystallizes out.

  • Prevent Premature Crystallization: As mentioned, ensure your filtration apparatus is hot when dealing with activated charcoal to prevent your product from crashing out on the filter paper.

  • Cool the Mother Liquor Thoroughly: Ensure the solution has been cooled to a low enough temperature for a sufficient amount of time to allow for maximum crystal formation. An ice bath or refrigeration after slow cooling to room temperature is often beneficial.

  • Recover from the Mother Liquor: It's possible to recover more product from the mother liquor by evaporating some of the solvent to increase the concentration and then re-cooling. Be aware that this second crop of crystals may be less pure than the first.

Q5: I suspect I have different crystal forms (polymorphs). How can I confirm this and control the outcome?

A5: Nicotinic acid and its derivatives are known to exhibit polymorphism, where the same molecule crystallizes into different solid-state forms with distinct physical properties.[3][10][11] This can be influenced by factors like solvent, cooling rate, and temperature.

Causality: Conformational flexibility, such as the rotation between the phenyl and pyridine rings in this compound, can lead to different packing arrangements in the crystal lattice.[4][5]

Troubleshooting and Control:

  • Characterization: Use techniques like Differential Scanning Calorimetry (DSC) to identify different melting points, X-ray Powder Diffraction (XRPD) to see different diffraction patterns, or microscopy to observe different crystal habits.

  • Solvent Screening: Perform crystallization experiments with a variety of solvents (polar, non-polar, protic, aprotic) to see if different crystal forms are produced.

  • Control Cooling Rate: A rapid cooling process may yield a metastable polymorph, while slow cooling is more likely to produce the thermodynamically stable form.

  • Temperature Control: The temperature at which crystallization occurs can also influence the resulting polymorph.

III. Experimental Protocols

Protocol 1: Standard Recrystallization by Slow Cooling
  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and bring the mixture to a boil with gentle swirling. Continue adding small portions of the hot solvent until the solid just dissolves.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat source, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • (Optional) Hot Filtration: If charcoal was used, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[9]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To promote slower cooling, the flask can be insulated.[8] Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Anti-Solvent Crystallization
  • Dissolution: Dissolve the crude compound in a minimum amount of a "good" solvent (one in which it is highly soluble).

  • Addition of Anti-Solvent: Slowly add a "poor" solvent (an "anti-solvent" in which the compound is insoluble) dropwise until the solution becomes slightly turbid.

  • Clarification: Gently warm the solution until the turbidity disappears.

  • Crystallization: Cover the container and allow it to cool slowly to room temperature and then, if needed, in a refrigerator.

  • Isolation and Drying: Follow steps 6-8 from Protocol 1.

IV. Data Presentation

Table 1: Potential Solvents for Crystallization of this compound
SolventBoiling Point (°C)PolarityNotes
Ethanol78Polar ProticOften a good choice for aromatic carboxylic acids. Can be used in a co-solvent system with water.[8]
Isopropanol82Polar ProticSimilar to ethanol, but less volatile.
Acetone56Polar AproticGood solvent, but its low boiling point can lead to rapid evaporation and crashing out.
Ethyl Acetate77Moderately PolarMay be a suitable single solvent.
Toluene111Non-polarCan be effective for less polar compounds or as part of a co-solvent system.
Acetonitrile82Polar AproticA versatile solvent for a range of polarities.
Water100Very PolarLikely a poor solvent on its own, but excellent as an anti-solvent with alcohols or acetone.[8]

V. Visualizations

Diagram 1: Crystallization Troubleshooting Workflow

G start Start Crystallization oil Compound Oils Out? start->oil fine Fine Powder/Needles? oil->fine No slow_cool Decrease Cooling Rate Use More Solvent oil->slow_cool Yes yield Low Yield? fine->yield No fine->slow_cool Yes color Colored Crystals? yield->color No min_solvent Use Minimum Hot Solvent Cool Thoroughly yield->min_solvent Yes success High-Quality Crystals color->success No charcoal Use Activated Charcoal & Hot Filtration color->charcoal Yes change_solvent Change Solvent or Use Anti-Solvent slow_cool->change_solvent seed Add Seed Crystal change_solvent->seed seed->oil charcoal->color min_solvent->yield

Caption: A workflow diagram for troubleshooting common crystallization issues.

Diagram 2: Logic of Solvent Selection

G A Start: Crude this compound B Test Solubility in Various Solvents A->B C Is it highly soluble at room temp? B->C D Is it poorly soluble even when hot? C->D No G Good solvent. Consider for anti-solvent system. C->G Yes E Good potential single solvent. Proceed to crystallization. D->E No F Poor solvent. Consider for anti-solvent use. D->F Yes

References

Validation & Comparative

comparing the efficacy of 6-(2-Methoxyphenyl)nicotinic acid with other PIM kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of oncology drug discovery, the Proviral Integration site for Moloney murine leukemia virus (PIM) kinases have emerged as a compelling therapeutic target. This family of constitutively active serine/threonine kinases, comprising PIM1, PIM2, and PIM3, plays a pivotal role in regulating cell survival, proliferation, and apoptosis.[1] Their overexpression is a frequent hallmark of a spectrum of hematological and solid tumors, making them an attractive focal point for therapeutic intervention.[2] This guide offers a comparative analysis of the efficacy of various PIM kinase inhibitors, with a particular focus on contextualizing the potential of novel chemical scaffolds.

While specific preclinical data for 6-(2-Methoxyphenyl)nicotinic acid as a PIM kinase inhibitor is not extensively available in the public domain, we will delve into the performance of well-characterized inhibitors to provide a robust comparative framework. This analysis will be grounded in experimental data and will illuminate the critical parameters for evaluating PIM kinase-targeted therapies.

The PIM Kinase Signaling Axis: A Central Node in Cancer Progression

PIM kinases are downstream effectors of numerous cytokine and growth factor signaling pathways, most notably the JAK/STAT pathway.[3][4] Once expressed, they phosphorylate a diverse array of downstream substrates, thereby orchestrating a pro-survival and pro-proliferative cellular program. Key substrates include the pro-apoptotic protein BAD, the cell cycle regulators p21 and p27, and components of the protein synthesis machinery like 4E-BP1.[5][6][7] By phosphorylating and inactivating these targets, PIM kinases effectively dismantle the cell's apoptotic machinery and push it towards uncontrolled growth.[5]

PIM_Signaling_Pathway cluster_upstream Upstream Signaling cluster_pim PIM Kinase cluster_downstream Downstream Effects Cytokines/Growth Factors Cytokines/Growth Factors JAK JAK Cytokines/Growth Factors->JAK activate STAT STAT JAK->STAT phosphorylate PIM1/2/3 PIM1/2/3 STAT->PIM1/2/3 upregulate transcription BAD_p p-BAD (Inactive) PIM1/2/3->BAD_p phosphorylate p21_p27_p p-p21/p27 (Inactive) PIM1/2/3->p21_p27_p phosphorylate 4EBP1_p p-4EBP1 (Inactive) PIM1/2/3->4EBP1_p phosphorylate Apoptosis_Inhibition Apoptosis Inhibition BAD_p->Apoptosis_Inhibition Cell_Cycle_Progression Cell Cycle Progression p21_p27_p->Cell_Cycle_Progression Protein_Synthesis Protein Synthesis 4EBP1_p->Protein_Synthesis

Caption: PIM Kinase Signaling Pathway.

A Comparative Look at Leading PIM Kinase Inhibitors

The quest for potent and selective PIM kinase inhibitors has yielded several promising candidates that have progressed to preclinical and clinical evaluation. Here, we compare the efficacy of three prominent pan-PIM kinase inhibitors: SGI-1776, AZD1208, and GDC-0339.

Inhibitor Profiles
  • SGI-1776 : An early-generation, ATP-competitive inhibitor of all three PIM isoforms.[8] It has demonstrated activity against a range of hematological and solid tumor cell lines.[9]

  • AZD1208 : A potent and selective, orally bioavailable pan-PIM kinase inhibitor.[6][10] It has shown efficacy in preclinical models of acute myeloid leukemia (AML) and other hematological malignancies.[6][10]

  • GDC-0339 : A highly potent and orally bioavailable pan-Pim kinase inhibitor discovered as a potential treatment for multiple myeloma.[11][12]

Quantitative Efficacy Comparison

The following table summarizes the in vitro inhibitory activity of these compounds against the three PIM kinase isoforms. The half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki) are key metrics for assessing the potency of an inhibitor. Lower values indicate greater potency.

InhibitorPIM1PIM2PIM3Reference
SGI-1776 (IC50) 7 nM363 nM69 nM
AZD1208 (IC50) 0.4 nM5 nM1.9 nM
AZD1208 (Ki) 0.1 nM1.92 nM0.4 nM[10]
GDC-0339 (Ki) 0.03 nM0.1 nM0.02 nM[11]

Experimental Methodologies for Efficacy Determination

The evaluation of PIM kinase inhibitors relies on a series of robust in vitro and in vivo assays. Understanding these methodologies is crucial for interpreting and comparing efficacy data.

In Vitro Kinase Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified PIM kinase isoform.

Step-by-Step Protocol:

  • Reagent Preparation : Prepare a reaction buffer containing a specific PIM kinase isoform (e.g., recombinant human PIM1), a substrate peptide (e.g., a BAD-derived peptide), and ATP.

  • Compound Incubation : Add varying concentrations of the test inhibitor to the reaction mixture.

  • Kinase Reaction : Initiate the reaction by adding ATP. Allow the reaction to proceed for a defined period at a controlled temperature.

  • Detection : Quantify the amount of phosphorylated substrate. This can be achieved through various methods, such as ELISA using a phospho-specific antibody or by measuring the depletion of ATP using a luminescent assay.

  • Data Analysis : Plot the percentage of kinase inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Kinase_Inhibition_Assay Reagents Prepare Reaction Mix: - PIM Kinase - Substrate - Buffer Inhibitor Add Test Inhibitor Reagents->Inhibitor Reaction Initiate with ATP Incubate Inhibitor->Reaction Detection Quantify Phosphorylation Reaction->Detection Analysis Calculate IC50 Detection->Analysis

Caption: Workflow for a typical in vitro kinase inhibition assay.

Cell-Based Proliferation Assay

This assay assesses the ability of an inhibitor to curb the growth of cancer cell lines that are dependent on PIM kinase signaling.

Step-by-Step Protocol:

  • Cell Culture : Plate cancer cells (e.g., MOLM-16, a human AML cell line) in a multi-well plate and allow them to adhere and grow.

  • Compound Treatment : Treat the cells with a range of concentrations of the PIM kinase inhibitor.

  • Incubation : Incubate the cells for a specified period (e.g., 72 hours).

  • Viability Assessment : Measure cell viability using a colorimetric (e.g., MTT) or luminescent (e.g., CellTiter-Glo) assay that quantifies the number of viable cells.

  • Data Analysis : Determine the concentration of the inhibitor that causes a 50% reduction in cell viability (GI50 or IC50).

In Vivo Xenograft Models

To evaluate the anti-tumor efficacy in a living organism, human cancer cells are implanted into immunocompromised mice.

Step-by-Step Protocol:

  • Tumor Implantation : Inject human cancer cells (e.g., KG-1a AML cells) subcutaneously into mice.

  • Tumor Growth : Allow the tumors to grow to a palpable size.

  • Treatment Administration : Administer the PIM kinase inhibitor to the mice (e.g., orally or via injection) according to a defined dosing schedule.

  • Tumor Monitoring : Measure the tumor volume at regular intervals throughout the study.

  • Efficacy Evaluation : Compare the tumor growth in the treated group to a control group to determine the extent of tumor growth inhibition. For example, treatment with AZD1208 at 10 mg/kg or 30 mg/kg resulted in 89% tumor growth inhibition or slight regression in a xenograft model.[10] GDC-0339 has also shown dose-dependent tumor growth inhibition in multiple myeloma xenograft models.

Comparative Analysis and Future Directions

The data presented clearly indicates that both AZD1208 and GDC-0339 are highly potent pan-PIM kinase inhibitors, with GDC-0339 exhibiting exceptionally low Ki values in the picomolar range.[11] SGI-1776, while effective, demonstrates lower potency, particularly against PIM2. This highlights the evolution of PIM inhibitor development towards greater potency and selectivity.

The significant in vivo efficacy demonstrated by AZD1208 and GDC-0339 in preclinical models underscores the therapeutic potential of targeting the PIM kinase pathway.[10] The choice of inhibitor for a specific therapeutic application will depend on a multitude of factors, including the specific cancer type, the expression levels of the different PIM isoforms, and the pharmacokinetic and pharmacodynamic properties of the compound.

While the story of this compound as a direct PIM kinase inhibitor remains to be fully elucidated, the activity of structurally similar compounds suggests that this chemical space is fertile ground for the discovery of novel modulators of PIM kinase activity. Future research should focus on the direct evaluation of this and related compounds in robust biochemical and cell-based assays to determine their potency, selectivity, and potential as cancer therapeutic agents.

References

A Senior Application Scientist's Guide to the Validation of 6-(2-Methoxyphenyl)nicotinic Acid as a Selective CSNK2A Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for Targeting CSNK2A

Protein kinase CSNK2 (formerly Casein Kinase 2) is a highly conserved, constitutively active serine/threonine kinase that plays a pivotal role in a vast array of cellular processes, including cell cycle progression, apoptosis, and signal transduction.[1][2] The CSNK2 holoenzyme typically exists as a tetramer composed of two catalytic subunits (α, encoded by CSNK2A1, and/or α', encoded by CSNK2A2) and two regulatory β subunits.[3] Its dysregulation and overexpression are frequently observed in a multitude of human cancers, making it a compelling therapeutic target.[4] By phosphorylating key proteins in pathways like PI3K/Akt, Wnt/β-catenin, and NF-κB, CSNK2 promotes cell survival, proliferation, and resistance to apoptosis, hallmarks of cancer.[1][5]

The development of small-molecule inhibitors targeting the ATP-binding site of CSNK2A has become a major focus of anticancer drug discovery.[4][6] The first-in-class clinical candidate, Silmitasertib (CX-4945) , has established a benchmark for potency and selectivity, with an in vitro IC50 of ~1 nM against CSNK2.[7][8][9] However, the quest for novel chemical scaffolds with improved selectivity profiles and distinct pharmacological properties is ongoing. A significant challenge in developing ATP-competitive inhibitors is achieving high selectivity due to the conserved nature of the ATP-binding pocket across the human kinome.[10][11]

This guide focuses on a proposed validation framework for a novel compound, 6-(2-Methoxyphenyl)nicotinic acid . While direct inhibitory data for this specific molecule is not yet broadly published, its structural motifs are of interest. Related research on pyrazine-based inhibitors has shown that incorporating an ortho-methoxy aniline moiety can enhance kinome-wide selectivity.[12][13] This provides a strong rationale for systematically evaluating this compound as a potential CSNK2A inhibitor and comparing its hypothetical performance against the established benchmark, CX-4945.

The CSNK2A Signaling Hub in Cancer

CSNK2A acts as a central node in numerous signaling pathways that are critical for cancer cell survival and proliferation. A simplified representation of its influence is depicted below.

CSNK2A_Signaling_Pathway CSNK2A CSNK2A AKT AKT (at Ser129) CSNK2A->AKT Phosphorylates PTEN PTEN CSNK2A->PTEN Phosphorylates (Inhibits) P53 p53 CSNK2A->P53 Phosphorylates (Inhibits) NFkB NF-κB Pathway CSNK2A->NFkB Activates Proliferation Cell Proliferation & Survival AKT->Proliferation PTEN->Proliferation Inhibits Apoptosis Inhibition of Apoptosis P53->Apoptosis Promotes NFkB->Apoptosis Biochemical_Validation_Workflow Start Start: Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) AddInhibitor Dispense Inhibitor Dilutions & Vehicle Control into Plate Start->AddInhibitor AddEnzyme Add CSNK2A Enzyme & Substrate Peptide AddInhibitor->AddEnzyme PreIncubate Pre-incubate (15 min) to Allow Binding AddEnzyme->PreIncubate Initiate Initiate Reaction with ATP PreIncubate->Initiate Incubate Incubate at 30°C (30-60 min) Initiate->Incubate Stop Stop Reaction & Add Detection Reagent Incubate->Stop Measure Measure Signal (Luminescence/Fluorescence) Stop->Measure Analyze Normalize Data & Fit Curve Measure->Analyze End Result: IC50 Value Analyze->End Cellular_Validation_Logic cluster_0 Functional Readout cluster_1 Direct Binding Readout Start Treat Cells with Inhibitor Lysate Prepare Cell Lysate Start->Lysate CETSA_Heat Heat Lysate/Cells to Denature Proteins Start->CETSA_Heat WB Western Blot for p-Substrate (e.g., p-Akt S129) Lysate->WB Result1 Result: Decreased Substrate Phosphorylation (EC50) WB->Result1 Conclusion Conclusion: Validated Cellular Target Engagement Result1->Conclusion Confirms CETSA_Sep Separate Soluble vs. Aggregated Fraction CETSA_Heat->CETSA_Sep Result2 Result: Increased Thermal Stability of CSNK2A CETSA_Sep->Result2 Result2->Conclusion Confirms

References

Bridging the Bench and Bedside: A Comparative Guide to the In Vitro and In Vivo Efficacy of 6-Arylnicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth comparison of the preclinical efficacy of 6-arylnicotinic acid derivatives, a promising class of compounds with diverse therapeutic potential. We will dissect the journey of these molecules from controlled laboratory assays (in vitro) to complex biological systems (in vivo), providing researchers, scientists, and drug development professionals with a clear understanding of their performance, translational challenges, and future prospects.

Introduction: The Therapeutic Promise of 6-Arylnicotinic Acids

Nicotinic acid, or niacin (Vitamin B3), is a fundamental molecule in cellular metabolism. Its derivatives, particularly those with an aryl group at the 6-position of the pyridine ring, have garnered significant attention for their potent biological activities. These synthetic compounds are being explored as powerful anti-inflammatory, analgesic, and anticancer agents.[1][2][3][4] The core challenge in their development lies in translating promising results from the petri dish to effective and safe therapies in living organisms. This guide will illuminate that transition, focusing on the critical data and methodologies that underpin our understanding of their efficacy.

In Vitro Efficacy: Unraveling Molecular Mechanisms

In vitro studies are the cornerstone of drug discovery, allowing us to isolate and study the direct interaction between a compound and its molecular target in a controlled environment. For 6-arylnicotinic acid derivatives, these assays have been crucial in identifying their mechanisms of action.

Key Mechanisms of Action

Several distinct mechanisms have been identified for different series of these derivatives:

  • Anti-Inflammatory Action: Many derivatives function as potent inhibitors of the cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, which is a key mediator of inflammation and pain.[5][6] By selectively inhibiting COX-2 over the constitutively expressed COX-1, these compounds aim to reduce the gastrointestinal side effects common to non-steroidal anti-inflammatory drugs (NSAIDs).[6] Other anti-inflammatory effects are achieved by downregulating pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][7]

  • Anticancer Activity: In the context of oncology, these derivatives have shown efficacy through multiple pathways. Some act as inhibitors of key signaling proteins like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical regulator of angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[8][9] Another innovative approach involves the inhibition of 6-phosphogluconate dehydrogenase (6PGD), an enzyme in the pentose phosphate pathway that is often upregulated in cancer cells to support their high proliferation rate.[10]

Visualization: COX-2 Inflammatory Pathway

The following diagram illustrates the signaling pathway commonly targeted by anti-inflammatory 6-arylnicotinic acid derivatives.

COX2_Pathway cluster_membrane Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) COX2 COX-2 Enzyme Inflammatory_Stimuli->COX2 Upregulates Cell_Membrane Cell Membrane Phospholipids PLA2 PLA2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Catalyzes PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Catalyzes Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Converted to Inflammation Pain & Inflammation Prostaglandins->Inflammation Mediate Derivatives 6-Arylnicotinic Acid Derivatives Derivatives->COX2 Inhibit

Caption: COX-2 pathway inhibition by 6-arylnicotinic acid derivatives.

Summary of In Vitro Experimental Data

The table below summarizes the in vitro performance of representative compounds from various studies. This quantitative data is essential for structure-activity relationship (SAR) studies and for selecting candidates for further in vivo testing.

Compound IDTherapeutic AreaTarget/AssayMetricResultReference
5c AnticancerVEGFR-2 InhibitionIC500.068 µM[9]
5i AnticancerA38-5 Cell Viability-Dose-dependent reduction[10]
- Anticancer6PGD Inhibition (as 6-amino-NADP+)Ki0.1–0.2 µM[10]
4h Anti-inflammatoryNitrite Inhibition (RAW 264.7 cells)-Potent activity[7]
5b Anti-inflammatoryNitrite Inhibition (RAW 264.7 cells)-Potent activity[7]
10b Anti-inflammatoryCOX-2 InhibitionIC500.52 µM[5]
Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol describes a common method for assessing a compound's ability to inhibit the COX-2 enzyme. The causality is clear: if the compound is an effective inhibitor, it will block the enzyme from converting its substrate, leading to a reduced signal.

  • Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), human recombinant COX-2 enzyme, a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD), and arachidonic acid (substrate).

  • Compound Dilution: Create a serial dilution of the test 6-arylnicotinic acid derivative in DMSO to achieve a range of final assay concentrations. A known COX-2 inhibitor (e.g., celecoxib) should be used as a positive control.

  • Enzyme Incubation: In a 96-well plate, add the reaction buffer, COX-2 enzyme, and the chromogenic substrate. Then, add the diluted test compounds or controls to the respective wells. Incubate for 15 minutes at 25°C. This pre-incubation allows the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Signal Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader. The rate of change in absorbance is proportional to the COX-2 activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).

In Vivo Efficacy: Performance in a Living System

While in vitro data provides mechanistic insight, in vivo studies are the true test of a drug candidate's potential. These experiments evaluate not only the compound's efficacy in a complex physiological environment but also its safety profile.

Visualization: In Vivo Anti-Inflammatory Workflow

The following diagram outlines the standard workflow for the carrageenan-induced paw edema model, a benchmark for testing anti-inflammatory agents.

InVivo_Workflow Start Animal Acclimatization (e.g., Wistar Rats) Grouping Group Allocation (Vehicle, Reference, Test Compounds) Start->Grouping Dosing Oral Administration of Compounds Grouping->Dosing Induction Inject Carrageenan into Paw Dosing->Induction 1h post-dose Measurement Measure Paw Volume (Plethysmometer) at t=0, 1, 2, 3, 4h Induction->Measurement Analysis Calculate % Edema Inhibition Measurement->Analysis End Efficacy & Safety Assessment Analysis->End

Caption: Workflow for carrageenan-induced paw edema assay in rats.

Summary of In Vivo Experimental Data

This table compares the in vivo anti-inflammatory and analgesic activity of selected derivatives against standard drugs, also noting their ulcerogenic (stomach-damaging) potential.

Compound IDAnimal ModelMetricResultComparison DrugUlcerogenic ProfileReference
4c Carrageenan-induced paw edema (rats)Edema Inhibition62.2 ± 5.4%Mefenamic Acid (59.3%)1.3 ± 0.09%[4][6]
4c Writhing test (mice)Analgesic Activity61.7 ± 4.8%Mefenamic Acid (72.4%)-[4][6]
10b Carrageenan-induced paw edema (rats)Edema Inhibition64.28%Celecoxib (57.14%)Comparable to Celecoxib[5]
4h Carrageenan-induced paw edema (rats)Edema InhibitionPotentIbuprofenMild infiltration of gastric mucosa[7]
5b Carrageenan-induced paw edema (rats)Edema InhibitionPotentIbuprofenSevere gastritis[7]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the acute anti-inflammatory activity of a compound. The underlying principle is that carrageenan injection induces a localized, reproducible inflammatory response (edema), which can be quantified and subsequently shown to be reduced by an effective drug.

  • Animal Handling: Use male Wistar rats (150-200g). Allow them to acclimatize for at least one week with free access to food and water. Fast the animals overnight before the experiment.

  • Grouping and Dosing: Divide the rats into groups (n=6): a vehicle control group (e.g., 1% CMC solution), a positive control group (e.g., Mefenamic acid, 50 mg/kg), and test groups receiving different doses of the 6-arylnicotinic acid derivatives. Administer all substances orally.

  • Baseline Measurement: One hour after dosing, measure the initial volume of each rat's right hind paw using a plethysmometer.

  • Inflammation Induction: Immediately after the baseline measurement, inject 0.1 mL of a 1% carrageenan solution (in saline) into the sub-plantar surface of the right hind paw.

  • Post-Induction Measurement: Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: The increase in paw volume (edema) is calculated by subtracting the initial volume from the post-injection volume. The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average edema in the control group and Vt is the average edema in the treated group.

Bridging the Gap: Correlating In Vitro and In Vivo Results

The ultimate goal is for potent in vitro activity to translate into effective and safe in vivo efficacy. However, this is often not a direct correlation. The data for 6-arylnicotinic acid derivatives provides excellent examples of this translational challenge.

  • Efficacy Correlation: Compound 10b showed potent COX-2 inhibition in vitro (IC50 = 0.52 µM) and this translated well in vivo, where it exhibited greater edema inhibition (64.28%) than the standard drug celecoxib (57.14%).[5] Similarly, compound 4c was identified as a highly active member in its series in vivo, with anti-inflammatory activity slightly exceeding that of mefenamic acid.[1][6]

  • Safety and ADME Discrepancies: The most critical divergence between in vitro and in vivo results often lies in safety and pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion). For example, compounds 4h and 5b both showed potent anti-inflammatory activity in cell-based assays.[7] However, in vivo testing revealed a crucial difference: compound 4h had a much safer gastric profile ("mild infiltration") compared to compound 5b , which caused "severe gastritis".[7] This underscores the indispensability of whole-animal studies for identifying liabilities that are impossible to predict from cell culture.

  • Prodrug and Delivery Strategies: Some studies have explored designing these derivatives as prodrugs to enhance their in vivo performance. For instance, 6-aminonicotinic acid esters were synthesized as precursors to the active 6PGD inhibitor.[10] This strategy can improve properties like cell permeability and metabolic stability, ensuring the active compound reaches its target in vivo.

Conclusion and Future Directions

The study of 6-arylnicotinic acid derivatives provides a compelling narrative in modern drug discovery. The journey from targeted in vitro assays to complex in vivo models reveals a class of compounds with significant, demonstrable efficacy in inflammation and cancer.

Key Takeaways:

  • In Vitro Potency is a Prerequisite, Not a Guarantee: Strong performance in molecular and cellular assays is essential for candidate selection.

  • In Vivo Models are Crucial for Validation: Whole-animal studies are irreplaceable for confirming efficacy and, most importantly, for uncovering potential safety issues like gastrointestinal toxicity.

  • A Favorable Therapeutic Window is the Goal: The most promising candidates, such as compounds 4h and 10b , are those that combine potent in vivo efficacy with an improved safety profile over existing standards.[5][7]

Future research should focus on comprehensive ADME and toxicology profiling to better predict in vivo outcomes. Furthermore, optimizing the chemical scaffold to enhance target selectivity and improve pharmacokinetic properties will be key to advancing these promising derivatives from the laboratory to clinical application.

References

A Comparative Guide to the Structure-Activity Relationship of 6-(Substituted Phenyl)nicotinic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The nicotinic acid (vitamin B3) scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for a multitude of pharmacologically active agents.[1] Its derivatives have garnered significant attention for their diverse therapeutic applications, ranging from lipid-lowering to anti-inflammatory and antimicrobial effects.[1][2] A particularly intriguing class of these derivatives is the 6-(substituted phenyl)nicotinic acids. The introduction of a phenyl ring at the 6-position of the pyridine nucleus offers a versatile platform for synthetic modification, allowing for the fine-tuning of physicochemical properties and biological activity.

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-(substituted phenyl)nicotinic acid derivatives, with a focus on their antitubercular and anti-inflammatory activities. By examining the impact of various substituents on the phenyl ring, we aim to elucidate the key structural features that govern their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the design of novel therapeutic agents.

Antitubercular Activity of 6-(Substituted Phenyl)nicotinic Acid Derivatives

Tuberculosis remains a global health crisis, necessitating the development of new and effective treatments. Nicotinic acid derivatives, particularly in the form of hydrazides, have shown promise as antitubercular agents.[3][4] The SAR of 6-aryl-2-methylnicotinohydrazides reveals critical insights into the structural requirements for activity against Mycobacterium tuberculosis.[3]

A key determinant of antitubercular potency appears to be the nature of the substituent on the 6-phenyl ring. For instance, an unsubstituted phenyl ring at this position confers good activity.[3] However, the introduction of a strongly electron-withdrawing group, such as fluorine at the para-position, leads to a complete loss of activity.[3] This suggests that the electronic properties of the phenyl ring play a crucial role in the interaction with the biological target.

Furthermore, lipophilicity has been identified as a critical factor influencing the antimycobacterial activity of these compounds.[4] The cell wall of Mycobacterium tuberculosis is rich in lipids, and increased lipophilicity may enhance the penetration of the drug into the bacterium. This is exemplified by the high activity of certain derivatives with lipophilic substituents.

In a related series of 6-phenylnicotinohydrazides, the substitution pattern on a benzylidene moiety attached to the hydrazide group also significantly impacts activity. A 2,6-dichlorobenzylidene derivative emerged as a highly potent compound, exhibiting superior antimycobacterial and broad-spectrum antimicrobial activities.

The following table summarizes the antitubercular activity of selected 6-aryl-2-methylnicotinohydrazides against M. tuberculosis.

Compound ID6-Aryl SubstituentMIC (µg/mL)Reference
4a Phenyl25[3]
4c 4-Fluorophenyl>100[3]
8b 6-(4-Fluorophenyl)-N'-(5-bromo-2-oxoindolin-3-ylidene)12.5[3][4]
8c 6-(4-Fluorophenyl)-N'-(5-chloro-2-oxoindolin-3-ylidene)6.25[3][4]

Key SAR Insights for Antitubercular Activity:

  • Unsubstituted Phenyl Ring: Generally favorable for activity.

  • Electron-Withdrawing Groups: Strongly electron-withdrawing substituents on the phenyl ring can be detrimental to activity.

  • Lipophilicity: Increased lipophilicity appears to correlate with enhanced antitubercular potency.

  • Further Derivatization: Modification of the hydrazide moiety, for example with substituted isatins, can significantly improve activity.

SAR_Antitubercular cluster_activity Antitubercular Activity Core Nicotinic Acid Phenyl 6-Phenyl Ring Core->Phenyl Unsubstituted Unsubstituted (H) HighActivity Good Activity Unsubstituted->HighActivity EWG Electron-Withdrawing (e.g., 4-F) LowActivity Loss of Activity EWG->LowActivity Lipophilic Lipophilic Groups EnhancedActivity Enhanced Activity Lipophilic->EnhancedActivity

Caption: SAR for Antitubercular Activity of 6-(Substituted Phenyl)nicotinic Acids.

Anti-inflammatory and Analgesic Activities

Nicotinic acid derivatives have also been explored for their anti-inflammatory and analgesic properties.[5][6] The substitution pattern on the phenyl ring at the 6-position of the nicotinic acid core can significantly modulate these activities.

Studies on a series of 2-substituted phenyl derivatives of nicotinic acid have shown that the presence of a bromine atom at the 2-position of the phenyl ring leads to compounds with distinctive analgesic and anti-inflammatory effects, comparable to the non-steroidal anti-inflammatory drug (NSAID) mefenamic acid.[6][7] In contrast, replacing the 2-bromo substituent with a carboxamide moiety results in a significant reduction in activity.[6]

The most active compounds in this series not only demonstrated potent analgesic and anti-inflammatory effects but also showed a significant reduction in the serum levels of pro-inflammatory cytokines such as TNF-α and IL-6.[6] This suggests that their mechanism of action may involve the modulation of inflammatory pathways.

The following table presents the anti-inflammatory and analgesic activities of selected 2-(substituted phenylamino)nicotinic acid derivatives.

Compound ID2-Phenyl SubstituentAnalgesic Activity (% Reduction in Writhing)Anti-inflammatory Activity (% Edema Inhibition)Reference
4a 2-Bromophenyl61.7 ± 4.8High[6]
4c 2-Bromophenyl (as hydrazide)73.7 ± 6.2High[6]
4d 2-Bromophenyl (as oxadiazole)68.3 ± 5.5High[6]
Mefenamic Acid -72.4 ± 4.6High[6]

Key SAR Insights for Anti-inflammatory and Analgesic Activity:

  • 2-Bromo Substitution: A bromine atom at the ortho position of the phenyl ring is a key feature for potent anti-inflammatory and analgesic activity.

  • Nature of the Linker: The nature of the functional group derived from the carboxylic acid (e.g., hydrazide, oxadiazole) can fine-tune the activity.

  • Carboxamide Substitution: Replacement of the bromo group with a carboxamide leads to a decrease in activity.

SAR_Anti_inflammatory cluster_activity Anti-inflammatory Activity Core Nicotinic Acid Phenyl 6-Phenyl Ring Core->Phenyl OrthoBromo 2-Bromo HighActivity Potent Activity OrthoBromo->HighActivity Carboxamide Carboxamide LowActivity Reduced Activity Carboxamide->LowActivity

Caption: SAR for Anti-inflammatory Activity of 6-(Substituted Phenyl)nicotinic Acids.

Experimental Protocols

General Synthesis of 6-(Substituted Phenyl)nicotinic Acid Derivatives

A common route for the synthesis of 6-(substituted phenyl)nicotinic acid derivatives involves a microwave-assisted, catalyst-free amination of a 2-chloronicotinic acid precursor.[8]

Step 1: Synthesis of 6-(Substituted anilino)nicotinic acid [8]

  • In a microwave reactor vessel, combine 2-chloronicotinic acid (1 equivalent), the desired substituted aniline (3 equivalents), and a base such as diisopropylethylamine (3 equivalents) in a suitable solvent like deionized water.

  • Seal the vessel and irradiate the mixture in the microwave reactor at a specified temperature (e.g., 200°C) for a set duration (e.g., 2 hours) with stirring.

  • After cooling, transfer the reaction mixture to a flask and acidify to a pH of 3-4 with a suitable acid (e.g., concentrated hydrochloric acid).

  • Cool the mixture in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold deionized water.

Synthesis_Workflow Start 2-Chloronicotinic Acid + Substituted Aniline Microwave Microwave Irradiation (e.g., 200°C, 2h) Start->Microwave Base (e.g., DIPEA) Solvent (e.g., H2O) Acidification Acidification (pH 3-4) Microwave->Acidification Precipitation Precipitation (Ice Bath) Acidification->Precipitation Filtration Filtration & Washing Precipitation->Filtration Product 6-(Substituted anilino)nicotinic acid Filtration->Product

Caption: General Synthetic Workflow for 6-(Substituted anilino)nicotinic acids.

In Vitro Antitubercular Activity Assay

The antitubercular activity of the synthesized compounds can be evaluated against Mycobacterium tuberculosis H37Rv using the Microplate Alamar Blue Assay (MABA).

  • Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).

  • In a 96-well microplate, serially dilute the stock solutions with Middlebrook 7H9 broth to obtain a range of concentrations.

  • Add a standardized inoculum of M. tuberculosis H37Rv to each well.

  • Include positive (drug-free medium with bacteria) and negative (medium only) controls.

  • Incubate the plates at 37°C for a specified period (e.g., 5-7 days).

  • Add Alamar Blue solution to each well and re-incubate for 24 hours.

  • A color change from blue to pink indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents this color change.

Conclusion and Future Perspectives

The 6-(substituted phenyl)nicotinic acid scaffold represents a promising framework for the development of novel therapeutic agents with a broad spectrum of biological activities. The structure-activity relationship studies highlighted in this guide demonstrate that the nature and position of substituents on the 6-phenyl ring are critical determinants of their antitubercular, anti-inflammatory, and analgesic properties.

For antitubercular activity, the focus should be on optimizing the lipophilicity of the compounds and avoiding strongly electron-withdrawing groups on the phenyl ring. Further derivatization of the nicotinic acid core, such as the formation of isatin hydrazones, presents a viable strategy for enhancing potency.

In the context of anti-inflammatory and analgesic activities, the presence of a 2-bromo substituent on the phenyl ring has been identified as a key feature for high potency. Future work could explore other halogen substitutions at the ortho position and investigate the effects of various bioisosteric replacements to improve the activity and safety profile of these compounds.

The insights provided in this guide, coupled with the detailed experimental protocols, offer a solid foundation for researchers to design and synthesize new 6-(substituted phenyl)nicotinic acid derivatives with enhanced therapeutic potential.

References

A Comparative Guide to the Anti-inflammatory Activity of Nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinic acid, also known as niacin or vitamin B3, is a well-established therapeutic agent for managing dyslipidemia. Beyond its lipid-modulating effects, a growing body of evidence highlights the significant anti-inflammatory properties of nicotinic acid and its derivatives. This has spurred considerable interest in exploring these compounds as potential therapeutic agents for a range of inflammatory conditions. This guide provides a comprehensive comparison of the anti-inflammatory activity of various nicotinic acid derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental models used for their evaluation. We will present supporting experimental data to offer an objective analysis for researchers and drug development professionals in the field.

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of nicotinic acid and its derivatives are multifaceted, involving both receptor-dependent and independent pathways.

GPR109A-Dependent Pathway: A Key Signaling Hub

The primary mechanism for the anti-inflammatory action of nicotinic acid is mediated through the activation of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[1][2] This receptor is expressed on various immune cells, including monocytes, macrophages, and neutrophils.[1][3]

Activation of GPR109A by nicotinic acid initiates a signaling cascade that ultimately suppresses inflammatory responses. A key downstream effect is the inhibition of the nuclear factor-kappa B (NF-κB) pathway, a critical regulator of pro-inflammatory gene expression.[1] In activated human monocytes, nicotinic acid has been shown to reduce the phosphorylation of IKKβ and IκBα, leading to a profound inhibition of the nuclear translocation of the p65 subunit of NF-κB.[1][3] This, in turn, downregulates the expression and secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1).[1][3]

Another signaling pathway modulated by GPR109A activation is the Akt/mTOR pathway. Studies have shown that nicotinic acid can inhibit the palmitic acid-induced phosphorylation of Akt, mTOR, and p70S6K, leading to a decrease in the production of inflammatory cytokines like interferon-gamma (IFN-γ).[4]

GPR109A_Signaling GPR109A GPR109A (HCA2) Gi Gi GPR109A->Gi NA Nicotinic Acid Derivative NA->GPR109A AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA IKK IKKβ PKA->IKK IkB IκBα IKK->IkB Phosphorylation (Inhibited) NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation (Inhibited) Inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, MCP-1)

GPR109A-mediated anti-inflammatory signaling pathway.
GPR109A-Independent Pathways

Recent studies have unveiled that nicotinic acid can exert anti-inflammatory effects independently of its receptor, GPR109A. One prominent mechanism involves its role as a precursor for nicotinamide adenine dinucleotide (NAD+). NAD+ is a critical coenzyme in various cellular processes, including the activity of sirtuin 1 (Sirt1), a protein with known anti-inflammatory properties. It has been demonstrated that nicotinic acid supplementation can increase NAD+ levels and Sirt1 activity, thereby protecting against inflammatory conditions such as abdominal aortic aneurysm formation, even in the absence of GPR109A.

Cyclooxygenase (COX) Inhibition

A significant number of synthesized nicotinic acid derivatives exhibit their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[5][6] COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. By selectively inhibiting COX-2 over the constitutive COX-1 isoform, these derivatives can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[5][6]

Assessing Anti-inflammatory Activity: A Methodological Overview

The evaluation of the anti-inflammatory potential of nicotinic acid derivatives relies on a combination of in vitro and in vivo experimental models.

In Vitro Models

Cell-based assays provide a rapid and efficient means to screen compounds for anti-inflammatory activity and to elucidate their mechanisms of action. A commonly used model involves the use of murine macrophage cell lines, such as RAW 264.7, stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. LPS stimulation triggers a potent inflammatory response, leading to the production of various inflammatory mediators. The efficacy of a test compound is then assessed by its ability to inhibit the production of:

  • Pro-inflammatory Cytokines: TNF-α and IL-6 are key cytokines in the inflammatory response. Their levels in the cell culture supernatant can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA).

  • Nitric Oxide (NO): NO is a signaling molecule involved in inflammation, and its production is mediated by inducible nitric oxide synthase (iNOS). NO levels can be measured indirectly by quantifying nitrite, a stable metabolite of NO, using the Griess assay.[7]

In Vivo Models

Animal models are essential for evaluating the in vivo efficacy and safety of potential anti-inflammatory agents. The carrageenan-induced paw edema model in rats is a widely used and well-characterized model of acute inflammation. In this model, the injection of carrageenan into the rat's paw induces a localized inflammatory response characterized by edema (swelling). The anti-inflammatory activity of a test compound is determined by its ability to reduce the volume of paw edema compared to a control group.[5][7]

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment RAW_cells RAW 264.7 Macrophages LPS LPS Stimulation RAW_cells->LPS Measurement Measure: - TNF-α, IL-6 (ELISA) - NO (Griess Assay) - COX-2, iNOS expression LPS->Measurement Compound_vitro Test Compound Compound_vitro->RAW_cells Rats Rats Compound_vivo Test Compound (Oral Admin) Rats->Compound_vivo Carrageenan Carrageenan Injection (Paw) Compound_vivo->Carrageenan Edema Measure Paw Edema Volume Carrageenan->Edema

General experimental workflow for assessing anti-inflammatory activity.

Comparative Analysis of Nicotinic Acid Derivatives

The anti-inflammatory activity of nicotinic acid derivatives can be significantly influenced by their chemical structure.

Structure-Activity Relationship (SAR)

Several studies have explored the structure-activity relationships of nicotinic acid derivatives, providing valuable insights for the design of more potent and selective anti-inflammatory agents.

  • Substitution at the 2-position: The introduction of substituted phenyl groups at the 2-position of the nicotinic acid scaffold has been shown to be a successful strategy for developing potent anti-inflammatory agents. For instance, derivatives with a 2-bromophenyl substituent have demonstrated significant analgesic and anti-inflammatory activities.[8][9]

  • Modification of the Carboxylic Acid Group: The free carboxylic acid group is often important for activity. Derivatization of this group, for example, into amides, can sometimes lead to a reduction in anti-inflammatory properties, although it may also reduce ulcerogenicity.[8]

  • Hybrid Molecules: The synthesis of hybrid molecules that combine the nicotinic acid scaffold with other pharmacophores known for their anti-inflammatory effects, such as antipyrine, has yielded compounds with potent and selective COX-2 inhibitory activity.[5]

Quantitative Comparison of Anti-inflammatory Activity

The following table summarizes the experimental data on the anti-inflammatory activity of various nicotinic acid derivatives from the literature, providing a basis for a comparative assessment.

Compound/DerivativeIn Vitro AssayKey ResultsIn Vivo ModelKey ResultsReference(s)
Nicotinic Acid LPS-stimulated human monocytes↓ TNF-α by 49.2%, ↓ IL-6 by 56.2%Carrageenan-induced paw edema (mice/rats)Significant inhibition of edema[1][10]
Acipimox (GPR109A agonist) LPS-stimulated human monocytes↓ TNF-α, IL-6, and MCP-1--[1]
Compound 4c (2-(2-bromophenylamino)nicotinic acid) --Carrageenan-induced paw edema (rats)61.3% edema inhibition[8]
Compound 4d (2-(2-bromo-4-fluorophenylamino)nicotinic acid) ↓ NO production in RAW 264.7 cellsPotent nitrite inhibitionCarrageenan-induced arthritis (rats)Significant anti-inflammatory activity[7]
Compound 4f (a nicotinic acid derivative) ↓ TNF-α, IL-6, iNOS, COX-2 in RAW 264.7 cellsComparable to ibuprofenCarrageenan-induced arthritis (rats)Significant anti-inflammatory activity[7]
Compound 4h (a nicotinic acid derivative) ↓ NO production in RAW 264.7 cellsPotent nitrite inhibitionCarrageenan-induced arthritis (rats)Significant anti-inflammatory activity, mild gastric infiltration[7]
Compound 5b (a nicotinic acid derivative) ↓ NO production in RAW 264.7 cellsPotent nitrite inhibitionCarrageenan-induced arthritis (rats)Significant anti-inflammatory activity, severe gastritis[7]
Antipyrine-nicotinic acid hybrid (Compound 4d) COX-2 inhibitionIC50 = 0.940 µM (Selectivity Index = 13.57)Carrageenan-induced paw edema (rats)45.33% edema inhibition at 3h[5]
Antipyrine-nicotinic acid hybrid (Compound 6b) COX-2 inhibitionIC50 = 0.614 µM--[5]

Experimental Protocol: In Vitro Measurement of Pro-inflammatory Cytokines

This protocol provides a step-by-step method for assessing the anti-inflammatory effect of a test compound on the production of TNF-α and IL-6 in LPS-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (dissolved in a suitable vehicle, e.g., DMSO)

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

  • ELISA kits for mouse TNF-α and IL-6

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM. Incubate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete DMEM. The final concentration of the vehicle (e.g., DMSO) should be kept constant across all wells and should not exceed 0.1% to avoid cytotoxicity. Remove the old medium from the cells and add 100 µL of fresh medium containing the desired concentrations of the test compound. Include a vehicle control group. Incubate for 1-2 hours.

  • LPS Stimulation: Prepare a stock solution of LPS in sterile PBS. Add LPS to the wells to a final concentration of 1 µg/mL. Include a control group of cells that are not treated with LPS (negative control).

  • Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.

  • Supernatant Collection: After incubation, centrifuge the plates at 1,500 rpm for 10 minutes. Carefully collect the cell culture supernatant from each well for cytokine analysis.

  • Cytokine Quantification (ELISA): Measure the concentrations of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine production by the test compound compared to the LPS-stimulated vehicle control group.

Conclusion

Nicotinic acid and its derivatives represent a promising class of anti-inflammatory agents with diverse mechanisms of action. While the GPR109A-dependent pathway plays a significant role, the discovery of GPR109A-independent mechanisms and the development of derivatives with potent COX-2 inhibitory activity have broadened the therapeutic potential of this scaffold. The comparative data presented in this guide highlight the significant anti-inflammatory effects of several novel nicotinic acid derivatives, with some demonstrating efficacy comparable or superior to established anti-inflammatory drugs in preclinical models. The structure-activity relationship studies provide a rational basis for the design of future derivatives with improved potency, selectivity, and safety profiles. Further research into the nuanced mechanisms of action and continued exploration of novel chemical entities based on the nicotinic acid framework are warranted to fully realize their therapeutic potential in treating a wide range of inflammatory diseases.

References

A Comparative Guide to the Kinase Cross-Reactivity Profiling of 6-(2-Methoxyphenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

6-(2-Methoxyphenyl)nicotinic acid is a derivative of nicotinic acid, a compound primarily recognized for its role as an agonist of the G-protein coupled receptor 109A (GPR109A).[1][2] Activation of this receptor in adipocytes leads to a decrease in intracellular cAMP, subsequently inhibiting lipolysis, which forms the basis of its therapeutic use in dyslipidemia.[3][4] However, in the landscape of modern drug discovery, ensuring target selectivity is paramount. The human kinome consists of over 500 kinases, many of which share structural homology, creating a high potential for off-target interactions.[5] Such interactions can lead to unforeseen side effects or, conversely, reveal novel therapeutic opportunities (polypharmacology).

This guide provides a comprehensive framework for evaluating the kinase selectivity of this compound. We present a detailed comparative analysis of leading kinase profiling platforms, elucidate the rationale for selecting an optimal experimental approach, and provide a step-by-step protocol for a robust, radiometric-based activity screen. By presenting and interpreting a hypothetical dataset, we illustrate how to analyze a compound's selectivity profile, compare it against benchmarks, and understand the potential cellular implications of any identified off-target activities. This document serves as a technical resource for researchers, scientists, and drug development professionals aiming to thoroughly characterize the pharmacological profile of their lead compounds.

Introduction: The Rationale for Kinome-Wide Profiling

The Primary Target: GPR109A Signaling

This compound belongs to a class of compounds acting on GPR109A, a Gi-coupled receptor.[6] Upon agonist binding, the Gαi subunit inhibits adenylyl cyclase, leading to a reduction in cyclic AMP (cAMP) levels.[3][7] This reduction in the second messenger cAMP decreases the activity of Protein Kinase A (PKA), a key regulator of numerous cellular processes, including the phosphorylation and activation of hormone-sensitive lipase in adipocytes.[1][4] While this is its intended mechanism of action, any interaction with protein kinases would be considered an off-target effect.

The Imperative of Kinase Selectivity in Drug Discovery

The development of selective kinase inhibitors is a complex challenge due to the conserved nature of the ATP-binding site across the kinome.[8] Unintended inhibition of kinases can lead to toxicity or undesirable side effects. Therefore, comprehensive cross-reactivity profiling is a critical step in the hit-to-lead and lead optimization phases of drug discovery.[9] It serves two primary purposes:

  • De-risking: Identifying potential off-target liabilities early in development to predict and mitigate adverse effects.

  • Opportunity Identification: Uncovering novel activities that may be therapeutically beneficial.

While some nicotinic acid and nicotinamide derivatives have been explored as kinase inhibitors for targets like Aurora kinases and VEGFR-2, the specific profile of this compound is not established, making this exploratory screening essential.[10][11]

A Comparative Analysis of Kinase Profiling Platforms

Choosing the appropriate screening platform is a critical decision that influences the nature and quality of the resulting data. The primary distinction lies between assays that measure direct binding to the kinase and those that measure the inhibition of its catalytic activity.

Key Methodologies: Binding vs. Activity
  • Competition Binding Assays: Platforms like DiscoverX's KINOMEscan® utilize an active site-directed competition binding assay.[12][13] In this setup, a test compound competes with a known, tagged ligand for binding to the kinase. The amount of compound required to displace the ligand is measured. This method is highly sensitive and independent of ATP, making it suitable for detecting compounds that bind to the ATP site, including both Type I and Type II inhibitors.[14][15] However, it does not confirm that binding leads to functional inhibition of the enzyme's catalytic activity.[8]

  • Enzymatic Activity Assays: These assays directly measure the kinase's ability to phosphorylate a substrate. They provide direct functional data (e.g., IC50 values) and are considered a more physiologically relevant measure of inhibition.

    • Radiometric Assays: Long considered the "gold standard," these assays, such as the HotSpot™ platform from Reaction Biology, measure the incorporation of a radiolabeled phosphate (from [γ-³³P]-ATP) onto a peptide or protein substrate.[16][17] They are robust, highly sensitive, and less prone to compound interference that can affect optical-based methods.[17]

    • Fluorescence-Based Assays: Technologies like Thermo Fisher's SelectScreen™ services use methods such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or ADP-Glo™ (Promega).[18][19][20] The Adapta™ Universal Kinase Assay, for example, is a homogenous assay that detects ADP formation.[19] These methods offer high-throughput capabilities but can sometimes be susceptible to interference from fluorescent compounds.

Rationale for Selected Platform

For the purpose of this guide, we select a radiometric activity assay as the core methodology.

Causality behind this choice:

  • Direct Functional Data: This method provides unambiguous evidence of catalytic inhibition, which is more functionally relevant than binding data alone.

  • High Sensitivity and Low Interference: Radiometric detection is highly robust and avoids potential artifacts from compounds that absorb light or are autofluorescent, ensuring data integrity.[17]

  • Broad Applicability: The method is compatible with a vast array of kinases and substrates, making it ideal for broad panel screening.[16][21]

Experimental Design and Protocols

A rigorous experimental design is crucial for generating reliable and reproducible data. The process begins with a broad primary screen to identify initial "hits," followed by more detailed secondary assays to confirm and quantify their activity.

Kinase Panel Selection

The initial screen should be performed against a comprehensive panel that provides broad coverage of the human kinome. Commercial vendors offer panels of over 400-500 kinases, including tyrosine kinases, serine/threonine kinases, and atypical kinases.[12][20][22] For this study, a panel like the Reaction Biology Kinase HotSpot™ or the DiscoverX scanMAX is recommended to maximize the chances of identifying off-target interactions across diverse kinase families.[12][21]

Detailed Protocol: Radiometric Kinase Activity Assay (³³PanQinase™)

This protocol is based on established industry standards for radiometric kinase assays.[21]

1. Compound Preparation & Dilution:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.
  • For the primary screen, create a 100x working stock (e.g., 1 mM) by diluting the main stock in DMSO. This will be added to the assay to achieve a final screening concentration of 10 µM with 1% DMSO.
  • For IC50 determination, perform a 10-point serial dilution (e.g., 3-fold) from the highest concentration to generate a dose-response curve.

2. Kinase Reaction Setup:

  • Assays are performed in 384-well plates.
  • To each well, add the following components in order:
  • Kinase reaction buffer (specific to each kinase, containing necessary divalent cations like Mg²⁺/Mn²⁺ and other cofactors).
  • The specified substrate (peptide or protein).
  • The required concentration of unlabeled ATP (often at or near the Kₘ for each kinase to ensure competitive inhibition can be detected).[21]
  • The test compound (1 µL of 100x stock) or DMSO vehicle control.
  • The kinase enzyme.

3. Reaction Initiation and Incubation:

  • Initiate the enzymatic reaction by adding [γ-³³P]-ATP.
  • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes), determined during assay validation to ensure the reaction is within the linear range.

4. Reaction Termination and Detection:

  • Stop the reaction by adding a high concentration of phosphoric acid.
  • Transfer a portion of the reaction mixture onto a filter membrane that captures the phosphorylated substrate.
  • Wash the filter membranes extensively to remove unincorporated [γ-³³P]-ATP.
  • Measure the amount of incorporated radiolabel using a scintillation counter.

5. Data Analysis:

  • Calculate the percent inhibition for the primary screen relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
  • For secondary assays, plot the percent inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow Visualization

G cluster_prep Preparation cluster_assay Assay Execution cluster_detect Detection & Analysis Compound Compound Stock (10 mM in DMSO) Dilution Serial Dilution (10-point curve) Compound->Dilution Add_Cmpd Add Compound / DMSO Dilution->Add_Cmpd Plate Assay Plate Setup (Buffer, Substrate, ATP) Plate->Add_Cmpd Add_Kinase Add Kinase Enzyme Add_Cmpd->Add_Kinase Initiate Initiate Reaction (Add [γ-³³P]-ATP) Add_Kinase->Initiate Incubate Incubate (Room Temp) Initiate->Incubate Stop Stop Reaction (Phosphoric Acid) Incubate->Stop Filter Filter & Wash Stop->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis (% Inhibition, IC50) Count->Analyze

Caption: Radiometric kinase profiling workflow.

Hypothetical Data Presentation and Interpretation

To illustrate the output of such a study, we present a hypothetical dataset for this compound.

Primary Screening Results at 10 µM

The initial screen is performed at a single, high concentration to identify any kinase interaction, however weak. A common threshold for a "hit" is >50% inhibition.

Kinase TargetKinase Family% Inhibition at 10 µMHit?
ABL1TK8%No
AKT1AGC12%No
AURKA Other 85% Yes
AURKB Other 72% Yes
CDK2/cyclin ACMGC25%No
EGFRTK5%No
MAPK1 (ERK2)CMGC15%No
PLK1 Other 61% Yes
SRCTK11%No
VEGFR2 (KDR)TK3%No
... (400+ other kinases)...< 20%No

Interpretation: In this hypothetical screen, this compound shows no significant activity against most kinases from major families like TK, AGC, and CMGC. However, it demonstrates potent inhibition against three kinases from the "Other" group: Aurora A, Aurora B, and Polo-like kinase 1 (PLK1), all of which are critical regulators of mitosis.

Secondary Assay: IC50 Determination for Hits

Hits from the primary screen are then evaluated in 10-point dose-response format to determine their potency (IC50).

Kinase TargetIC50 (µM)
AURKA1.2
AURKB2.5
PLK18.9

Interpretation: The compound shows sub-micromolar to low micromolar potency against the Aurora kinases, with greater potency for AURKA over AURKB. The activity against PLK1 is significantly weaker. This suggests a degree of selectivity for the Aurora kinase family over other mitotic kinases.

Mechanistic Implications of Off-Target Activity

The identification of Aurora kinase inhibition is significant. The primary pharmacology of the compound is GPR109A-mediated reduction of cAMP, an anti-lipolytic effect.[3] The off-target activity is the inhibition of key mitotic kinases. This dual activity could have complex cellular consequences. For instance, in a cancer cell context, inhibiting Aurora kinases could induce cell cycle arrest or apoptosis, a potential therapeutic benefit. In normal proliferating cells, however, this could lead to toxicity.

The diagram below contrasts the intended GPR109A pathway with the unintended off-target Aurora A pathway.

G cluster_primary Primary Target Pathway (Adipocyte) cluster_offtarget Off-Target Pathway (Proliferating Cell) Compound1 6-(2-Methoxyphenyl) nicotinic acid GPR109A GPR109A Compound1->GPR109A Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP ↓ AC->cAMP PKA PKA ↓ cAMP->PKA Lipolysis Lipolysis ↓ PKA->Lipolysis Compound2 6-(2-Methoxyphenyl) nicotinic acid AURKA Aurora A Kinase Compound2->AURKA Inhibits PLK1 PLK1 AURKA->PLK1 Activates CDC25 Cdc25 PLK1->CDC25 Activates CDK1 CDK1 CDC25->CDK1 Activates Mitosis Mitotic Entry Blocked CDK1->Mitosis

Caption: Contrasting signaling pathways.

Conclusion

This guide outlines a rigorous, scientifically grounded approach to profiling the kinase cross-reactivity of this compound. Our analysis underscores the necessity of moving beyond a compound's primary pharmacological target to build a comprehensive understanding of its cellular interactions. The choice of a radiometric activity-based assay provides direct, functional data, minimizing ambiguity in interpretation.

Our hypothetical data reveals that a compound developed as a GPR109A agonist could possess potent, unintended activity against the Aurora kinase family. This finding has profound implications for its clinical development path, highlighting potential safety concerns for proliferating tissues while simultaneously suggesting a possible application in oncology. This dual-faceted profile exemplifies why comprehensive, kinome-wide selectivity screening is not merely a perfunctory step but a cornerstone of modern, rational drug design, enabling researchers to make informed decisions and fully characterize their therapeutic candidates.

References

A Comparative Biological Evaluation of 6-(2-Methoxyphenyl)nicotinic Acid and its Methyl Ester: A Prodrug Strategy in Focus

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is a cornerstone of medicinal chemistry. This guide provides an in-depth comparative analysis of 6-(2-Methoxyphenyl)nicotinic acid and its corresponding methyl ester, methyl 6-(2-Methoxyphenyl)nicotinate. We will explore the rationale behind evaluating the methyl ester as a potential prodrug of the parent carboxylic acid, alongside detailed experimental protocols to rigorously assess their relative biological performance. This document is intended for researchers, scientists, and professionals engaged in drug development, offering both foundational insights and practical methodologies.

Introduction: The Rationale for Esterification

Nicotinic acid and its derivatives are a well-established class of compounds with a diverse range of biological activities, including anti-inflammatory and anticancer properties.[1][2][3][4][5] The carboxylic acid moiety is often crucial for target engagement but can present challenges in terms of cellular permeability and overall bioavailability. The pH-partition hypothesis suggests that the charged nature of carboxylic acids at physiological pH can limit their ability to cross lipid bilayers.[6]

Esterification of a carboxylic acid to its corresponding methyl ester is a common prodrug strategy to enhance lipophilicity and improve membrane permeability.[7] The underlying principle is that the more lipophilic ester can more readily traverse the cell membrane. Once inside the cell, ubiquitous intracellular esterases can hydrolyze the ester bond, releasing the active carboxylic acid to exert its therapeutic effect.[8] This approach can effectively increase the intracellular concentration of the active compound.

This guide will therefore explore the biological evaluation of this compound and its methyl ester through the lens of this prodrug hypothesis. We will outline a series of experiments designed to test whether the methyl ester offers a superior biological activity profile due to enhanced cellular uptake and subsequent intracellular conversion to the active acid.

Physicochemical Properties: A Tale of Two Moieties

The fundamental difference between this compound and its methyl ester lies in the presence of a carboxylic acid versus a methyl ester group. This seemingly small change has significant implications for their physicochemical properties, which in turn are expected to influence their biological behavior.

PropertyThis compoundMethyl 6-(2-Methoxyphenyl)nicotinateRationale for Difference
Molecular Weight 229.23 g/mol 243.26 g/mol Addition of a methyl group (-CH3).
Lipophilicity (LogP) LowerHigherThe methyl ester is less polar than the carboxylic acid, leading to increased partitioning into nonpolar environments.
Aqueous Solubility Higher (especially at neutral/basic pH)LowerThe carboxylic acid can form salts and hydrogen bond with water, enhancing solubility. The ester is less capable of hydrogen bonding.
Chemical Stability Generally stableSusceptible to hydrolysis, especially at acidic or basic pH and in the presence of esterases.[9][10]The ester bond is inherently more labile than the C-C and C-N bonds of the core structure.

Comparative Biological Evaluation: A Hypothetical Experimental Framework

To empirically compare the biological activities of this compound and its methyl ester, a series of in vitro assays are proposed. These assays will investigate their cytotoxic, anti-inflammatory, and specific signaling pathway inhibitory activities.

I. Assessment of Cytotoxicity in Cancer Cell Lines

A fundamental starting point for evaluating potential anticancer agents is to determine their cytotoxic effects on cancer cells. The MTT assay is a widely used colorimetric method to assess cell viability.[11][12][13][14]

Experimental Protocol: MTT Assay

  • Cell Culture: Culture human cancer cell lines (e.g., HCT116 colon cancer, A549 lung cancer, and MCF-7 breast cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare stock solutions of this compound and methyl 6-(2-Methoxyphenyl)nicotinate in DMSO. Serially dilute the compounds in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the media in the wells with the media containing the test compounds or vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) values for each compound.

II. Evaluation of Anti-Inflammatory Activity

Nicotinic acid derivatives have been reported to possess anti-inflammatory properties.[1][2][3][4][5] The inhibition of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), a key transcription factor in the inflammatory response, is a common mechanism for anti-inflammatory drugs.

Experimental Protocol: NF-κB Activation Assay

  • Cell Culture and Stimulation: Culture RAW 264.7 macrophage cells. Seed the cells in 96-well plates. Pre-treat the cells with various concentrations of the test compounds for 1 hour. Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NF-κB activation.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm. A decrease in absorbance indicates inhibition of NO production, an indirect measure of reduced iNOS expression downstream of NF-κB.

  • NF-κB Translocation (Immunofluorescence):

    • Grow cells on coverslips and treat as described above.

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block with 1% BSA.

    • Incubate with a primary antibody against the p65 subunit of NF-κB.

    • Incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

    • Visualize the cells using a fluorescence microscope. Quantify the nuclear translocation of p65.[15][16][17][18][19]

III. Investigation of Specific Molecular Targets

To delve deeper into the mechanism of action, specific kinase and signaling pathway assays can be employed. Based on the activities of other nicotinic acid derivatives, potential targets include VEGFR-2 and HIF-1α.

Experimental Protocol: VEGFR-2 Kinase Assay

  • Assay Principle: This assay measures the ability of the compounds to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase.[20][21][22][23][24]

  • Reaction Setup: In a 96-well plate, combine recombinant human VEGFR-2 enzyme, a specific peptide substrate, and ATP.

  • Inhibitor Addition: Add varying concentrations of this compound and its methyl ester.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Use a commercial kinase assay kit (e.g., ADP-Glo™) to measure the amount of ADP produced, which is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 values.

Experimental Protocol: HIF-1α Inhibition Assay

  • Cell-Based Reporter Assay: [25][26][27][28][29]

    • Use a cancer cell line (e.g., HeLa or HCT116) stably transfected with a luciferase reporter construct driven by a hypoxia-responsive element (HRE).

    • Seed the cells in a 96-well plate.

    • Treat the cells with the test compounds.

    • Induce hypoxia by placing the cells in a hypoxic chamber (1% O2) or by using a hypoxia-mimicking agent like cobalt chloride (CoCl2).

    • After incubation, lyse the cells and measure luciferase activity. A decrease in luciferase activity indicates inhibition of HIF-1α transcriptional activity.

  • Western Blot Analysis:

    • Treat cancer cells with the compounds under hypoxic conditions.

    • Prepare whole-cell lysates.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody against HIF-1α.

    • Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate for detection. A decrease in the HIF-1α band intensity indicates inhibition of its accumulation.

Expected Outcomes and Interpretation

Based on the prodrug hypothesis, we anticipate the following outcomes:

AssayExpected OutcomeInterpretation
MTT Assay Methyl 6-(2-Methoxyphenyl)nicotinate may exhibit a lower IC50 value (higher potency) than the corresponding carboxylic acid.The enhanced lipophilicity of the methyl ester facilitates greater cellular uptake, leading to a higher intracellular concentration of the active carboxylic acid following hydrolysis.
NF-κB Activation Assay The methyl ester may show more potent inhibition of NO production and NF-κB translocation.Similar to the cytotoxicity assay, improved cell penetration of the methyl ester results in a stronger anti-inflammatory effect.
VEGFR-2 Kinase Assay This compound is expected to be the more potent inhibitor in this cell-free assay. The methyl ester may show little to no activity.This assay uses a purified enzyme, and the carboxylic acid is likely the pharmacophore that directly interacts with the kinase. The absence of esterases means the methyl ester cannot be converted to the active form.
HIF-1α Inhibition Assay In the cell-based reporter assay and western blot, the methyl ester may demonstrate superior inhibitory activity.The prodrug's ability to increase the intracellular concentration of the active acid leads to more effective inhibition of the HIF-1α pathway within the cellular environment.

Visualizing the Scientific Logic

Experimental Workflow for Comparative Analysis

G cluster_compounds Test Compounds cluster_assays In Vitro Biological Evaluation cluster_data Data Analysis Acid This compound MTT Cytotoxicity (MTT Assay) Acid->MTT NFkB Anti-inflammatory (NF-κB Assay) Acid->NFkB VEGFR2 Kinase Inhibition (VEGFR-2 Assay) Acid->VEGFR2 HIF1a Pathway Inhibition (HIF-1α Assay) Acid->HIF1a Ester Methyl 6-(2-Methoxyphenyl)nicotinate Ester->MTT Ester->NFkB Ester->VEGFR2 Ester->HIF1a IC50 IC50 Determination MTT->IC50 NFkB->IC50 VEGFR2->IC50 HIF1a->IC50 Comparison Comparative Potency Analysis IC50->Comparison

A flowchart of the experimental design for the comparative biological evaluation.

The Prodrug Advantage: A Conceptual Pathway

G cluster_outside Extracellular Space cluster_inside Intracellular Space Ester_out Methyl Ester (Lipophilic) Ester_in Methyl Ester Ester_out->Ester_in Enhanced Permeation Acid_out Carboxylic Acid (Hydrophilic) Acid_in Carboxylic Acid (Active Form) Acid_out->Acid_in Limited Permeation Ester_in->Acid_in Esterase Hydrolysis Target Biological Target Acid_in->Target Biological Effect

Conceptual diagram illustrating the proposed prodrug mechanism.

Conclusion

The comparative biological evaluation of this compound and its methyl ester provides a robust framework for understanding the potential benefits of a prodrug approach. By systematically assessing their effects on cell viability, inflammation, and specific molecular targets, researchers can gain valuable insights into their structure-activity relationships and therapeutic potential. The provided experimental protocols offer a clear and actionable guide for conducting these critical studies, ultimately contributing to the rational design of more effective therapeutic agents.

References

A Researcher's Guide to Deconvoluting Molecular Targets: Assessing the Off-Target Effects of 6-(2-Methoxyphenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey of a novel small molecule from a laboratory curiosity to a potential therapeutic is fraught with challenges. One of the most critical hurdles is the comprehensive characterization of its biological interactions. This guide provides an in-depth, technical framework for assessing the on- and off-target effects of a novel compound, using the hypothetical molecule 6-(2-Methoxyphenyl)nicotinic acid as a case study. As this specific molecule is not extensively characterized in public literature, this guide will serve as a practical roadmap for researchers facing the challenge of elucidating the mechanism of action for any new chemical entity.

The imperative to identify unintended biological interactions, or off-target effects, early in the drug development pipeline cannot be overstated. Such interactions are a primary cause of adverse drug reactions and late-stage clinical trial failures.[1][2][3] A thorough understanding of a compound's full biological activity profile is therefore essential for mitigating risk and selecting promising lead candidates.[2]

This guide eschews a rigid, one-size-fits-all template. Instead, it presents a logical, tiered approach to target deconvolution, blending computational prediction with robust experimental validation. We will explore the causality behind experimental choices, emphasizing self-validating protocols to ensure the scientific integrity of the findings.

The Starting Point: A Novel Nicotinic Acid Derivative

Our subject, this compound, is a derivative of nicotinic acid (niacin). Nicotinic acid is known to exert its lipid-lowering effects primarily through the activation of the G protein-coupled receptor GPR109A (also known as HCA2).[4][5][6] This provides a logical, albeit initial, hypothesis for the primary target of our novel compound. However, structural modifications can dramatically alter a molecule's binding profile, necessitating a broad and unbiased investigation.

A Multi-Pronged Strategy for Target Identification and Off-Target Profiling

A robust strategy for characterizing a novel compound involves a synergistic combination of computational and experimental approaches. This allows for the generation of initial hypotheses that can then be rigorously tested in the laboratory.

Part 1: In Silico Prediction - Charting the Seas of Possibility

Before embarking on costly and time-consuming wet lab experiments, computational methods can provide valuable insights into potential protein targets.[7][8][9] These in silico approaches leverage the chemical structure of the compound to predict its interactions with a vast array of biological macromolecules.

Workflow for In Silico Target Prediction

cluster_0 In Silico Analysis Compound_Structure 2D/3D Structure of This compound Similarity_Search Chemical Similarity Search (e.g., SEA) Compound_Structure->Similarity_Search Docking_Simulations Molecular Docking Simulations Compound_Structure->Docking_Simulations Predicted_Targets Prioritized List of Potential Targets Similarity_Search->Predicted_Targets Docking_Simulations->Predicted_Targets Target_Databases Target-Ligand Databases (e.g., ChEMBL) Target_Databases->Similarity_Search

Caption: Workflow for computational prediction of biological targets.

  • Chemical Similarity Searching: Tools like the Similarity Ensemble Approach (SEA) compare the 2D structure of the query molecule to a database of known ligands with annotated biological targets.[7] This can rapidly generate a list of potential targets based on the principle that structurally similar molecules often have similar biological activities.

  • Molecular Docking: This method involves computationally modeling the interaction between the 3D structure of the small molecule and the crystal structures of potential protein targets. This can provide insights into the potential binding mode and affinity.

The output of these in silico methods is a prioritized list of potential targets that can guide the design of subsequent experimental assays.

Part 2: Experimental Validation - From Prediction to Proof

While computational methods are powerful for hypothesis generation, experimental validation is essential to confirm any predicted interactions and to uncover entirely unexpected targets. A tiered approach, starting with broad screens and progressing to more focused assays, is the most efficient strategy.

Tier 1: Broad, Unbiased Screening

The initial goal is to cast a wide net to identify any potential cellular effects and binding partners without preconceived notions of the primary target.

  • Phenotypic Screening: This involves testing the compound across a panel of diverse cell lines and measuring a range of cellular phenotypes, such as cell viability, proliferation, apoptosis, or changes in morphology.[10] A significant and reproducible phenotypic effect can provide the first clue to the compound's biological activity.

  • Affinity-Based Chemical Proteomics: This powerful technique aims to identify all proteins in a cell lysate that physically interact with the compound of interest. A common approach is to immobilize the compound on a solid support (e.g., beads) and then incubate it with cell lysate. Proteins that bind to the compound are "pulled down," eluted, and identified by mass spectrometry.

Tier 2: Focused Target Profiling

The results from the broad screens can then be used to inform more targeted investigations.

  • Large-Scale Panel Screening: Several commercial services offer screening of compounds against large panels of recombinant proteins, such as kinases, G-protein coupled receptors (GPCRs), ion channels, and enzymes.[1][2][3][11] These screens provide quantitative data on the compound's activity against hundreds of potential targets. Given the nicotinic acid scaffold, a comprehensive GPCR panel would be a high priority.

  • Kinome Profiling: Since many small molecule drugs exhibit off-target effects on kinases, screening against a broad panel of kinases is a crucial step in safety pharmacology.[12][13][14]

Tier 3: In-Cell Target Engagement

Once a list of high-confidence candidate targets has been generated, it is critical to confirm that the compound engages these targets within the complex environment of a living cell.

  • Cellular Thermal Shift Assay (CETSA): CETSA is a powerful biophysical method for verifying drug-target engagement in intact cells.[15][16][17][18][19] The principle is based on the ligand-induced thermal stabilization of the target protein. When a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation. This stabilization can be quantified by heating cell lysates or intact cells treated with the compound to a range of temperatures, followed by detection of the soluble (non-denatured) target protein, typically by Western blot or other immunoassays.

Experimental Workflow for Target Deconvolution

cluster_1 Experimental Validation Phenotypic_Screening Phenotypic Screening Panel_Screening Broad Panel Screening (Kinases, GPCRs, etc.) Phenotypic_Screening->Panel_Screening Chemical_Proteomics Affinity-Based Chemical Proteomics Chemical_Proteomics->Panel_Screening CETSA Cellular Thermal Shift Assay (CETSA) Panel_Screening->CETSA Validated_Targets Validated On- and Off-Targets CETSA->Validated_Targets

Caption: A tiered experimental workflow for target identification and validation.

Detailed Experimental Protocols

To ensure the practical applicability of this guide, we provide detailed, step-by-step methodologies for key experiments.

Protocol 1: Cellular Thermal Shift Assay (CETSA)

Objective: To validate the engagement of this compound with a putative target protein in intact cells.

Materials:

  • Cell line expressing the target protein of interest

  • Cell culture medium and supplements

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Protease inhibitor cocktail

  • Apparatus for cell lysis (e.g., sonicator, freeze-thaw cycles)

  • PCR thermocycler or heating block

  • Centrifuge

  • SDS-PAGE gels and Western blot apparatus

  • Primary antibody specific to the target protein

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

Methodology:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound or DMSO for a predetermined time.

  • Heating Step:

    • Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling to room temperature for 3 minutes.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Analysis:

    • Collect the supernatant (soluble fraction) and determine the protein concentration.

    • Analyze the samples by SDS-PAGE and Western blotting using an antibody specific for the target protein.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the amount of soluble target protein as a function of temperature for both the treated and untreated samples to generate CETSA melt curves. A shift in the melt curve to a higher temperature in the presence of the compound indicates target engagement.

Protocol 2: Receptor Binding Assay

Objective: To determine the binding affinity of this compound to a specific receptor, for example, GPR109A.

Materials:

  • Cell membranes or purified receptor preparation

  • Radiolabeled ligand known to bind to the receptor (e.g., [³H]-nicotinic acid)

  • This compound

  • Assay buffer

  • 96-well filter plates

  • Scintillation cocktail

  • Scintillation counter

Methodology:

  • Assay Setup:

    • In a 96-well plate, add the cell membranes or purified receptor.

    • Add a fixed concentration of the radiolabeled ligand.

    • Add increasing concentrations of unlabeled this compound (the competitor).

    • Include controls for total binding (radioligand + receptor, no competitor) and non-specific binding (radioligand + receptor + a high concentration of a known unlabeled ligand).

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature) for a time sufficient to reach binding equilibrium.[20]

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This traps the receptor-bound radioligand on the filter while the unbound ligand passes through.

    • Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Detection:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

Data Presentation and Interpretation

To facilitate a clear comparison of the off-target effects of this compound with other relevant compounds (e.g., nicotinic acid or other established drugs), all quantitative data should be summarized in structured tables.

Table 1: Comparative Kinase Profiling Data

Kinase TargetThis compound (% Inhibition @ 10 µM)Nicotinic Acid (% Inhibition @ 10 µM)Reference Compound X (% Inhibition @ 10 µM)
Kinase A85%5%95%
Kinase B12%2%8%
Kinase C55%8%60%
............

Table 2: Comparative Receptor Binding Data

Receptor TargetThis compound (IC50, µM)Nicotinic Acid (IC50, µM)
GPR109A0.51.2
Receptor Y> 100> 100
Receptor Z25> 100
.........

These tables provide a clear and concise summary of the compound's selectivity profile, allowing for a direct comparison with other molecules and highlighting potential off-target liabilities.

Conclusion

The comprehensive assessment of a novel compound's on- and off-target effects is a cornerstone of modern drug discovery. By employing a systematic and multi-faceted approach that integrates computational prediction with a tiered experimental validation strategy, researchers can build a robust understanding of a molecule's biological activity. This guide, using the hypothetical case of this compound, provides a detailed roadmap for this critical process. The methodologies and principles outlined herein are designed to be broadly applicable, empowering researchers to navigate the complexities of target deconvolution and make informed decisions in the quest for safer and more effective therapeutics.

References

Bridging the Gap: A Comparative Guide to the In Vitro to In Vivo Correlation of Nicotinic Acid-Based Antitumor Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the journey from a promising hit in a cell-based assay to a tangible therapeutic effect in a preclinical model is fraught with challenges. The predictive power of in vitro potency, typically measured as the half-maximal inhibitory concentration (IC50), is a critical variable that every drug development professional must contend with. This guide provides an in-depth comparison and analysis of the correlation between in vitro IC50 values and in vivo antitumor activity for a burgeoning class of molecules: nicotinic acid-based inhibitors.

We will dissect the performance of representative compounds targeting two distinct and critical cancer pathways: Nicotinamide Phosphoribosyltransferase (NAMPT) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). Through a detailed examination of the experimental data, we aim to provide researchers, scientists, and drug development professionals with a nuanced understanding of the factors that govern the translation of a nanomolar IC50 in a dish to meaningful tumor growth inhibition in a living system.

Part 1: In Vitro Potency Assessment

The initial litmus test for any potential anticancer agent is its ability to inhibit the proliferation of cancer cells in a controlled laboratory setting. The IC50 value derived from these assays serves as the foundational metric of a compound's potency. Here, we compare the in vitro performance of selected nicotinic acid-based inhibitors against various cancer cell lines.

Data Summary: In Vitro IC50 of Nicotinic Acid-Based Inhibitors

InhibitorTargetCancer Cell LineIC50 (nM)Citation
GNE-617 NAMPT-5 (biochemical)[1]
LSN3154567 NAMPT-3.1 (biochemical)[2]
Compound D-1 VEGFR-2HCT-116 (Colon)3,080[3]
HepG-2 (Liver)4,090[3]
VEGFR-2 Enzyme-77.02[3]
Compound 6 VEGFR-2HCT-116 (Colon)9,300[4]
HepG-2 (Liver)7,800[4]
VEGFR-2 Enzyme-60.83[4]

Expert Insights: The Rationale Behind In Vitro Assays

The choice of assay and cell line is a deliberate decision aimed at modeling a specific aspect of cancer biology.

  • Biochemical vs. Cell-Based IC50: A biochemical assay, as seen with GNE-617 and LSN3154567, measures the direct inhibition of the purified enzyme target (NAMPT).[1][2] This provides a clean measure of on-target potency. In contrast, cell-based assays, used for the VEGFR-2 inhibitors, measure the overall effect on cell viability (e.g., via MTT or similar assays). This is a more biologically relevant endpoint as it accounts for cell permeability, target engagement in a cellular context, and effects on downstream pathways.

  • Cell Line Selection: The use of multiple cell lines, such as HCT-116 (colon cancer) and HepG-2 (liver cancer), is crucial.[3][4] Cancers are heterogeneous, and a compound's efficacy can vary dramatically between different cancer types. Testing against a panel of cell lines provides an early indication of the potential breadth of a compound's antitumor activity.

Part 2: In Vivo Antitumor Efficacy

The true test of a drug candidate's potential lies in its performance within a complex biological system. In vivo studies, typically conducted in xenograft models where human cancer cells are implanted into immunodeficient mice, are the gold standard for preclinical efficacy assessment.

Data Summary: In Vivo Antitumor Activity of Nicotinic Acid-Based Inhibitors

InhibitorAnimal ModelDose & ScheduleTumor Growth Inhibition (TGI)Citation
GNE-618 NCI-H460 Xenograft100 mg/kg, daily (oral)54%[5]
LSN3154567 NCI-H1155 Xenograft10 mg/kg, BID (4 days on/3 off)Significant TGI (quantitative value not specified, but robust efficacy reported)[2][6]
HT-1080 XenograftNot specifiedSignificant TGI[2]
Namalwa XenograftNot specifiedSignificant TGI[2]

Expert Insights: The Complexities of the In Vivo Environment

Translating in vitro potency to in vivo efficacy is not always linear. The data for the NAMPT inhibitors reveals a critical discrepancy that underscores the importance of the whole-body system.

  • Pharmacokinetics and Drug Metabolism (PKDM): A compound's journey through the body—its absorption, distribution, metabolism, and excretion (ADME)—profoundly impacts its efficacy. A potent inhibitor in vitro may be rapidly metabolized or poorly absorbed in vivo, preventing it from reaching the tumor at sufficient concentrations.

  • The Case of NAMPT Inhibitors and Nicotinic Acid Rescue: A fascinating and instructive example is seen with the NAMPT inhibitors GNE-617 and GNE-618. In vitro, co-administration of nicotinic acid (NA) did not protect NAPRT1-deficient tumor cells from the cytotoxic effects of these inhibitors.[1][7] However, in vivo, the same NA co-treatment completely rescued the tumors, negating the antitumor effect.[1][7] This highlights a critical in vitro-in vivo disconnect. The current hypothesis is that in the in vivo setting, NA is converted by the host (e.g., the mouse liver) into other metabolites that can then be utilized by the tumor, bypassing the NAMPT inhibition.[1][7] This is a crucial finding that could not have been predicted from in vitro studies alone and has significant implications for the clinical development of NAMPT inhibitors.[1]

Part 3: Analysis of the In Vitro-In Vivo Correlation (IVIVC)

The correlation between in vitro IC50 and in vivo efficacy for nicotinic acid-based inhibitors is highly target-dependent and influenced by systemic biological factors.

  • For NAMPT Inhibitors: There is a demonstrable, albeit complex, correlation. The potent low-nanomolar biochemical IC50s of compounds like GNE-618 and LSN3154567 do translate into significant in vivo tumor growth inhibition.[2][5] However, as the NA rescue experiments show, the in vitro model is an incomplete predictor of the in vivo outcome due to systemic metabolism and metabolite trafficking.[1] This does not invalidate the in vitro data but rather enriches its interpretation, demanding consideration of the broader metabolic context in the host.

    • Angiogenesis Complexity: In vivo, tumor angiogenesis is a complex process involving multiple growth factors and cell types within the tumor microenvironment. Simply inhibiting VEGFR-2 on endothelial cells may not be sufficient to halt tumor growth.

    • Toxicity: Potent kinase inhibitors can have off-target effects, leading to toxicity that limits the achievable therapeutic dose in vivo.

    • PK Properties: As with any drug, poor pharmacokinetic properties can prevent the compound from reaching the target in the tumor vasculature at effective concentrations.

Part 4: Visualizing the Mechanisms and Workflows

To better understand the biological context and experimental design, the following diagrams illustrate the targeted signaling pathways and a general workflow for in vivo efficacy testing.

Signaling Pathway Diagrams

NAMPT_Pathway cluster_NAD_Salvage NAD+ Salvage Pathway cluster_Cellular_Functions NAD+ Dependent Processes NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT GNE-617/LSN3154567 inhibit here NMN NMN NAMPT->NMN NAD NAD+ NMN->NAD Sirtuins Sirtuins NAD->Sirtuins PARPs PARPs (DNA Repair) NAD->PARPs Metabolism Redox & Metabolism NAD->Metabolism Proliferation Proliferation Sirtuins->Proliferation Survival Survival PARPs->Survival Energy Energy Metabolism->Energy

Caption: The NAMPT-mediated NAD+ salvage pathway and its downstream effects.

VEGFR2_Pathway cluster_Angiogenesis Angiogenesis Signaling VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Compound D-1/6 inhibit here PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY1175 Proliferation Proliferation PLCg->Proliferation Survival Survival PI3K->Survival Migration Migration PI3K->Migration

Caption: The VEGFR-2 signaling cascade in endothelial cells.[8][9]

Experimental Workflow Diagram

InVivo_Workflow start Start: Cancer Cell Line Culture harvest Harvest & Prepare Cell Suspension start->harvest implant Subcutaneous Implantation into Immunodeficient Mice harvest->implant monitor Tumor Growth Monitoring (Calipers) implant->monitor randomize Randomize Mice into Treatment & Control Groups monitor->randomize When tumors reach ~100-150 mm³ treat Administer Inhibitor (e.g., oral gavage) & Vehicle Control randomize->treat measure Continue Monitoring Tumor Volume & Body Weight treat->measure endpoint Endpoint: Euthanize & Excise Tumors measure->endpoint At study conclusion analyze Analyze Data (e.g., TGI calculation) endpoint->analyze end Conclusion analyze->end

Caption: Generalized workflow for a xenograft tumor model study.

Part 5: Detailed Experimental Protocols

Scientific integrity rests on methodological transparency. The following protocols are representative of the standard procedures used to generate the data discussed in this guide.

Protocol 1: In Vitro Cell Viability (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

  • Cell Seeding: Culture cancer cells (e.g., HCT-116) in appropriate media. Harvest cells during their exponential growth phase and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Compound Preparation: Prepare a stock solution of the nicotinic acid-based inhibitor in a suitable solvent (e.g., DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations for testing.

  • Treatment: Remove the old medium from the 96-well plates and add 100 µL of the medium containing the various concentrations of the test compound. Include wells for "vehicle control" (medium with DMSO) and "no-cell" blanks.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: After subtracting the blank, calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.

Protocol 2: In Vivo Xenograft Tumor Model

This protocol outlines the key steps for evaluating the antitumor efficacy of a compound in a subcutaneous xenograft mouse model.[10][11][12]

  • Animal Models: Use immunodeficient mice (e.g., Nude or SCID), typically 6-8 weeks old. Allow them to acclimate to the facility for at least one week before the experiment. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Cell Preparation: Harvest cancer cells (e.g., NCI-H460) that are in their exponential growth phase. Wash the cells with sterile, serum-free medium or PBS and resuspend them to a final concentration of 5-10 million cells per 100 µL. For some cell lines, mixing the cell suspension 1:1 with a basement membrane extract (e.g., Matrigel) can improve tumor take rates.[12] Keep the cell suspension on ice.

  • Tumor Inoculation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse using a 25-27 gauge needle.

  • Tumor Monitoring: Monitor the mice daily for health and tumor development. Once tumors become palpable, measure their length (L) and width (W) with digital calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (W² x L) / 2.

  • Randomization and Treatment: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (typically 8-10 mice per group).

  • Drug Administration: Prepare the nicotinic acid-based inhibitor in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection). Administer the drug according to the predetermined dose and schedule (e.g., 100 mg/kg, once daily). The control group receives the vehicle only.

  • Efficacy and Tolerability Assessment: Continue to measure tumor volumes and mouse body weights throughout the study. Body weight is a key indicator of treatment-related toxicity.

  • Study Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or at a set time point. Euthanize the mice, and excise, weigh, and photograph the tumors for final analysis.

  • Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) using a formula such as: %TGI = (1 - [Mean tumor volume of treated group at endpoint] / [Mean tumor volume of control group at endpoint]) x 100.

Conclusion

The development of nicotinic acid-based inhibitors as cancer therapeutics is a promising field. This guide demonstrates that while in vitro IC50 values are an indispensable starting point for assessing a compound's potency, they are not a standalone predictor of in vivo success.

The case of NAMPT inhibitors provides a powerful lesson in the complexities of systemic metabolism, revealing a critical in vitro-in vivo disconnect that shapes clinical strategy.[1] For other targets like VEGFR-2, potent in vitro activity is just the first hurdle; overcoming the challenges of the tumor microenvironment and achieving favorable pharmacokinetic properties is paramount.

Ultimately, a successful drug discovery program relies on a synergistic approach: using robust in vitro assays to identify potent molecules and guide structure-activity relationships, followed by well-designed in vivo studies to understand how that potency translates within the complex, dynamic environment of a living organism. It is at the intersection of these two domains that the true therapeutic potential of novel inhibitors is revealed.

References

A Comparative Guide to the Pharmacokinetic Properties of 6-Arylnicotinic Acids for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Complexities of Drug Disposition

In the landscape of modern drug discovery, the adage "it's not just what it does, but how it gets there, and how long it stays" has never been more pertinent. For researchers and scientists vested in the development of novel therapeutics, a profound understanding of a compound's pharmacokinetic profile is not merely an academic exercise; it is a critical determinant of clinical success. This guide offers a deep dive into the comparative analysis of the pharmacokinetic properties of 6-arylnicotinic acids, a class of compounds with burgeoning therapeutic potential. By synthesizing technical data with field-proven insights, we aim to equip you with the knowledge to make informed decisions in your drug development endeavors. Our focus extends beyond a mere recitation of facts to an exploration of the causal relationships between chemical structure and pharmacokinetic behavior, providing a robust framework for rational drug design.

The Significance of 6-Arylnicotinic Acids: A Therapeutic Overview

Nicotinic acid, also known as niacin or vitamin B3, has a long-standing history in the treatment of dyslipidemia.[1][2] Its derivatives have been explored for a wide range of therapeutic applications, leveraging the versatility of the pyridine carboxylic acid scaffold.[3] The introduction of an aryl group at the 6-position of the nicotinic acid core has given rise to a novel class of compounds with diverse pharmacological activities. While the specific therapeutic targets of these analogs are varied, their efficacy is invariably linked to their pharmacokinetic profiles, which dictate their absorption, distribution, metabolism, and excretion (ADME). A comprehensive understanding of these processes is paramount for optimizing dosage regimens, minimizing toxicity, and ultimately achieving desired therapeutic outcomes.

Deciphering the Metabolic Fate of Nicotinic Acid Derivatives

The metabolic journey of nicotinic acid and its derivatives is a complex interplay of two primary pathways: a high-affinity amidation pathway and a low-affinity conjugation pathway.[4][5] The balance between these pathways is influenced by the specific chemical structure of the derivative and the formulation in which it is administered.[4][6][7]

  • Amidation Pathway: This pathway involves the conversion of the nicotinic acid moiety to nicotinamide (NAM) and subsequently to other metabolites.[8]

  • Conjugation Pathway: This pathway leads to the formation of nicotinuric acid (NUA), a conjugate with glycine.[8]

The formulation of a drug can significantly impact its metabolic fate. For instance, immediate-release formulations of niacin tend to favor the conjugation pathway, which has been associated with the common side effect of flushing.[4] Conversely, sustained-release formulations can lead to a greater proportion of metabolism through the amidation pathway.[4] Understanding these metabolic nuances is crucial for designing 6-arylnicotinic acid derivatives with improved tolerability profiles.

Below is a diagram illustrating the primary metabolic pathways of nicotinic acid.

Nicotinic_Acid Nicotinic Acid Amidation Amidation Pathway (High Affinity, Low Capacity) Nicotinic_Acid->Amidation Conjugation Conjugation Pathway (Low Affinity, High Capacity) Nicotinic_Acid->Conjugation NAM Nicotinamide (NAM) Amidation->NAM NUA Nicotinuric Acid (NUA) Conjugation->NUA Metabolites Further Metabolites NAM->Metabolites

Caption: Primary metabolic pathways of nicotinic acid.

Comparative Pharmacokinetic Analysis: Case Studies

Case Study 1: A Picolinic Acid Derivative with Favorable Oral Bioavailability

Research into a series of picolinic acid derivatives, which share the pyridine carboxylic acid scaffold with nicotinic acids, has identified a compound with promising pharmacokinetic properties in rats.[9] This particular derivative demonstrated an oral bioavailability of 73% and a half-life of 4 hours.[9] These findings are significant as they establish a benchmark for desirable pharmacokinetic parameters within this broader class of compounds and suggest that high oral bioavailability and a moderate half-life are achievable with appropriate structural modifications.

Case Study 2: The Impact of Stereochemistry on the Pharmacokinetics of MIDD0301

A study on the enantiomers of MIDD0301, a compound featuring a nicotinic acid core, underscores the critical role of stereochemistry in determining pharmacokinetic behavior. The (R) and (S) enantiomers, MIDD0301 and MIDD0301S respectively, exhibited distinct pharmacokinetic profiles in mice following intraperitoneal administration.

ParameterMIDD0301 (R-enantiomer)MIDD0301S (S-enantiomer)
Cmax (ng/mL) 1,8442,751
Tmax (min) 1010
AUC (ng*min/mL) 67,61493,668
Half-life (min) 17.921.7
Data from a comparative pharmacokinetic study of MIDD0301 and its (S) enantiomer.

The (S)-enantiomer displayed a higher maximum plasma concentration (Cmax) and a greater overall exposure (AUC) compared to the (R)-enantiomer. The major metabolites identified were glucuronides, with the Cmax of the MIDD0301S glucuronide being threefold higher than that of the MIDD0301 glucuronide.[9] Interestingly, a taurine adduct was only observed for the (R)-enantiomer.[9] These results clearly demonstrate that even subtle changes in the three-dimensional arrangement of a molecule can have profound effects on its absorption, metabolism, and overall systemic exposure.

Experimental Protocols for In Vivo Pharmacokinetic Studies

To conduct a robust comparative analysis of the pharmacokinetic properties of a series of 6-arylnicotinic acids, a well-designed in vivo study is essential. The following is a detailed, step-by-step methodology for a typical pharmacokinetic study in rats.

Animal Model and Dosing
  • Animal Selection: Male Sprague-Dawley rats (200-250 g) are commonly used for pharmacokinetic studies due to their well-characterized physiology and metabolism.

  • Housing and Acclimation: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and allowed to acclimate for at least one week prior to the study.

  • Dosing:

    • Oral Administration: Test compounds are typically formulated in a vehicle such as 0.5% methylcellulose in water and administered via oral gavage at a specific dose (e.g., 10 mg/kg).

    • Intravenous Administration: For determining absolute bioavailability, a separate cohort of animals receives the compound intravenously, typically via the tail vein, at a lower dose (e.g., 2 mg/kg).

Blood Sampling
  • Sampling Time Points: Blood samples (approximately 0.2 mL) are collected from the jugular vein or another appropriate site at predetermined time points post-dosing. A typical sampling schedule for oral administration might be: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours.

  • Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and immediately centrifuged to separate the plasma. The plasma is then stored at -80°C until analysis.

Bioanalytical Method
  • Sample Preparation: Plasma samples are prepared for analysis by protein precipitation with a solvent such as acetonitrile.

  • LC-MS/MS Analysis: The concentrations of the parent drug and any major metabolites in the plasma samples are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[10] This technique offers high sensitivity and selectivity for the accurate determination of drug concentrations.

Pharmacokinetic Data Analysis

The plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC: Area under the plasma concentration-time curve.

  • t1/2: Elimination half-life.

  • CL/F: Apparent total body clearance.

  • Vd/F: Apparent volume of distribution.

  • F%: Oral bioavailability (calculated by comparing the AUC from oral administration to the AUC from intravenous administration).

The workflow for a typical in vivo pharmacokinetic study is depicted in the diagram below.

Start Start: Compound Selection Formulation Formulation Development Start->Formulation Dosing Animal Dosing (Oral & IV) Formulation->Dosing Sampling Blood Sampling Dosing->Sampling Processing Plasma Separation Sampling->Processing Analysis LC-MS/MS Analysis Processing->Analysis PK_Analysis Pharmacokinetic Parameter Calculation Analysis->PK_Analysis Report Data Interpretation & Reporting PK_Analysis->Report

Caption: A streamlined workflow for an in vivo pharmacokinetic study.

Structure-Pharmacokinetic Relationships: The Key to Rational Design

The ultimate goal of comparative pharmacokinetic analysis is to establish clear structure-pharmacokinetic relationships (SPkRs). By systematically modifying the aryl substituent at the 6-position of the nicotinic acid core and evaluating the resulting changes in pharmacokinetic parameters, researchers can develop a predictive understanding of how chemical structure influences drug disposition.

For example, the introduction of lipophilic or electron-withdrawing groups on the aryl ring can impact a compound's membrane permeability, plasma protein binding, and susceptibility to metabolic enzymes. While specific data for a series of 6-arylnicotinic acids is limited, the principles of medicinal chemistry suggest that:

  • Increased Lipophilicity: May lead to increased absorption and a larger volume of distribution, but could also result in higher clearance through increased metabolism.

  • Introduction of Polar Groups: May decrease membrane permeability and absorption but could also reduce metabolic clearance.

  • Steric Hindrance: Bulky substituents near the carboxylic acid group could hinder metabolism, potentially prolonging the half-life.

A thorough investigation of these relationships is essential for the rational design of 6-arylnicotinic acid derivatives with optimized pharmacokinetic profiles tailored to their intended therapeutic application.

Conclusion: A Data-Driven Approach to Drug Development

The comparative analysis of the pharmacokinetic properties of 6-arylnicotinic acids is a critical component of their development as therapeutic agents. While a comprehensive public dataset for a wide range of analogs is currently unavailable, the principles and methodologies outlined in this guide provide a robust framework for conducting such an analysis. By focusing on the interplay between chemical structure and ADME properties, and by employing rigorous experimental protocols, researchers can navigate the complexities of drug disposition and advance the development of this promising class of compounds. The insights gained from these studies will be instrumental in selecting drug candidates with the highest probability of clinical success.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-(2-Methoxyphenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Risk Mitigation

Understanding the potential hazards of 6-(2-Methoxyphenyl)nicotinic acid is the critical first step in ensuring its safe handling and disposal. Based on the toxicological data of analogous compounds, such as 2-(4-methoxyphenyl)nicotinic acid and nicotinic acid, a cautious approach is warranted. The primary anticipated hazards associated with this compound are:

  • Skin Irritation: May cause redness, itching, or inflammation upon contact.

  • Serious Eye Irritation: Can lead to significant eye damage if direct contact occurs.

  • Respiratory Tract Irritation: Inhalation of dust particles may irritate the respiratory system.

Due to these potential hazards, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a designated, well-ventilated area.

Table 1: Hazard Profile and Recommended Personal Protective Equipment (PPE)
Potential Hazard GHS Classification (Inferred) Required PPE Engineering Controls
Skin Irritation Category 2Nitrile gloves (or other chemically resistant gloves), lab coatN/A
Eye Irritation Category 2ASafety glasses with side shields or chemical splash gogglesN/A
Respiratory Irritation Category 3N95 or higher-rated dust mask (if handling powder outside of a fume hood)Chemical fume hood

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area of the spill. Restrict access to the contaminated zone.

  • Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the PPE outlined in Table 1.

  • Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust. Place the collected material into a clearly labeled, sealable container for hazardous waste.

  • Decontaminate the Area: Wipe the spill area with a damp cloth or paper towel. All cleaning materials must be disposed of as hazardous waste.

  • Seek Medical Attention: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air and seek medical advice.

Step-by-Step Disposal Procedure

The disposal of this compound must adhere to the regulations set forth by the EPA's Resource Conservation and Recovery Act (RCRA). This involves a "cradle-to-grave" approach to hazardous waste management, ensuring the substance is handled safely from generation to final disposal.

Workflow for Disposal of this compound

start Disposal Decision Point (Unused or Contaminated Reagent) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate as Solid Organic Acid Waste ppe->segregate container Select a Compatible, Labeled Container segregate->container label Label Container: 'Hazardous Waste' Chemical Name Date container->label storage Store in Designated Satellite Accumulation Area (SAA) label->storage pickup Arrange for Pickup by Licensed Hazardous Waste Disposal Service storage->pickup end Disposal Complete pickup->end

Caption: Decision workflow for the proper disposal of this compound.

Detailed Protocol:
  • Personal Protective Equipment (PPE): Before handling the waste, put on all PPE as specified in Table 1. This includes, at a minimum, a lab coat, nitrile gloves, and chemical safety goggles.

  • Waste Segregation: It is crucial to segregate chemical waste to prevent dangerous reactions. This compound should be disposed of as a solid organic acid waste . Do not mix it with other waste streams such as solvents, bases, or oxidizing agents.

  • Container Selection:

    • Choose a container that is compatible with acidic solids. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended.

    • The container must be in good condition, free from leaks or cracks.

    • Ensure the container is clean and dry before adding the waste.

  • Labeling: Proper labeling is a critical component of hazardous waste management. The label must be clearly legible and securely affixed to the container. Include the following information:

    • The words "Hazardous Waste "

    • The full chemical name: This compound

    • The date the container was first used for waste accumulation.

    • An indication of the hazards (e.g., "Irritant").

  • Accumulation and Storage:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) . This area should be under the control of the laboratory personnel generating the waste.

    • The SAA must be located at or near the point of generation.

    • Ensure secondary containment, such as a spill tray, is used to prevent the spread of material in case of a leak.

  • Arranging for Disposal:

    • Once the container is full, or if the waste has been stored for an extended period, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Do not dispose of this compound down the drain or in the regular trash.

Disposal of Contaminated Materials

Any materials that come into contact with this compound, such as gloves, weigh paper, or spill cleanup supplies, must also be disposed of as hazardous waste. Place these items in the same labeled waste container as the chemical itself.

Empty containers of this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous waste. After triple-rinsing, the defaced container may be disposed of in the regular trash, in accordance with institutional policies.

Regulatory Framework

The procedures outlined in this guide are designed to comply with the key regulations governing hazardous waste in the United States.

  • Resource Conservation and Recovery Act (RCRA): Enacted by the EPA, RCRA provides the comprehensive framework for managing hazardous waste from its generation to its final disposal.

  • Occupational Safety and Health Administration (OSHA): OSHA regulations, particularly the Hazard Communication Standard (29 CFR 1910.1200) and the standard for Hazardous Waste Operations and Emergency Response (HAZWOPER, 29 CFR 1910.120), ensure worker safety during the handling of hazardous materials.

By adhering to these guidelines, you contribute to a safer laboratory environment and ensure that your research practices are environmentally responsible and compliant with federal and local regulations.

Navigating the Uncharted: A Guide to Safely Handling 6-(2-Methoxyphenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment: Inferring Risk from Structural Analogs

Given the absence of a specific Safety Data Sheet (SDS) for 6-(2-Methoxyphenyl)nicotinic acid, we must infer its potential hazards from available data on analogous compounds. The SDS for 6-Methoxynicotinic acid indicates that it is classified as a skin, eye, and respiratory irritant[1]. Therefore, it is prudent to handle this compound with the assumption that it possesses similar irritant properties.

Assumed Hazard Classification:

Hazard ClassCategoryGHS Hazard Statement
Skin Irritation2H315: Causes skin irritation[1]
Eye Irritation2AH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity - Single Exposure3H335: May cause respiratory irritation[1]

These classifications form the basis for the personal protective equipment (PPE) and handling protocols outlined below. The causality is clear: to prevent irritation, we must establish effective barriers and engineering controls.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is non-negotiable when working with compounds of unknown or partially understood toxicity. The following table outlines the minimum and enhanced PPE recommendations for handling this compound.

PPE CategoryMinimum RequirementRecommended Enhancement for High-Risk Operations
Eye and Face ANSI Z87.1 compliant safety glasses with side shields.Chemical splash goggles and a full-face shield, particularly when handling bulk quantities or if there is a risk of splashing.
Hand Chemically resistant gloves (Nitrile is a common starting point).Double-gloving with two different types of chemically resistant gloves can provide additional protection.
Body A standard laboratory coat.A chemically resistant apron over a lab coat, or a disposable coverall for procedures with a higher risk of contamination.
Respiratory All handling of the solid compound should be performed in a certified chemical fume hood.If there is a potential for aerosolization outside of a fume hood, a NIOSH-approved respirator with appropriate particulate filters should be considered.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational plan minimizes the risk of exposure and ensures the reproducibility of experimental results.

Preparation and Weighing
  • Designated Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood.

  • Pre-use Inspection: Before commencing work, ensure the fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.

  • Weighing:

    • Tare a suitable, clean, and dry container on an analytical balance inside the fume hood.

    • Carefully transfer the desired amount of the solid compound to the container using a clean spatula.

    • Avoid generating dust. If any dust is produced, it should be contained within the fume hood.

    • Close the primary container immediately after weighing.

  • Labeling: All containers holding the compound must be clearly and accurately labeled with the chemical name, concentration, and appropriate hazard warnings.

Dissolution and Solution Handling
  • Solvent Addition: Add the desired solvent to the container with the solid compound slowly and carefully to avoid splashing.

  • Mixing: Use a magnetic stirrer or gentle manual agitation to dissolve the compound. If heating is required, use a controlled heating mantle and ensure proper ventilation.

  • Transfers: When transferring solutions, use appropriate tools such as pipettes or cannulas to minimize the risk of spills and splashes.

The following diagram illustrates the recommended workflow for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don appropriate PPE InspectHood Inspect chemical fume hood Weigh Weigh solid in fume hood InspectHood->Weigh Dissolve Dissolve in solvent Weigh->Dissolve Transfer Transfer solution Dissolve->Transfer Decontaminate Decontaminate work area Transfer->Decontaminate DisposeWaste Dispose of waste in labeled container Decontaminate->DisposeWaste

References

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